molecular formula C8H6N2O B1581039 5-(3-Pyridyl)-1,3-oxazole CAS No. 70380-74-4

5-(3-Pyridyl)-1,3-oxazole

Cat. No.: B1581039
CAS No.: 70380-74-4
M. Wt: 146.15 g/mol
InChI Key: OSPHPLUEQZNLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Pyridyl)-1,3-oxazole is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPHPLUEQZNLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353189
Record name 5-(3-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-74-4
Record name 5-(3-Pyridyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70380-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxazol-5-yl-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Pyridyl)-1,3-oxazole

Introduction

The confluence of oxazole and pyridine rings in a single molecular framework represents a privileged scaffold in medicinal chemistry. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a key structural motif in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Similarly, the pyridine ring is a ubiquitous feature in drug design, imparting aqueous solubility and providing a key vector for molecular interactions.

This compound, the subject of this guide, merges these two critical pharmacophores. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its rational development in drug discovery programs. Properties such as acidity (pKa), lipophilicity (logP), and solubility govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the structural, spectroscopic, and physicochemical characteristics of this compound, alongside actionable experimental protocols for their determination.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is confirming its structure and understanding its synthesis. This provides the context for all subsequent physicochemical measurements.

Molecular Identity

The structure consists of a pyridine ring linked at its 3-position to the 5-position of an oxazole ring.

IdentifierValueReference
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [3]
IUPAC Name 3-(1,3-oxazol-5-yl)pyridine
InChI Key LUMKXMDGONYZHO-UHFFFAOYSA-N[2]
Synthetic Pathway: The Van Leusen Reaction

A robust and common method for constructing the 5-substituted oxazole ring is the Van Leusen oxazole synthesis.[4] This reaction involves the condensation of an aldehyde with p-Toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent that provides the C-N-C backbone of the oxazole. For this compound, the synthesis starts with 3-pyridinecarboxaldehyde and TosMIC, typically in the presence of a base like potassium carbonate in methanol.[4][5]

The causality behind this choice of reaction lies in its efficiency and tolerance for a wide range of functional groups on the aldehyde, making it highly adaptable for creating libraries of analogues for structure-activity relationship (SAR) studies.

Van_Leusen_Synthesis cluster_reaction Reaction Vessel reagent1 3-Pyridinecarboxaldehyde start_mix Combine Reagents reagent1->start_mix reagent2 TosMIC (p-Toluenesulfonylmethyl isocyanide) reagent2->start_mix base K₂CO₃ (Base) in Methanol base->start_mix Catalyst reflux Reflux (e.g., 65°C, 4h) start_mix->reflux Heat workup Work-up & Purification (e.g., Flash Chromatography) reflux->workup product This compound workup->product

Caption: Workflow for the Van Leusen synthesis of this compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

Parameter Expected Chemical Shift (δ, ppm) and Multiplicity Rationale / Comparison
¹H-NMR (400 MHz, CDCl₃)Based on data for 5-(pyridin-4-yl)oxazole.[5]
Oxazole H-2~8.0 sThe proton at C2 is typically a singlet in the downfield region.
Oxazole H-4~7.6 sThe proton at C4 is also a singlet, slightly upfield from H-2.
Pyridine Protons7.4-8.8 mA complex multiplet pattern is expected for the 4 protons on the 3-substituted pyridine ring.
¹³C-NMR (100 MHz, CDCl₃)Based on data for 5-(pyridin-4-yl)oxazole.[5]
Oxazole C-2~151
Oxazole C-4~125
Oxazole C-5~149Carbon bearing the pyridine substituent.
Pyridine Carbons120-150Multiple signals expected in the aromatic region.

Note: These are predicted values. Experimental verification is crucial.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Data for the 4-pyridyl isomer shows key stretches that are expected to be present in the 3-pyridyl isomer as well.[5]

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Pyridine & Oxazole)1620 - 1580
Aromatic C=C Stretch1500 - 1400
C-O-C Stretch (Oxazole)1250 - 1200
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak, which is characteristic of aromatic heterocyclic compounds.[6]

  • Molecular Formula: C₈H₆N₂O

  • Calculated Exact Mass: 146.0480 Da

  • Expected [M]⁺ Peak (m/z): 146

Core Physicochemical Properties

These properties are critical determinants of a compound's behavior in biological systems.

PropertyValue / Expected BehaviorSignificance in Drug Development
Appearance Expected to be a white to yellow solid at room temperature.Influences formulation and handling.
Melting Point Not reported; the 4-pyridyl isomer melts at 122-125 °C.[3]Defines purity and solid-state stability.
pKa (Predicted) ~3.4 (for 4-pyridyl isomer)[3][7]Governs ionization state, solubility, and receptor binding at physiological pH.
logP Not reported; experimental determination required.Measures lipophilicity, impacting membrane permeability and ADME properties.[8]
Solubility Expected to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and low solubility in water, which will be pH-dependent.Affects bioavailability and formulation options.
Acidity and Basicity (pKa)

The primary center of basicity in this compound is the nitrogen atom of the pyridine ring. Its pKa value dictates the extent of protonation at a given pH. The pKa of pyridine itself is approximately 5.2.[9] The attachment of the electron-withdrawing oxazole ring is expected to decrease this basicity, resulting in a lower pKa. The predicted pKa of the 4-pyridyl isomer is ~3.4, suggesting it will be predominantly in its neutral, uncharged form at physiological pH (7.4).[3][7] This has profound implications: the neutral form is generally more capable of crossing lipid cell membranes than its protonated, cationic conjugate acid.

Lipophilicity (logP)

The partition coefficient (P), or its logarithmic form (logP), is the gold-standard measure of a compound's lipophilicity. It is a key parameter in Lipinski's Rule of 5 for predicting oral bioavailability.[8] An optimal logP value, typically between 1 and 3, is often sought for oral drugs to balance membrane permeability with aqueous solubility. The logP of this compound has not been experimentally reported and must be determined to properly assess its drug-like potential.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for determining key physicochemical properties are provided.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the pKa by monitoring pH changes during titration with a strong acid.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare accurate solution of compound in H₂O/ Co-solvent (e.g., Methanol) titrate Titrate solution with standardized HCl (e.g., 0.1 M), recording pH after each addition prep_solution->titrate calibrate_ph Calibrate pH meter with standard buffers (pH 4, 7, 10) calibrate_ph->titrate Ensures accuracy plot Plot pH vs. Volume of Titrant titrate->plot find_ep Determine equivalence point (EP) from 1st or 2nd derivative plot plot->find_ep calc_pka Calculate pKa: pH at ½ equivalence point find_ep->calc_pka result result calc_pka->result Final pKa Value

Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 methanol:water). The use of a co-solvent is necessary if aqueous solubility is low.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a magnetic stirrer. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point (the point of fastest pH change).

  • Analysis: Plot pH versus the volume of HCl added. The equivalence point is the inflection point of this curve. The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume. For higher accuracy, use a derivative plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

This is the classic method for determining lipophilicity, directly measuring the partitioning of the compound between n-octanol and water.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-octanol with water and water (pH 7.4 buffer) with n-octanol mix Combine pre-saturated phases and stock solution in a separatory funnel saturate->mix prep_stock Prepare stock solution of compound in n-octanol prep_stock->mix equilibrate Shake vigorously until equilibrium is reached (e.g., 24h at 25°C) mix->equilibrate separate Allow phases to separate (Centrifuge if needed) equilibrate->separate analyze Determine compound concentration in both n-octanol and aqueous phases via UV-Vis or HPLC separate->analyze calculate Calculate P = [Conc]octanol / [Conc]aqueous logP = log₁₀(P) analyze->calculate result result calculate->result Final logP Value

Caption: Experimental workflow for logP determination via the shake-flask method.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4 to represent physiological conditions. Pre-saturate the n-octanol by shaking it with the buffer and, conversely, pre-saturate the buffer by shaking it with n-octanol. This ensures thermodynamic equilibrium.

  • Partitioning: In a glass vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer. Add a small amount of this compound (the concentration should not exceed 0.01 M).

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved (typically several hours).

  • Phase Separation: Allow the mixture to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the buffer phases using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for each phase.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated at least in triplicate.

Biological and Medicinal Context

The oxazole scaffold is a constituent of compounds with a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11] Specifically, pyridyl-oxazole and related pyridyl-isoxazole structures have been investigated for activities such as the inhibition of platelet aggregation.[12] The physicochemical properties detailed in this guide are paramount for interpreting such biological data. For instance, a low pKa ensures the compound remains neutral and membrane-permeable, while an optimized logP value can enhance its ability to reach an intracellular target.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry, built from two highly relevant pharmacophores. This guide has synthesized available and predicted data to present a comprehensive profile of its molecular, spectroscopic, and physicochemical properties. While predictions based on isomers are valuable for initial assessment, the provided experimental protocols underscore the necessity of empirical determination for properties like pKa and logP. A thorough understanding and accurate measurement of these core characteristics are indispensable for advancing this promising scaffold from a chemical entity to a viable therapeutic candidate.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Pyridyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of this compound

The fusion of pyridine and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] this compound belongs to this class of compounds, which are explored for a wide range of biological activities, including antifungal and anticancer properties.[3][4] The precise arrangement of heteroatoms and aromatic systems imparts unique electronic and steric properties, making these molecules valuable pharmacophores.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. This guide provides a detailed, multi-technique spectroscopic protocol for the characterization of this compound. As a Senior Application Scientist, the focus here is not merely on the data but on the logic behind the analysis—a self-validating workflow that combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete and reliable structural portrait.

Below is the chemical structure of the target molecule, with numbering conventions that will be used throughout this guide for spectroscopic assignments.

Figure 1: Structure of this compound with atom numbering.

Mass Spectrometry: The Foundational Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial checkpoint in structural elucidation. The primary goal is to confirm the molecular weight and gather preliminary structural information through fragmentation analysis. For a thermally stable, non-polar to moderately polar small molecule like this compound, Electron Ionization (EI) is the technique of choice due to its ability to generate a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation and produces a library-searchable spectrum.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

    • Source Temperature: 230°C.

Trustworthiness: This protocol is self-validating. The GC separation ensures that the mass spectrum obtained corresponds to a pure compound, identified by a single chromatographic peak. The 70 eV ionization energy is a universal standard, allowing for potential comparison with spectral libraries.[5]

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₆N₂O, giving it a monoisotopic mass of 146.0480 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 146.

The fragmentation pattern is dictated by the stability of the heterocyclic rings and the potential cleavage pathways. Pioneering studies on oxazole mass spectrometry have established characteristic fragmentation routes.[6] The primary fragmentation is expected to involve the cleavage of the oxazole ring, which is generally less stable than the pyridine ring under EI conditions.

Fragmentation M [C₈H₆N₂O]⁺˙ m/z = 146 (Molecular Ion) F1 [M - HCN]⁺˙ m/z = 119 M->F1 - HCN F2 [C₅H₄N]⁺ m/z = 78 (Pyridyl Cation) M->F2 - C₃H₂NO F4 [M - CO]⁺˙ m/z = 118 M->F4 - CO F3 [C₇H₅N₂]⁺ m/z = 117 (Pyridyl-ethynenitrile) F4->F3 - H

Figure 2: Predicted primary fragmentation pathway for this compound.

Table 1: Predicted Mass Spectrometry Data

m/z ValuePredicted FragmentRationale
146[C₈H₆N₂O]⁺˙ (Molecular Ion)The intact molecule after ionization. Expected to be the base peak or of high relative abundance.
119[C₇H₅NO]⁺˙Loss of hydrogen cyanide (HCN) from the oxazole ring, a common fragmentation for N-heterocycles.
118[C₇H₆N₂]⁺˙Loss of carbon monoxide (CO) from the oxazole ring.[6]
91[C₆H₅N]⁺˙Potential fragment resulting from further rearrangement and loss of acetylene from the m/z 117 ion.
78[C₅H₄N]⁺Cleavage yielding the pyridyl cation, indicative of the pyridine moiety.

Infrared (IR) Spectroscopy: Mapping the Functional Landscape

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule. The vibrational frequencies of bonds act like signatures. For this compound, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=N and C=C bonds within the heterocyclic rings, and the C-O-C linkage of the oxazole moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). ATR is chosen for its minimal sample preparation and high reproducibility.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.[7]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact with the crystal using the pressure clamp.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce a clean absorbance or transmittance spectrum.

Trustworthiness: This protocol is standard across all modern analytical laboratories. The use of an internal background scan corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the observed peaks are solely from the sample.

Predicted Infrared Spectrum

The IR spectrum will be dominated by absorptions from the two aromatic rings. The key is to distinguish the vibrations associated with each ring and the linking C-O-C bond.

Figure 3: Experimental workflow for ATR-FTIR analysis.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and References
3150 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds in both pyridine and oxazole rings.[8]
1620 - 1580C=N Stretch (Pyridine Ring)Medium to StrongPyridine rings typically show a strong C=N stretching vibration in this region.[9]
1550 - 1470C=C and C=N Stretch (Aromatic Ring Skeletal)Strong, MultipleThese absorptions arise from the concerted stretching vibrations of the bonds within both the pyridine and oxazole rings. Often appear as a series of sharp bands.[8][10]
1250 - 1200Asymmetric C-O-C Stretch (Oxazole)StrongA key diagnostic peak for the ether-like linkage within the oxazole ring. Its presence is strong evidence for the oxazole core.[11]
1100 - 1000Symmetric C-O-C Stretch / Ring BreathingMediumIn-plane ring deformations and C-O stretching contribute to bands in this fingerprint region.
900 - 675Out-of-Plane (OOP) Aromatic C-H BendStrongThe pattern of these strong bands in the fingerprint region can sometimes provide information about the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of all hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. For this compound, the distinct electronic environments of the two heterocyclic rings will give rise to a well-resolved and highly informative set of signals.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz). Higher fields provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) provides an internal reference for calibrating the chemical shift axis, ensuring accuracy and reproducibility.[12]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (7.0-9.5 ppm). The protons on the oxazole ring (H2, H4) will appear as singlets, while the four protons on the 3-substituted pyridine ring will form a complex coupled system. Protons closer to the nitrogen atoms will be deshielded and appear further downfield.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)IntegrationRationale
H2'8.9 - 9.2d or s~2 Hz1HMost deshielded proton, adjacent to the pyridine nitrogen and influenced by the oxazole ring. Expected to be a narrow doublet or singlet.
H6'8.6 - 8.8dd~5, 1.5 Hz1HOrtho to the pyridine nitrogen, showing ortho coupling to H5' and meta coupling to H4'. Data from similar pyridyl-oxadiazoles supports this downfield shift.[9][13]
H4'8.0 - 8.3dt~8, 2 Hz1HPara to the pyridine nitrogen, deshielded by its position relative to the substituent. Shows ortho coupling to H5' and meta coupling to H2' and H6'.
H27.9 - 8.1s-1HProton on the oxazole ring between the O and N atoms. Typically appears as a sharp singlet in a downfield region.[8]
H5'7.4 - 7.6dd or ddd~8, 5 Hz1HMeta to the pyridine nitrogen, coupled to H4' and H6'. Expected to be the most upfield of the pyridine protons.
H47.3 - 7.5s-1HProton on the oxazole ring adjacent to the pyridine substituent. Its chemical shift is influenced by the neighboring aromatic system.[8]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight unique carbon atoms. The chemical shifts will reflect the hybridization and electronic environment of each carbon. Carbons bonded directly to heteroatoms (O, N) will be significantly deshielded.

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Assigned CarbonPredicted δ (ppm)Rationale
C2151 - 153Most deshielded oxazole carbon, situated between two heteroatoms (O and N). Data for 5-(pyridin-4-yl)oxazole shows this carbon at ~151.6 ppm.[8]
C5149 - 151Oxazole carbon bearing the pyridine substituent. Deshielded by the ring oxygen.
C2'148 - 150Pyridine carbon adjacent to nitrogen and ortho to the substituent. Highly deshielded.
C6'147 - 149Pyridine carbon adjacent to nitrogen and ortho to the C-H proton.
C4'134 - 136Pyridine carbon para to the nitrogen.
C1'125 - 128Quaternary pyridine carbon at the point of substitution. Its chemical shift can be lower than adjacent C-H carbons.
C5'123 - 125Pyridine carbon meta to the nitrogen.
C4121 - 124Oxazole carbon with an attached proton. Generally the most upfield of the oxazole carbons.[8]

Conclusion

The structural elucidation of this compound is achieved through a logical, multi-faceted spectroscopic approach. Mass spectrometry provides the initial confirmation of molecular weight (146.0480 g/mol ) and offers clues to its heterocyclic nature through characteristic fragmentation. IR spectroscopy confirms the presence of aromatic C-H, C=N, C=C, and C-O-C functional groups, consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive proof, mapping out the complete carbon-hydrogen framework and confirming the precise connectivity and substitution pattern of the pyridine and oxazole rings. The combination of these techniques provides a robust and reliable characterization essential for any further investigation in medicinal chemistry or materials science.

References

A Technical Guide to the Synthesis and Characterization of Novel Pyridyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridyl-oxazole scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and materials science.[1][2] Its prevalence in molecules with a wide spectrum of biological activities—including anti-inflammatory, anticancer, and antimicrobial properties—underscores its importance as a foundational structure in drug discovery.[2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the key methodologies for synthesizing novel pyridyl-oxazole derivatives and the critical analytical techniques required for their unambiguous characterization. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower rational design and efficient execution in the laboratory.

Strategic Synthesis of the Pyridyl-Oxazole Core

The construction of the pyridyl-oxazole framework can be approached through various synthetic strategies, ranging from classical condensation reactions to modern cross-coupling methodologies. The choice of route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical Ring-Forming Methodologies

These methods involve the formation of the oxazole ring from acyclic precursors. While established, they often require harsh conditions, which can limit their functional group tolerance.

  • Robinson-Gabriel Synthesis: This is a cornerstone method involving the cyclization and dehydration of an α-acylamino ketone.[5][6] The primary advantage is the direct formation of the oxazole ring, but the preparation of the α-acylamino ketone precursor can be multi-stepped. The dehydrating agent (e.g., H₂SO₄, POCl₃) is critical and must be chosen based on the substrate's sensitivity.

  • Fischer Oxazole Synthesis: This reaction proceeds from the cyclization of cyanohydrins and aldehydes.[5][7] It is a powerful method for generating 2,5-disubstituted oxazoles.

  • van Leusen Reaction: This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form a 5-substituted oxazole.[5][8] Its milder conditions relative to other classical methods make it a more versatile choice for sensitive substrates.

Modern Cross-Coupling Strategies for Novel Analogs

Cross-coupling reactions are indispensable for modern organic synthesis, offering unparalleled efficiency and modularity for creating novel derivatives by connecting pre-formed pyridine and oxazole rings or by functionalizing the assembled scaffold.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds between a halide (or triflate) and an organoboron species.[9] In the context of pyridyl-oxazoles, it is frequently employed to couple a bromo-pyridine with an oxazole-boronic acid (or vice versa). The choice of catalyst (e.g., Pd(PPh₃)₄), ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridine rings.[10][11][12] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage diversification of complex molecules. Nickel-catalyzed variants have also emerged as a cost-effective and powerful alternative for challenging substrates.[9][13]

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S).[14] While the classic reaction requires harsh conditions (high temperatures, stoichiometric copper), modern protocols use soluble copper catalysts with ligands (e.g., phenanthroline), allowing for lower reaction temperatures.[15][16][17][18] This can be a key strategy for synthesizing derivatives with specific amine or ether linkages to the pyridyl-oxazole core.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Comparative Summary of Synthetic Methods
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Robinson-Gabriel α-acylamino ketone, Dehydrating agentHigh temp, strong acidDirect ring formationHarsh conditions, precursor synthesis
van Leusen Aldehyde, TosMIC, Base (K₂CO₃)Moderate tempMilder conditions, good yieldsStoichiometric TosMIC required
Suzuki-Miyaura Aryl/Heteroaryl Halide, Boronic Acid/Ester, Pd/Ni Catalyst, Base60-120 °CHigh functional group tolerance, modularCatalyst cost, potential metal contamination
Ullmann Aryl Halide, Nucleophile (Amine/Alcohol), Cu Catalyst, Base100-210 °C[14]Excellent for C-N/C-O bondsOften requires high temperatures

Rigorous Structural Characterization

Unambiguous characterization is paramount to confirm the identity, purity, and three-dimensional structure of any newly synthesized compound.[19][20] A multi-technique approach is essential, where each method provides complementary pieces of the structural puzzle.

Caption: Logical workflow for compound characterization.

Spectroscopic Techniques

Spectroscopy is the workhorse of structural analysis in organic chemistry.[21][22][23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[22][25][26]

    • ¹H NMR: Reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). Protons on the pyridine ring typically appear in the δ 7.0-9.0 ppm region, while the oxazole proton is often a singlet around δ 7.5-8.5 ppm.

    • ¹³C NMR: Shows the number of unique carbon environments. The carbon atoms in the heterocyclic rings resonate in the aromatic region (δ 110-160 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are indispensable for complex molecules, allowing for the definitive assignment of protons and carbons by revealing H-H and C-H correlations.[23][27]

  • Mass Spectrometry (MS): MS provides the molecular weight and, with high-resolution instruments (HRMS), the precise molecular formula of a compound.[22][27][28] The fragmentation pattern observed can offer valuable clues about the molecule's structure, often showing characteristic losses of fragments related to the pyridyl or oxazole rings.

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

    • IR Spectroscopy: Identifies the presence of specific functional groups through their characteristic vibrational frequencies (e.g., C=O stretch, N-H stretch).[27][28]

    • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is particularly useful for characterizing the extent of π-conjugation in the system.[27][29]

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional picture of the atomic arrangement in the solid state.[30][31] It is the gold standard for structure determination, confirming connectivity, stereochemistry, and intermolecular interactions.[32][33][34] The process involves crystallizing the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, the molecular structure.[30][32]

Expected Spectroscopic Data Summary
TechniqueObservationExpected Information for Pyridyl-Oxazoles
¹H NMR Chemical Shift (δ)Pyridine H's: 7.0-9.0 ppm; Oxazole H: 7.5-8.5 ppm
¹³C NMR Chemical Shift (δ)Aromatic/Heteroaromatic C's: 110-160 ppm
IR Wavenumber (cm⁻¹)C=N stretch: ~1650-1550; C-O-C stretch: ~1250-1050
HRMS m/zProvides exact mass for molecular formula confirmation (±5 ppm)

Experimental Protocols

Trustworthy science relies on reproducible protocols. The following are representative, detailed procedures for the synthesis and characterization of a novel pyridyl-oxazole derivative.

Protocol 3.1: Synthesis via Suzuki-Miyaura Coupling

Reaction: Coupling of 2-bromo-5-methylpyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

  • Reagent Preparation: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon), add 2-bromo-5-methylpyridine (172 mg, 1.0 mmol, 1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (235 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of Dioxane:Water via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 3.2: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry pyridyl-oxazole derivative directly into a clean, dry vial.

  • Solvent Selection: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

References

Exploring the Mechanism of Action for Pyridyl-Containing Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate the mechanism of action (MoA) for the promising class of pyridyl-containing oxazole compounds. The methodologies described herein are designed to build a robust, evidence-based understanding of a compound's biological activity, moving systematically from initial target identification to the intricate details of downstream pathway modulation.

The pyridyl-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A recurring theme in the literature is the interaction of these compounds with protein kinases, such as Rho-associated kinase (Rock-2) and p38 MAP kinase, making kinase inhibition a primary hypothesis for their MoA.[5][6][7][8] However, a definitive elucidation requires a multi-faceted, unbiased experimental approach. This guide champions a logical, phased strategy, ensuring that each step provides validated insights that inform the next, ultimately constructing a cohesive and defensible mechanistic narrative.

Section 1: A Strategic Framework for MoA Elucidation

A successful MoA investigation does not rely on a single experiment but rather on an integrated series of assays that corroborate each other. The causality behind this workflow is critical: we must first identify the direct binding partner(s) of the compound in a physiologically relevant setting, then validate this interaction and assess selectivity, and finally, map the functional consequences of this engagement on cellular signaling pathways. This systematic progression minimizes the risk of pursuing misleading artifacts and builds a powerful, data-driven story.

MoA_Workflow phenotype Phenotypic Observation (e.g., Antiproliferative Activity) target_id Target Identification (CETSA, DARTS) phenotype->target_id What is the direct target? target_val Target Validation & Selectivity (Kinome Profiling) target_id->target_val Is the target engagement potent & selective? pathway Pathway Analysis (Reporter Assays) target_val->pathway What are the functional consequences? conclusion Comprehensive MoA Profile target_val->conclusion ppi PPI Modulation (BRET/FRET Assays) pathway->ppi Are protein interactions affected? ppi->conclusion

Caption: A strategic workflow for comprehensive MoA elucidation.

Section 2: Unbiased Target Identification in a Native Cellular Context

The foundational step in any MoA study is to identify the direct molecular target of the compound. While traditional affinity-based pull-down methods are useful, they require chemical modification of the compound, which can sterically hinder its interaction with the true target.[9][10] Therefore, we prioritize label-free approaches that assess the interaction of the unmodified compound in its native cellular environment.

The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for verifying direct target engagement in intact cells or cell lysates.[11][12][13] The principle is elegantly simple: the binding of a ligand (the pyridyl-oxazole compound) to its target protein confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[11][12] This stabilization is a direct proxy for target engagement and can be quantified to confirm a physical interaction in a physiologically relevant milieu.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells treat Treat with Compound or Vehicle (DMSO) cells->treat heat Heat Aliquots at Different Temps treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated lyse->centrifuge sds Analyze Soluble Fraction (SDS-PAGE & Western Blot) centrifuge->sds plot Plot Melt Curve sds->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Immunoblot-Based CETSA

This protocol is designed to generate a "melt curve" to determine the apparent thermal stability of a protein of interest in the presence and absence of a pyridyl-oxazole compound.

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Harvest cells and resuspend in complete media to a concentration of 1x10^7 cells/mL.

    • In separate tubes, treat cell suspensions with the pyridyl-oxazole compound (e.g., at 10x the IC50 concentration) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot 100 µL of the treated cell suspensions into multiple PCR tubes for each condition (vehicle and compound).

    • Using a thermal cycler with a gradient function, heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).[13]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • To separate the soluble protein fraction from the heat-induced aggregates and cell debris, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[12]

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize the samples to the same protein concentration with lysis buffer.

    • Analyze the samples via SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.[14][15]

  • Data Interpretation:

    • Quantify the band intensity for each lane. Plot the normalized intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Section 3: Target Validation and Selectivity Profiling

Identifying a target with CETSA is a critical first step, but it's imperative to validate this interaction with a quantitative, activity-based assay and to understand the compound's selectivity. Given that many pyridyl-containing compounds are kinase inhibitors,[5][6] performing a broad kinome profile is a logical and high-value validation strategy.

Kinome profiling involves screening the compound against a large panel of purified protein kinases to measure its inhibitory activity.[16][17][18] This approach serves two purposes: it confirms the inhibitory potency against the target identified by CETSA and simultaneously reveals potential off-target activities, which are crucial for predicting potential toxicities and understanding the complete pharmacological profile.[16][17]

Data Presentation: Kinase Selectivity Profile

Quantitative data from a kinome screen should be summarized in a clear, structured table. This allows for rapid assessment of on-target potency and off-target liabilities.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target Class
ROCK-2 98% 15 On-Target
PKA85%120Off-Target
p38α45%850Off-Target
ERK212%>10,000Off-Target
AKT15%>10,000Off-Target

Table represents hypothetical data for a selective ROCK-2 inhibitor.

Experimental Protocol: In Vitro Kinase Activity Profiling

This protocol outlines a continuous, activity-based biochemical assay to determine the IC50 value of a compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the pyridyl-oxazole compound in 100% DMSO. Create a serial dilution series of the compound.

    • Reconstitute purified, active kinase enzymes, their specific peptide substrates, and ATP in appropriate kinase buffer. The choice to test at a physiological ATP concentration (e.g., 1 mM) versus the ATP Km provides different but complementary insights.[16][18]

  • Assay Execution (384-well plate format):

    • Dispense a small volume (e.g., 2.5 µL) of each compound dilution into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

  • Signal Detection:

    • Use a continuous-read detection system (e.g., luminescence-based, such as ADP-Glo™) to monitor the reaction progress in real-time. This is superior to a single endpoint read as it ensures the rate is calculated from the true linear range of the reaction.[16]

    • Record the signal at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Mapping the Downstream Signaling Cascade

Once the direct target is validated, the next logical step is to determine the compound's effect on the relevant cellular signaling pathway. Reporter gene assays are an exceptionally powerful tool for this purpose, as they provide a quantitative readout of transcription factor activity, which is often the terminal output of a signaling cascade.[19][20][21]

The principle involves engineering cells to express a reporter gene (like firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1, CREB).[22][23] If the pyridyl-oxazole compound inhibits a kinase upstream, it will modulate the activity of the transcription factor, leading to a measurable change in luciferase expression.[20]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor k3 Kinase 3 (e.g., MEKK) receptor->k3 Signal k2 Kinase 2 (e.g., MEK) k3->k2 Phosphorylates k1 Target Kinase (e.g., ERK) k2->k1 Phosphorylates tf Transcription Factor (e.g., AP-1) k1->tf Phosphorylates inhibitor Pyridyl-Oxazole Inhibitor inhibitor->k1 gene Reporter Gene Expression tf->gene Activates

Caption: A generic kinase cascade leading to gene expression.

Experimental Protocol: Dual-Luciferase® Reporter Assay

Using a dual-reporter system, where a second reporter (e.g., Renilla luciferase) is driven by a constitutive promoter, is critical for normalizing the experimental reporter's activity to account for variations in transfection efficiency and cell viability.[23]

  • Cell Transfection:

    • Co-transfect the host cell line with two plasmids:

      • An experimental reporter plasmid containing the firefly luciferase gene downstream of a pathway-specific response element.

      • A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV).

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyridyl-oxazole compound. Include vehicle-treated cells as a negative control and, if possible, a known pathway activator as a positive control.

    • Incubate for a duration sufficient to allow for transcription and translation (e.g., 6-24 hours).

  • Cell Lysis and Signal Measurement:

    • Remove the media and lyse the cells using a passive lysis buffer.

    • Add the Luciferase Assay Reagent II (LAR II) to the lysate, which contains the substrate for firefly luciferase. Immediately measure the luminescence on a plate reader.

    • Inject Stop & Glo® Reagent into the same well. This quenches the firefly reaction and provides the substrate for the Renilla luciferase. Immediately measure the second luminescence signal.

  • Data Analysis:

    • For each well, calculate the ratio of the firefly luminescence to the Renilla luminescence.

    • Normalize this ratio to the vehicle-treated control cells.

    • Plot the normalized reporter activity against the compound concentration to determine the IC50 or EC50 for pathway modulation.

Section 5: Investigating Modulation of Protein-Protein Interactions

A compound's MoA is not always as simple as inhibiting enzymatic activity. It may also function by disrupting or stabilizing a protein-protein interaction (PPI). Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive, proximity-based assay used to monitor PPIs in real-time within living cells.[24][25][26]

BRET relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc® Luciferase) fused to one protein of interest to a fluorescent acceptor (e.g., HaloTag®) fused to its binding partner.[26] Energy transfer only occurs when the two proteins are in very close proximity (<10 nm), resulting in a measurable light emission at the acceptor's wavelength.[24] A compound that disrupts this interaction will cause a decrease in the BRET signal.

BRET_Principle cluster_bound Interaction Intact cluster_disrupted Interaction Disrupted protA1 Protein A Donor (NanoLuc) protB1 Protein B Acceptor (HaloTag) protA1:d->protB1:a BRET (<10 nm) protA2 Protein A Donor (NanoLuc) label_donor_light label_donor_light protA2->label_donor_light Donor Emission Only label_acceptor_light label_acceptor_light protB1->label_acceptor_light Acceptor Emission protB2 Protein B Acceptor (HaloTag) inhibitor Pyridyl-Oxazole Compound inhibitor->protA2 substrate Substrate substrate->protA1:d Oxidation

Caption: The principle of Bioluminescence Resonance Energy Transfer (BRET).

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol can be adapted to measure the disruption of a known PPI by a compound.

  • Vector Construction and Cell Preparation:

    • Create expression vectors where Protein A is fused to the NanoLuc® donor and Protein B is fused to the HaloTag® acceptor.

    • Co-transfect these vectors into a suitable mammalian cell line.

    • After 24 hours, label the HaloTag-fused protein by incubating the cells with the cell-permeable HaloTag® NanoBRET™ 618 Ligand.

  • Assay Execution:

    • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well assay plate.

    • Add serial dilutions of the pyridyl-oxazole compound to the wells.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in lysis buffer.

    • Add the substrate to the wells to initiate the luminescent reaction.

    • Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the compound concentration to determine an IC50 value for the disruption of the protein-protein interaction.

Conclusion

Elucidating the mechanism of action for a novel pyridyl-containing oxazole is a complex but achievable endeavor. By employing a logical and integrated workflow that begins with unbiased target identification (CETSA), proceeds to quantitative validation and selectivity profiling (Kinome Screening), and culminates in the characterization of downstream cellular events (Reporter Assays, BRET), a comprehensive and robust MoA profile can be established. This self-validating system of experiments provides the causal, evidence-based foundation required to confidently advance a compound through the drug discovery pipeline.

References

A Technical Guide to 5-(3-Pyridyl)-1,3-oxazole: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. This approach hinges on the use of small, low-complexity molecules, or "fragments," that bind with high ligand efficiency to biological targets. This guide provides an in-depth technical exploration of 5-(3-Pyridyl)-1,3-oxazole, a heterocyclic scaffold poised as a superior fragment for FBDD campaigns. We will dissect the synergistic chemical properties of its constituent rings, provide detailed synthetic protocols, and outline strategic pathways for its application in screening and hit-to-lead optimization. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into leveraging this privileged core for the discovery of novel therapeutics.

Chapter 1: The Pyridyl-Oxazole Scaffold: A Convergence of Favorable Properties

The Rationale of Fragment-Based Drug Discovery (FBDD)

FBDD operates on a foundational principle: small, low-complexity molecules (typically <300 Da) can probe a target's binding sites more effectively than larger, more complex molecules. These fragments, while often exhibiting weak affinity, do so with high "ligand efficiency." The process involves identifying these weakly binding fragments and then chemically elaborating them, growing them into potent, selective, and drug-like leads. This bottom-up approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).

The Oxazole Ring: A Versatile Heterocycle in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] Its prevalence in medicinal chemistry is due to a unique combination of chemical and physical properties.[3][4] It is a stable, planar scaffold that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1] The oxazole core is found in numerous natural products and FDA-approved drugs, demonstrating its biological acceptance and broad therapeutic relevance, with activities ranging from anticancer to antimicrobial.[3][5] Its utility as a bioisosteric replacement for other groups, such as esters or amides, allows for the fine-tuning of pharmacokinetic properties while maintaining biological activity.[6]

The 3-Pyridyl Moiety: The "Vector" for Interaction and Elaboration

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its privileged status in drug design.[7] The nitrogen atom at the 3-position (meta-position) acts as a potent hydrogen bond acceptor, providing a critical anchoring point for binding to protein targets. Crucially, this orientation projects subsequent chemical modifications away from the core scaffold, providing a clear "vector" for chemical elaboration without disrupting the initial binding interactions. This makes the 3-pyridyl moiety an ideal component for fragment evolution, allowing chemists to systematically explore the surrounding pocket to enhance potency and selectivity.[8]

Synergistic Properties of this compound

The combination of these two rings into a single fragment creates a molecule with exceptional properties for FBDD:

  • Defined Three-Dimensionality: The molecule is largely planar but possesses a distinct shape and electrostatic profile, increasing the probability of specific, high-quality interactions.

  • Dual Interaction Sites: It offers both a hydrogen bond accepting pyridyl nitrogen and the versatile interaction capabilities of the oxazole ring.

  • Synthetic Tractability: As will be discussed, the scaffold is readily accessible through established synthetic routes, allowing for the rapid generation of analogues.[9]

  • Favorable Physicochemical Profile: The fragment adheres well to the "Rule of Three," possessing low molecular weight, a moderate lipophilicity (logP), and a suitable number of hydrogen bond donors and acceptors, which often translates to good aqueous solubility and ligand efficiency.

Chapter 2: Synthesis and Chemical Characterization

Rationale for Synthetic Route Selection

Several methods exist for the synthesis of substituted oxazoles.[10] For 5-substituted oxazoles, the van Leusen oxazole synthesis is a particularly robust and high-yielding method.[9] This reaction utilizes tosyl-methyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, in this case, pyridine-3-carboxaldehyde. The choice of this route is justified by its efficiency, the commercial availability of the starting materials, and its tolerance to the pyridine functionality, making it ideal for both initial fragment synthesis and subsequent analogue generation.

Detailed Synthetic Protocol: van Leusen Oxazole Synthesis

Objective: To synthesize this compound from pyridine-3-carboxaldehyde and TosMIC.

Materials:

  • Pyridine-3-carboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous methanol.

  • Reagent Addition: Add potassium carbonate (2.5 equivalents) to the methanol and stir to create a suspension. Add tosylmethyl isocyanide (1.1 equivalents).

  • Aldehyde Addition: Add pyridine-3-carboxaldehyde (1.0 equivalent) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Workup: Upon completion, remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Start Flame-dried flask under N₂ MeOH Add anhydrous Methanol Start->MeOH K2CO3 Add K₂CO₃ MeOH->K2CO3 TosMIC Add TosMIC K2CO3->TosMIC Aldehyde Add Pyridine-3- carboxaldehyde TosMIC->Aldehyde Stir Stir at RT, Monitor by TLC Aldehyde->Stir Concentrate Concentrate (remove MeOH) Stir->Concentrate Partition Partition (DCM/H₂O) Concentrate->Partition Extract Extract with DCM Partition->Extract Wash Wash organic layer Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Purify Flash Chromatography Dry->Purify Final Pure 5-(3-Pyridyl) -1,3-oxazole Purify->Final

Caption: Workflow for the van Leusen synthesis of this compound.

Physicochemical Properties
PropertyCalculated Value"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight (MW)~146.15 g/mol < 300 DaEnsures high ligand efficiency and room for growth.
cLogP~1.2 - 1.5≤ 3Balances solubility with membrane permeability.
Topological Polar Surface Area (TPSA)~42 Ų< 60 ŲContributes to good solubility and bioavailability.
Hydrogen Bond Donors (HBD)0≤ 3Reduces potential for poor permeability.
Hydrogen Bond Acceptors (HBA)3 (2 on oxazole, 1 on pyridine)≤ 3Provides key interaction points for target binding.
Rotatable Bonds1≤ 3Low conformational entropy penalty upon binding.

Chapter 3: Application in Fragment Screening and Hit Identification

The FBDD Screening Cascade

The process of identifying a hit using a fragment like this compound follows a structured cascade. The causality is critical: biophysical methods are chosen first to unambiguously confirm binding, followed by structural methods to understand how it binds, which is essential for intelligent chemical elaboration.

G cluster_screening Screening Phase cluster_validation Hit Validation & Characterization cluster_progression Lead Generation Lib Fragment Library (contains pyridyl-oxazole) Screen Primary Biophysical Screen (e.g., SPR, MST, NMR) Lib->Screen Confirm Orthogonal Screen (e.g., ITC) Screen->Confirm Identified Hits Structure Structural Biology (X-ray Crystallography / Cryo-EM) Confirm->Structure Chem Structure-Guided Chemistry Structure->Chem Binding Mode Data Lead Potent Lead Compound Chem->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Recommended Biophysical Screening Methods
  • Surface Plasmon Resonance (SPR): This technique is ideal for primary screening. It immobilizes the target protein on a sensor chip and flows the fragment over it. A binding event is detected in real-time as a change in the refractive index. The causality here is direct: a change in response units (RU) is a direct consequence of mass (the fragment) binding to the immobilized target. It provides kinetics (kₐ, kₔ) and affinity (Kₔ) data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods like Saturation Transfer Difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG) are powerful for fragment screening. In STD-NMR, saturation is transferred from the protein to a binding ligand. If the fragment binds, its signals will be attenuated, providing direct proof of interaction. This method is highly reliable for detecting even very weak interactions.

  • X-ray Crystallography: While resource-intensive, this is the gold standard for hit validation. Soaking the fragment into crystals of the target protein can yield a high-resolution structure of the complex. This provides indisputable evidence of binding and, critically, reveals the precise binding mode, orientation, and atomic interactions, which is the essential blueprint for the hit-to-lead chemistry phase.

Chapter 4: Hit-to-Lead Optimization Strategies

The Principle of Vector-Based Elaboration

Once the binding mode of this compound is confirmed, the hit-to-lead process begins. The fragment's structure provides two primary, orthogonal vectors for chemical growth. The goal is to extend the molecule into adjacent sub-pockets of the binding site to form new, favorable interactions, thereby increasing affinity and selectivity.

Strategy 1: Elaboration from the Oxazole C2 Position

The C2 position of the oxazole ring is often synthetically accessible. Modifications here can probe pockets adjacent to the core binding site. For example, adding small alkyl or aryl groups can pick up new hydrophobic interactions. Incorporating groups with hydrogen bonding capability (e.g., amides, alcohols) can secure new polar contacts.

Strategy 2: Substitution on the Pyridine Ring

The pyridine ring offers multiple points for substitution. Modifying positions C2, C4, C5, or C6 can dramatically alter the fragment's properties. For instance, adding a substituent at the C6 position, ortho to the nitrogen, can influence the torsion angle between the two rings and orient other substituents toward new pockets. SAR studies on related pyridine derivatives have shown that such modifications are critical for achieving high potency.[7]

Illustrative Optimization Pathway

The following diagram illustrates a hypothetical hit-to-lead progression. The initial fragment binds via a hydrogen bond from the pyridyl nitrogen. The first growth vector explores a hydrophobic pocket off the oxazole C2 position. The second vector adds a substituent to the pyridine ring to engage a polar contact, resulting in a lead compound with significantly improved affinity.

G cluster_vec1 Vector 1: Oxazole Elaboration cluster_vec2 Vector 2: Pyridine Elaboration Frag Fragment Hit This compound (KD = 100 µM) Vec1 Analogue 1 Add methyl at C2 (KD = 25 µM) Frag->Vec1 Probes hydrophobic pocket Vec2 Analogue 2 Add -OH at C6 (KD = 5 µM) Vec1->Vec2 Engages new H-bond contact Lead Lead Compound Combined Modifications (KD = 150 nM) Vec2->Lead Synergistic binding

Caption: Hypothetical hit-to-lead optimization pathway for the pyridyl-oxazole fragment.

Chapter 5: Conclusion and Future Outlook

This compound represents a premier starting point for fragment-based drug discovery campaigns. Its inherent properties—a combination of desirable physicochemical characteristics, multiple interaction points, and synthetic accessibility—make it a high-quality, privileged scaffold. The logical and orthogonal vectors for chemical elaboration embedded within its structure provide a clear and efficient path from a low-affinity fragment hit to a potent and optimized lead compound. As drug discovery continues to target more challenging protein classes, the strategic use of well-designed fragments like this compound will be indispensable for success. Future work should focus on building pre-elaborated libraries based on this core to further accelerate the discovery timeline against a wide range of therapeutic targets.

References

A Technical Guide to the Preliminary In-Vitro Screening of 5-(3-Pyridyl)-1,3-oxazole: A Strategy for Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Targeted Screening Approach

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic and structural properties enable it to interact with various biological targets, making it a fertile ground for drug discovery.[3][4] The incorporation of a pyridyl moiety, specifically at the 5-position, introduces a key hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The resulting 5-(3-Pyridyl)-1,3-oxazole structure is a compelling candidate for investigation, with literature suggesting strong potential in oncology and inflammatory diseases.[3][5][6]

This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, logic-driven cascade for the preliminary in-vitro evaluation of this compound. As a Senior Application Scientist, my objective is to provide not just a series of steps, but the causal reasoning behind them. We will begin with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by a dual-pronged primary screen targeting its most probable activities—anticancer and anti-inflammatory effects.[7][8] Finally, we will touch upon preliminary mechanistic studies. Each protocol is designed to be self-validating, providing clear, quantifiable endpoints to guide decision-making in the early stages of drug development.

Section 1: Foundational Assessment: Cytotoxicity Profiling

Expertise & Experience: Before exploring any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity. This initial screen is not a measure of efficacy but of safety. It allows us to distinguish between targeted anti-proliferative effects on cancer cells and non-specific toxicity that affects all cells. The resulting 50% inhibitory concentration (IC50) values across various cell lines establish a crucial baseline, defining the concentration range for all subsequent efficacy assays and ensuring that observed effects are not merely artifacts of cell death.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • Human cell lines: e.g., HeLa (cervical cancer), A549 (lung cancer), MCF7 (breast cancer), and HEK293 (non-cancerous embryonic kidney cells)[11]

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in a serum-free medium. A typical concentration range would be 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound dose) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a clear, structured table.

Cell LineTissue of OriginTypeIC50 (µM) of this compound
HeLaCervixCancerValue
A549LungCancerValue
MCF7BreastCancerValue
HEK293KidneyNon-CancerousValue

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Attachment seed->incubate1 prep_compound Prepare Serial Dilutions treat Add Compound Dilutions to Wells prep_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for the MTT Cytotoxicity Assay.

Section 2: Primary Efficacy Screening: A Dual-Pronged Approach

Expertise & Experience: With a cytotoxicity baseline established, we proceed to a targeted primary screen. The chemical structure of this compound suggests two high-probability therapeutic areas: oncology and inflammation.[5][7] A parallel screening strategy is efficient, allowing for the simultaneous investigation of both possibilities. This dual-pronged approach maximizes data generation from early-stage compound supplies and accelerates the identification of the most promising therapeutic vector.

Part A: Anticancer Activity - Broad-Spectrum Proliferation Screen

Rationale: The initial cytotoxicity screen provides a hint of anti-proliferative potential. The next logical step is to assess this activity across a diverse panel of cancer cell lines. This broad-spectrum approach, modeled after the principles of the NCI-60 screen, can reveal cell-line-specific sensitivity, offering early clues about potential mechanisms of action and target patient populations.[12] For this preliminary phase, a representative panel is sufficient.

Methodology: The experimental protocol is identical to the MTT assay described in Section 1.2. The key difference is the use of a curated panel of cancer cell lines representing diverse malignancies (e.g., leukemia, colon, CNS, melanoma).

Data Presentation: Antiproliferative Activity (GI50)

Cell LineCancer TypeGI50 (µM) of this compound
CCRF-CEMLeukemiaValue
HCT-116Colon CancerValue
SF-268CNS CancerValue
MDA-MB-435MelanomaValue
OVCAR-3Ovarian CancerValue
NCI-H460Lung CancerValue
Part B: Anti-inflammatory Activity - In-Vitro COX Enzyme Inhibition

Rationale: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis in the inflammatory cascade.[13] There are two key isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation. An ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[14] Therefore, screening against both isoforms is essential.

Methodology: A commercial COX (ovine or human) inhibitor screening assay kit (fluorometric or colorimetric) is recommended for a standardized and reliable primary screen. The general principle involves measuring the peroxidase activity of COX, which is inhibited in the presence of the test compound.

Experimental Protocol: COX Inhibitor Screening Assay (General)

Objective: To determine the IC50 values of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX Inhibitor Screening Kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and detector)

  • This compound

  • Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate (black or clear, depending on the kit)

  • Microplate reader (fluorometric or colorimetric)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compound and controls.

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add the respective COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound dilutions to the sample wells and controls to the control wells.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Detection: Immediately add the colorimetric or fluorometric detector and measure the output over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction for each well.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 values for both COX-1 and COX-2.

Data Presentation: COX Inhibition Profile

EnzymeIC50 (µM) of this compoundSelectivity Index (COX-1 IC50 / COX-2 IC50)
COX-1Value\multirow{2}{*}{Calculated Value}
COX-2Value

Visualization: Dual-Pronged Primary Screening Strategy

G cluster_cancer Anticancer Screen cluster_inflammation Anti-inflammatory Screen start This compound (Cytotoxicity Profiled) cancer_panel Cancer Cell Line Panel (MTT Assay) start->cancer_panel cox_assay In-Vitro COX-1/COX-2 Enzyme Assay start->cox_assay gi50 Determine GI50 Values cancer_panel->gi50 cox_ic50 Determine IC50 & Selectivity cox_assay->cox_ic50

Parallel screening for anticancer and anti-inflammatory activity.

Section 3: Preliminary Mechanistic Elucidation

Expertise & Experience: Positive "hits" from the primary screens necessitate a deeper investigation into the mechanism of action (MoA). For anticancer activity, the diverse MoAs of known oxazole derivatives point towards the inhibition of protein kinases as a highly probable target.[7][15][16] Kinases are crucial regulators of cell signaling pathways involved in proliferation and survival, making them prime targets in oncology. A preliminary screen against a relevant kinase can quickly validate or invalidate this hypothesis. Given that other pyridyl-oxazole compounds have demonstrated activity against ROCK kinase, this could be a rational starting point.[6]

Recommended Assay: In-Vitro Kinase Inhibition Assay

A fluorescence-based method such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive and specific method for quantifying kinase activity.[16] It measures the phosphorylation of a substrate by the kinase enzyme. Inhibition of the kinase by the test compound results in a decrease in the FRET signal.

Experimental Protocol: TR-FRET Kinase Inhibition Assay (General)

Objective: To determine if this compound inhibits the activity of a selected protein kinase (e.g., ROCK-2).

Materials:

  • Recombinant human kinase (e.g., ROCK-2)

  • Fluorescently labeled peptide substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase assay buffer

  • Test compound and positive control inhibitor (e.g., Staurosporine)

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme, the fluorescently labeled substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and add the terbium-labeled detection antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (one for the donor, one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Determine the percent inhibition based on controls.

    • Plot the percent inhibition versus the log of compound concentration to calculate the IC50 value.

Visualization: Generic Kinase Signaling Pathway Inhibition

G cluster_pathway Signaling Cascade receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 kinase2 Target Kinase (e.g., ROCK-2) kinase1->kinase2 substrate Downstream Substrate kinase2->substrate response Cellular Response (Proliferation, Survival) substrate->response inhibitor This compound inhibitor->kinase2 Inhibits

Inhibition of a key kinase in a cellular signaling pathway.

Conclusion and Future Directions

This guide outlines a rational, multi-stage workflow for the preliminary in-vitro screening of this compound. By systematically progressing from broad cytotoxicity assessment to targeted efficacy screens and preliminary mechanistic studies, researchers can efficiently characterize the compound's biological profile. The data generated from this cascade—IC50 values from cytotoxicity and proliferation assays, COX inhibition and selectivity, and kinase inhibition—will provide a solid foundation for making informed decisions. Positive results would warrant progression to more advanced studies, including secondary mechanistic assays, lead optimization through medicinal chemistry, and eventual in-vivo validation. This structured approach ensures that resources are directed toward the most promising therapeutic avenues, accelerating the journey from a novel compound to a potential drug candidate.

References

discovery of naturally occurring pyridyl-oxazole alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Naturally Occurring Pyridyl-Oxazole Alkaloids

Foreword

The confluence of pyridine and oxazole rings in a single natural product scaffold gives rise to a class of alkaloids with remarkable structural diversity and potent biological activities.[1][2] These molecules, found in sources ranging from terrestrial bacteria to marine invertebrates, represent a compelling frontier in natural product chemistry and drug discovery.[2][3][4] Their activities span antibacterial, antiviral, cytotoxic, and enzyme-inhibitory functions, making them attractive starting points for therapeutic development.[1][3][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and modern methodologies employed in the discovery, isolation, and characterization of these fascinating compounds. We will move beyond simple protocols to explore the underlying logic and causality that drive successful discovery campaigns, from initial source selection to final structure elucidation.

The Biosynthetic Blueprint: Understanding Nature's Synthetic Logic

A foundational understanding of how pyridyl-oxazole alkaloids are biosynthesized is not merely academic; it provides critical insights that inform discovery strategies, particularly in the age of genomics. The oxazole moiety in these natural products is typically derived from the amino acids serine or threonine.[3] The biosynthesis involves a sophisticated enzymatic assembly line, often involving Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS).

The general pathway proceeds via the installation of a serine or threonine residue by an NRPS module. A dedicated cyclization (Cy) domain then catalyzes an intramolecular cyclodehydration to form an oxazoline ring. Subsequent oxidation, often by a flavin mononucleotide (FMN)-dependent dehydrogenase, yields the stable, aromatic oxazole ring.[3] This core is then further elaborated and ultimately joined with a pyridine-containing moiety, which itself has a complex biosynthetic origin, to generate the final alkaloid.

The discovery of oxazolismycin from Streptomyces griseochromogenes provides a clear example. Its biosynthesis is governed by a gene cluster encoding an NRPS-PKS assembly line, which is homologous to those that produce other pyridine-containing natural products like caerulomycin.[1][6][7] This genetic linkage is a powerful clue for genome mining approaches.

Biosynthesis cluster_NRPS NRPS Assembly Line cluster_Pyridine Pyridine Biosynthesis Ser_Thr Serine / Threonine A_Domain Adenylation (A) Domain (Selects & Activates Amino Acid) Ser_Thr->A_Domain ATP PCP_Domain Peptidyl Carrier Protein (PCP) (Tethers Amino Acid) A_Domain->PCP_Domain AMP + PPi Cy_Domain Cyclization (Cy) Domain PCP_Domain->Cy_Domain Forms Oxazoline Ox_Domain Oxidation (Ox) Domain Cy_Domain->Ox_Domain FMN-dependent Dehydrogenation Release Release / Elaboration Ox_Domain->Release Forms Oxazole Final_Alkaloid Pyridyl-Oxazole Alkaloid Release->Final_Alkaloid Condensation PKS_Module PKS / Other Enzymes Pyridine_Ring Pyridine Moiety PKS_Module->Pyridine_Ring Pyridine_Ring->Final_Alkaloid Assembly

Caption: Generalized biosynthetic pathway for oxazole ring formation via NRPS.

Discovery and Isolation Strategies: From Bioassays to Genomes

The hunt for novel pyridyl-oxazole alkaloids employs two primary strategies that can be used independently or in concert: the classic bioassay-guided fractionation approach and the modern genomics-driven approach.

Bioassay-Guided Fractionation

This classical, phenotype-driven method remains a cornerstone of natural product discovery. Its logic is simple: "follow the activity." The process is iterative and relies on a robust biological assay to screen fractions of increasing purity.

Experimental Protocol: Bioassay-Guided Isolation from a Marine Sponge

  • Source Material Collection & Preparation:

    • Collect sponge specimens (e.g., Haliclona sp.) and store immediately at -20°C or in ethanol to prevent degradation.

    • Create a voucher specimen for taxonomic identification.

    • Lyophilize (freeze-dry) the bulk material to remove water and grind to a fine powder. Rationale: This increases the surface area for efficient solvent extraction.

  • Bulk Extraction:

    • Perform exhaustive extraction of the powdered sponge material (e.g., 1 kg) with a polar solvent like methanol (MeOH) or a sequence of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> MeOH).

    • Combine the solvent extracts and evaporate under reduced pressure to yield a crude extract. Self-Validation: A small aliquot of the crude extract should show potent activity in the chosen bioassay (e.g., cytotoxicity against A549 lung cancer cells). If not, the source material or extraction procedure may be flawed.

  • Solvent Partitioning (Fractionation):

    • Dissolve the crude extract in 90% aqueous MeOH and partition against a non-polar solvent like hexane. This separates highly lipophilic compounds (in hexane) from more polar ones (in aq. MeOH).

    • Evaporate both fractions and test their biological activity. Let's assume the activity is in the polar fraction.

    • Further partition the active aqueous MeOH fraction against a solvent of intermediate polarity, such as ethyl acetate (EtOAc). Test all resulting fractions. Rationale: This liquid-liquid partitioning provides a coarse separation based on polarity, enriching the active compounds in one fraction and simplifying the subsequent chromatographic steps.

  • Chromatographic Purification:

    • Subject the most active fraction (e.g., the EtOAc fraction) to column chromatography (e.g., silica gel or reversed-phase C18).

    • Elute the column with a solvent gradient of increasing polarity (e.g., hexane to EtOAc for silica, or water to acetonitrile for C18).

    • Collect dozens of smaller fractions and screen each for bioactivity.

    • Pool the active fractions and subject them to High-Performance Liquid Chromatography (HPLC), often using a semi-preparative column. Rationale: HPLC provides much higher resolution than column chromatography, allowing for the isolation of pure compounds.

  • Purity Confirmation:

    • Analyze the isolated active compound by analytical HPLC using multiple detection wavelengths. It should appear as a single, sharp peak.

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm a single molecular formula.

Genome Mining

This modern, genotype-driven approach leverages our understanding of biosynthesis. Instead of hunting for the molecule itself, we hunt for the genes that produce it. The discovery of oxazolismycin is a textbook case of this strategy's power.[1][7]

Discovery_Workflows cluster_Bioassay Bioassay-Guided Fractionation cluster_Genome Genome Mining B_Source Source Organism (e.g., Marine Sponge) B_Extract Crude Extract B_Source->B_Extract B_Fractionate Fractionation (e.g., Chromatography) B_Extract->B_Fractionate B_Bioassay Biological Assay B_Fractionate->B_Bioassay Test Fractions B_Isolate Isolate Pure Active Compound B_Bioassay->B_Isolate Identify Active Fraction B_Structure Structure Elucidation B_Isolate->B_Structure G_Source Source Organism (e.g., Streptomyces) G_DNA DNA Isolation & Sequencing G_Source->G_DNA G_BGC Identify Biosynthetic Gene Cluster (BGC) G_DNA->G_BGC antiSMASH analysis G_Predict Predict Core Structure G_BGC->G_Predict G_Culture Targeted Culturing & Extraction G_Predict->G_Culture G_Detect Detect Predicted Compound (LC-MS) G_Culture->G_Detect G_Isolate Isolate Target Compound G_Detect->G_Isolate G_Structure Structure Elucidation G_Isolate->G_Structure

Caption: Comparison of Bioassay-Guided vs. Genome Mining discovery workflows.

Structure Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is a puzzle solved primarily with mass spectrometry and nuclear magnetic resonance spectroscopy.[8][9]

  • Mass Spectrometry (MS): High-resolution MS provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula (e.g., C₁₈H₁₅N₃O₂). Fragmentation patterns in MS/MS experiments can reveal the connectivity of the core scaffolds.[10] For instance, the characteristic cleavage of the oxazole ring can be a diagnostic clue.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise 3D structure of a molecule in solution.

    • ¹H NMR: Shows the number of different types of protons and their immediate electronic environment.

    • ¹³C NMR: Shows the number of different types of carbon atoms.[9]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different molecular fragments, such as linking a substituent to the pyridine or oxazole ring.[9]

Table 1: Representative Spectroscopic Data for a Hypothetical Pyridyl-Oxazole Alkaloid

TechniqueDataInterpretation
HR-ESI-MS m/z [M+H]⁺ 294.1234Molecular Formula: C₁₈H₁₅N₃O₂
¹H NMR δ 8.5-8.7 (m, 2H), δ 7.8 (d, 1H)Signals characteristic of a substituted pyridine ring.
δ 7.5 (s, 1H)Signal for the proton on the oxazole ring (e.g., H-4).
δ 7.2-7.4 (m, 5H)Signals indicative of a monosubstituted phenyl ring.
¹³C NMR δ 161.5, δ 150.2, δ 124.1Resonances for oxazole ring carbons.[11]
δ 148-155, δ 120-140Resonances for pyridine ring carbons.
HMBC Correlation from oxazole H-4 to a pyridine carbonConfirms the direct connection between the two heterocyclic rings.
  • X-Ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unequivocal determination of the complete molecular structure, including the absolute stereochemistry.[8]

Biological Activities and Therapeutic Potential

Pyridyl-oxazole alkaloids exhibit a wide spectrum of biological activities, underscoring their potential as leads for drug development.[2][5] The specific substitution pattern around the core scaffold plays a pivotal role in defining their biological targets and potency.[5]

Table 2: Selected Naturally Occurring Pyridyl-Oxazole Alkaloids and Their Activities

Compound NameSource OrganismBiological ActivityPotency (IC₅₀)Reference
Oxazolismycin Streptomyces griseochromogenesAngiotensin-Converting Enzyme (ACE) Inhibition0.326 µM[1][6]
Texaline Amyris texanaAntitubercular-[5]
Hennoxazole A Marine Sponge (Polyfibrospongia sp.)Antiviral (Herpes Simplex Virus-1)0.6 µg/mL
Venturamide A Marine Cyanobacterium (Oscillatoria sp.)Antimalarial (Plasmodium falciparum)Strong in vitro activity[3]
Almazole D Marine Alga (Delesseriaceae)Antitubercular (M. tuberculosis)100 µM[12]

Future Outlook

The is far from complete. The integration of genome mining with advanced metabolomics and sophisticated bioassays will undoubtedly accelerate the identification of novel structures. Beyond discovery, the synthetic challenge posed by these complex molecules will continue to drive innovation in heterocyclic chemistry.[13][14] Furthermore, the potent bioactivities of these natural products provide validated starting points for medicinal chemistry campaigns, where systematic structure-activity relationship (SAR) studies can optimize them into next-generation therapeutic agents.

References

A Technical Guide to the Theoretical and Computational Analysis of the 5-(3-Pyridyl)-1,3-Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] This scaffold is recognized for its rigid, planar structure and the presence of heteroatoms that are ideal for forming hydrogen bonds and other crucial intermolecular interactions.[2] Oxazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]

When combined with a pyridine ring, another critical nitrogen-containing heterocycle known for its diverse pharmacological roles, the resulting pyridyl-oxazole structure becomes a "privileged scaffold".[5][6] The 5-(3-Pyridyl)-1,3-oxazole core, in particular, presents a unique electronic and steric profile that can be exploited for targeted drug design.

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the this compound structure. By leveraging these powerful in silico techniques, researchers can elucidate structure-activity relationships (SAR), predict molecular properties, and rationally design novel therapeutic agents, thereby significantly accelerating the drug discovery and development pipeline.[2][7]

Part 1: Quantum Mechanical Characterization of the Core Structure

Before understanding how a molecule interacts with a biological target, we must first understand its intrinsic electronic and geometric properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust framework for this fundamental analysis.

Core Methodology: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its exceptional balance of computational efficiency and accuracy in describing the electronic structure of molecules.[2] This method allows us to model the molecule's geometry, orbital energies, and charge distribution with high fidelity.

Expertise & Experience: The choice of a functional and basis set is critical for obtaining meaningful results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with a Pople-style basis set like 6-311++G(d,p) is a well-validated combination for organic molecules containing heteroatoms, providing reliable geometric and electronic data without excessive computational demand.[2][8]

Key DFT Analyses for this compound
  • Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional conformation (its lowest energy state). This process yields precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and rigidity.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.[8]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule.[8] It highlights electron-rich regions (potential sites for electrophilic attack, often colored red) and electron-deficient regions (potential sites for nucleophilic attack, often colored blue). For the this compound scaffold, the nitrogen atoms are expected to be key electronegative sites, crucial for forming hydrogen bonds with protein receptors.

  • Vibrational Frequency Analysis: DFT can predict the infrared (IR) and Raman spectra of a molecule.[8] These calculated spectra serve as a powerful tool to validate experimental spectroscopic data, helping to confirm the successful synthesis and structural integrity of the compound.

Experimental Protocol: DFT Workflow

Here is a detailed, step-by-step methodology for performing a DFT analysis on a this compound derivative.

  • Step 1: 2D Structure Creation

    • Action: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Rationale: This provides the correct atom connectivity as the starting point for 3D model generation.

  • Step 2: 3D Conformation Generation & Geometry Optimization

    • Action: Import the 2D structure into a computational chemistry package (e.g., Gaussian, ORCA). Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.[2][8]

    • Trustworthiness: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Step 3: Single-Point Energy Calculation

    • Action: Using the optimized geometry, perform a single-point energy calculation with the same level of theory.

    • Rationale: This step is computationally less expensive than a full optimization and is used to derive key electronic properties from the final, stable structure.

  • Step 4: Property Extraction and Analysis

    • Action: Analyze the output file to extract data. Visualize the HOMO, LUMO, and MEP surfaces.

    • Expert Insight: The MEP map is particularly valuable. The negative potential around the pyridine and oxazole nitrogen atoms immediately suggests their role as primary hydrogen bond acceptors in potential protein-ligand interactions.

Visualization: DFT Analysis Workflow

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Calculation (DFT) cluster_analysis Data Analysis & Visualization s1 1. Draw 2D Structure s2 2. Generate Initial 3D Model s1->s2 s3 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) s2->s3 s4 4. Frequency Calculation (Confirm Minimum) s3->s4 s5 5. Single-Point Energy (Calculate Properties) s4->s5 s6 Optimized Geometry (Bond Lengths, Angles) s5->s6 s7 Electronic Properties (HOMO, LUMO, MEP) s5->s7 s8 Vibrational Spectra (IR, Raman) s5->s8

Caption: A generalized workflow for the DFT analysis of a small molecule.

Data Presentation: Representative DFT-Calculated Properties
PropertyHypothetical ValueSignificance
HOMO Energy -6.8 eVRelates to the molecule's electron-donating ability.
LUMO Energy -1.2 eVRelates to the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.6 eVIndicates high kinetic stability and low reactivity.[8]
Dipole Moment 2.5 DebyeQuantifies the molecule's overall polarity.
Mulliken Charge on Pyridine N -0.55 eConfirms a high negative charge, making it a prime H-bond acceptor.
Mulliken Charge on Oxazole N -0.48 eAlso a significant H-bond acceptor site.

Part 2: Elucidating Intermolecular Interactions with Molecular Docking

While DFT reveals the intrinsic nature of the this compound scaffold, molecular docking predicts how it will interact with a specific biological target, such as an enzyme or receptor. This technique is fundamental to structure-based drug design.[7][9]

Core Methodology: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[2] It involves two main components: a search algorithm that generates numerous possible binding poses and a scoring function that estimates the binding energy for each pose.

Expertise & Experience: The success of a docking study is highly dependent on the quality of the prepared protein structure. It is crucial to correctly model protonation states, especially for residues like histidine, and to decide whether to include or remove crystallographic water molecules based on their potential role in mediating ligand binding.

Experimental Protocol: Molecular Docking Workflow

This protocol outlines the steps to dock a this compound derivative into a protein active site.

  • Step 1: Receptor Preparation

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Using software like AutoDock Tools, Schrödinger Maestro, or BIOVIA Discovery Studio, remove water molecules and any co-crystallized ligands.[2][6] Add hydrogen atoms and assign appropriate partial charges.

    • Rationale: A "clean" receptor structure is necessary to ensure that the docking algorithm is evaluating only the interaction between the protein and the new ligand.

  • Step 2: Ligand Preparation

    • Action: Use the DFT-optimized 3D structure of the this compound derivative. Assign partial charges and define rotatable bonds.

    • Trustworthiness: Starting with a low-energy, quantum mechanically accurate conformation of the ligand provides a more realistic starting point for the docking simulation than a structure generated from a simple 2D-to-3D conversion.

  • Step 3: Defining the Binding Site

    • Action: Define a "grid box" or "docking sphere" that encompasses the known active site of the receptor. The size and location of this box are critical.

    • Expert Insight: If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box. The box should be large enough to allow the ligand to rotate freely but not so large as to introduce excessive and irrelevant conformational sampling.

  • Step 4: Running the Docking Simulation

    • Action: Execute the docking calculation using a program like AutoDock Vina or GOLD. The program's search algorithm will explore various conformations and orientations of the ligand within the defined binding site.

    • Rationale: The algorithm attempts to find the pose with the most favorable intermolecular interactions, which is quantified by the scoring function.

  • Step 5: Analysis of Results

    • Action: Analyze the top-ranked poses. Visualize the predicted binding mode and identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts).

    • Trustworthiness: A credible docking pose is one that is not only energetically favorable (low binding energy) but also makes sense from a biochemical perspective. For example, hydrogen bonds should involve appropriate donor-acceptor pairs, and hydrophobic parts of the ligand should be in contact with nonpolar residues.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis r1 1. Obtain PDB Structure r2 2. Clean Protein (Remove Water, Ligands) r1->r2 r3 3. Add Hydrogens & Assign Charges r2->r3 d1 Define Binding Site (Grid Box) r3->d1 l1 1. Obtain 3D Structure (From DFT Optimization) l2 2. Assign Charges & Define Rotatable Bonds l1->l2 l2->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 Analyze Top Poses (Binding Energy) d2->a1 a2 Visualize Interactions (H-Bonds, Hydrophobic, etc.) a1->a2 a3 Hypothesize SAR a2->a3

Caption: A standard workflow for performing molecular docking studies.

Data Presentation: Representative Molecular Docking Results
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Lead Compound -8.5GLU-121Hydrogen Bond (with Pyridine-N)
LYS-88Hydrogen Bond (with Oxazole-N)
PHE-175π-π Stacking (with Pyridine Ring)
LEU-92, VAL-101Hydrophobic Interactions
Derivative A -9.2GLU-121, LYS-88, PHE-175Same as lead + additional H-bond
Derivative B -7.1LYS-88, LEU-92Loss of key H-bond and π-π stacking

Part 3: Predicting Biological Activity with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling bridges the gap between molecular structure and biological activity. It uses statistical methods to create a mathematical model that correlates chemical structures with a measured biological effect.[7][10]

A typical QSAR workflow involves:

  • Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values).

  • Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its physicochemical, electronic, and topological properties.

  • Model Building: Using statistical techniques (e.g., multiple linear regression, machine learning) to build a predictive model.

  • Model Validation: Rigorously testing the model's predictive power on an external set of compounds.

For the this compound scaffold, a QSAR model could be developed to predict anticancer activity.[4][7] The model might reveal that properties like the MEP value at the pyridine nitrogen and the overall molecular hydrophobicity are key determinants of potency, guiding the design of new derivatives with enhanced activity.

Visualization: QSAR Conceptual Framework

QSAR_Concept Data Dataset of Molecules with Known Activity (IC₅₀) Descriptors Calculate Molecular Descriptors (e.g., LogP, MW, MEP) Data->Descriptors Model Build Statistical Model (e.g., Regression, ANN) Descriptors->Model Prediction Predict Activity of New, Untested Molecules Model->Prediction

Caption: The conceptual flow of a QSAR modeling study.

Conclusion

The theoretical and computational investigation of the this compound structure is a multi-faceted process that provides invaluable insights for drug discovery. By integrating quantum mechanics (DFT) to understand intrinsic molecular properties, molecular docking to predict protein-ligand interactions, and QSAR to model structure-activity relationships, researchers can adopt a rational, hypothesis-driven approach to designing novel therapeutics. This in silico toolkit not only deepens our fundamental understanding of this privileged scaffold but also streamlines the path from initial concept to the synthesis and testing of potent, targeted drug candidates.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Van Leusen Synthesis of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridyl-Oxazoles and the Van Leusen Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, molecules incorporating both pyridine and oxazole rings are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The 5-(3-Pyridyl)-1,3-oxazole scaffold, in particular, is a privileged structure found in a variety of therapeutic agents, acting as a key pharmacophore that can modulate biological activity.

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1] This reaction is prized for its operational simplicity, use of readily available starting materials, and broad substrate scope, making it an invaluable tool in the synthetic chemist's arsenal.[2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Van Leusen reaction, and offers insights into the causality behind the experimental choices to ensure a high degree of scientific integrity and reproducibility.

Reaction Principle: The Mechanism of the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a one-pot reaction that proceeds through a [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde.[3] The unique reactivity of TosMIC, which possesses an acidic α-carbon, an isocyanide group, and a good leaving group (tosyl group), drives the reaction.[4] The mechanism can be broken down into the following key steps:

  • Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.[5]

  • Nucleophilic Attack: The TosMIC carbanion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 3-pyridinecarboxaldehyde).[6]

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline ring.[5]

  • Elimination: The reaction is completed by the base-promoted elimination of the tosyl group, which leads to the aromatization of the oxazoline ring to form the final 1,3-oxazole product.[6]

Van_Leusen_Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and explanations to ensure reproducibility.

Materials and Equipment:

Reagent/EquipmentSpecifications
3-Pyridinecarboxaldehyde≥99% purity
Tosylmethyl isocyanide (TosMIC)≥98% purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
Methanol (MeOH)Anhydrous
Ethyl Acetate (EtOAc)ACS grade or higher
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica GelFor column chromatography (230-400 mesh)
Round-bottom flaskAppropriate size (e.g., 100 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Rotary evaporator
Separatory funnel
Thin-Layer Chromatography (TLC) platesSilica gel coated
Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 mmol, 1.0 eq.).

    • Add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq.).

    • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

    • Rationale: A slight excess of TosMIC is used to ensure complete consumption of the aldehyde. Anhydrous potassium carbonate serves as a mild base to deprotonate TosMIC without promoting side reactions that can occur with stronger bases.[6]

  • Reaction Execution:

    • To the flask, add 20 mL of anhydrous methanol.

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours.

    • Rationale: Methanol is a suitable solvent for this reaction, and refluxing provides the necessary thermal energy to drive the reaction to completion. The progress of the reaction should be monitored to determine the optimal reaction time.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

    • Spot the starting material (3-pyridinecarboxaldehyde) and the reaction mixture on the TLC plate.

    • Visualize the spots under UV light. The reaction is complete when the starting aldehyde spot has disappeared.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of deionized water and 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer two more times with 10 mL of ethyl acetate each.

    • Combine all the organic layers.

    • Rationale: This extraction procedure isolates the desired product from the inorganic salts and other water-soluble byproducts.

  • Purification:

    • Wash the combined organic layers with 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.[6]

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds to a high degree of purity.

Data Summary: Reaction Parameters

ParameterValue
Stoichiometry (Aldehyde:TosMIC:Base)1 : 1.1 : 2
SolventMethanol (anhydrous)
TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Expected Yield70-85% (post-purification)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and anhydrous.
Side product formation.Use a milder base (K₂CO₃ is generally suitable). For sensitive aldehydes, consider slower addition of the aldehyde to the deprotonated TosMIC.[6]
Emulsion during work-up Presence of sulfinic acid byproduct.Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the byproduct. Adding brine can also help break the emulsion.[6]
Nitrile byproduct formation Presence of ketone impurities in the aldehyde starting material.Purify the starting aldehyde by distillation or column chromatography.[6]

Conclusion

The Van Leusen oxazole synthesis provides a reliable and efficient pathway for the preparation of this compound. By carefully following the detailed protocol and understanding the rationale behind each step, researchers can consistently achieve high yields of the desired product. The versatility of this reaction makes it a valuable technique for the synthesis of a wide range of substituted oxazoles for applications in drug discovery and materials science.

References

Application Note: Rapid Microwave-Assisted Synthesis of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Pyridyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of both the pyridine and oxazole moieties in pharmacologically active agents and functional materials. Traditional synthetic methods for oxazoles often require harsh conditions, long reaction times, and can result in low yields. Microwave-Assisted Organic Synthesis (MAOS) offers a compelling alternative, leveraging the efficient and rapid heating of polar molecules to accelerate reaction rates, improve yields, and enhance product purity.[1][2][3] This application note provides a detailed, representative protocol for the synthesis of this compound, designed to be a robust starting point for researchers in drug development and chemical synthesis.

Principle of Synthesis: The Van Leusen Reaction

While several methods exist for oxazole synthesis, such as the Robinson-Gabriel and Bredereck reactions, the Van Leusen oxazole synthesis is particularly well-suited for preparing 5-substituted oxazoles.[4][5] This reaction involves the [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[6][7][8] The use of microwave irradiation dramatically accelerates this process, often reducing reaction times from hours to mere minutes.[8][9]

The proposed synthesis proceeds via the reaction of 3-pyridinecarboxaldehyde with TosMIC in the presence of a base. The microwave energy efficiently heats the polar solvent and reactants, promoting the rapid formation of the oxazole ring.

Experimental Protocol

Materials and Reagents:

  • 3-Pyridinecarboxaldehyde (≥99%)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • Methanol (CH₃OH), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave process vials (10 mL) with stir bars

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • TosMIC is a lachrymator and should be handled with care.

  • Microwave reactors operate at high temperatures and pressures; follow all manufacturer safety guidelines.

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv.), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous methanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 10 minutes. Stirring should be maintained throughout the reaction.

  • Work-up and Extraction: After the reaction is complete and the vial has cooled to room temperature, transfer the contents to a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

Data Presentation and Optimization

The provided protocol is a starting point. Optimization of reaction conditions is recommended to maximize yield. Key parameters to investigate include temperature, reaction time, and the choice of base.

Table 1: Hypothetical Optimization of Microwave Synthesis Parameters

EntryTemperature (°C)Time (min)Base (equiv.)Yield (%)
18010K₂CO₃ (2.0)65
210010K₂CO₃ (2.0)85
312010K₂CO₃ (2.0)82
41005K₂CO₃ (2.0)78
510015K₂CO₃ (2.0)86
610010Cs₂CO₃ (2.0)88

Visualization of Mechanism and Workflow

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Py 3-Pyridinecarboxaldehyde Intermediate2 Oxazoline Intermediate Py->Intermediate2 + Intermediate1 TosMIC TosMIC Intermediate1 Deprotonated TosMIC TosMIC->Intermediate1 Base Base K₂CO₃ Byproduct2 KHCO₃ Base->Byproduct2 Product This compound Intermediate2->Product Elimination of TosH Byproduct1 TosH Intermediate2->Byproduct1

Caption: Proposed mechanism for the Van Leusen synthesis of this compound.

Workflow start Start reagents Combine Reactants: - 3-Pyridinecarboxaldehyde - TosMIC - K₂CO₃ - Methanol start->reagents microwave Microwave Irradiation (100°C, 10 min) reagents->microwave workup Aqueous Work-up & Extraction with EtOAc microwave->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Product: This compound purify->product

Caption: Experimental workflow for the microwave-assisted synthesis.

Trustworthiness and Causality
  • Why Microwave Irradiation? Microwave energy directly interacts with polar molecules, leading to rapid, uniform heating throughout the reaction mixture.[1] This avoids the slower process of conventional heating, which relies on thermal conductivity from the vessel walls, often resulting in localized overheating and byproduct formation.[2][9] The result is a significant reduction in reaction time and often cleaner reaction profiles.[10]

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the active methylene group of TosMIC, initiating the reaction.[6][7] Using two equivalents ensures the reaction goes to completion. Other bases like cesium carbonate could be explored for further optimization.

  • Solvent Selection: Methanol is an excellent solvent for this reaction as it has a high dielectric constant, allowing it to absorb microwave energy efficiently. It also effectively solubilizes the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the isocyanide.

Conclusion

This application note details a rapid, efficient, and reproducible microwave-assisted protocol for the synthesis of this compound. By leveraging the principles of MAOS and the Van Leusen reaction, this method provides a superior alternative to traditional synthetic approaches, offering high yields in a fraction of the time. This protocol serves as a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of novel oxazole-containing compounds for further investigation.

References

Application Note & Protocols: Evaluating the Antimicrobial Efficacy of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial evaluation of 5-(3-Pyridyl)-1,3-oxazole, a novel heterocyclic candidate for antimicrobial drug discovery.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling the scientific community to explore novel chemical scaffolds that circumvent existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of therapeutic agents.[2] The 1,3-oxazole ring, in particular, is a "privileged" structure found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] Similarly, the pyridine nucleus is a key component in many established drugs and is known to enhance the therapeutic properties and improve the solubility of bioactive molecules.[6][7]

The compound this compound represents a strategic hybridization of these two important pharmacophores. The rationale for its investigation is based on the hypothesis that combining the structural features of both oxazole and pyridine could lead to a synergistic enhancement of antimicrobial activity or a novel mechanism of action. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound's antimicrobial properties, designed for researchers in drug discovery and microbiology.

Compound Profile and Handling

  • Chemical Structure: this compound

  • Molecular Formula: C₈H₆N₂O

  • Appearance: Typically a crystalline solid.

  • Solubility: Initial solubility testing is crucial. The compound is expected to have limited solubility in aqueous media but should be soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. For antimicrobial assays, DMSO is the preferred solvent for creating high-concentration stock solutions.

  • Stability & Storage: Store the compound in a desiccated, dark environment at 2-8°C to prevent degradation. DMSO stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: DMSO is used because it is a powerful aprotic solvent that can dissolve a wide range of organic compounds and is miscible with aqueous culture media. However, its concentration in the final assay must be kept low (typically ≤1%) as it can exhibit toxicity to microbial cells at higher concentrations, which would confound the results.

Core Experimental Workflow: From Screening to Quantification

The evaluation of a new antimicrobial agent follows a logical progression from qualitative screening to precise quantitative assessment. The workflow below outlines the key stages for characterizing the activity of this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound This compound Powder Stock Prepare High-Concentration Stock Solution (e.g., in DMSO) Compound->Stock MIC_Assay Broth Microdilution Assay (Serial Dilution in 96-well plate) Stock->MIC_Assay Microbe Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Microbe->MIC_Assay Incubate Incubate under Optimal Conditions (e.g., 37°C, 18-24h) MIC_Assay->Incubate MBC_Assay Subculture from Clear Wells onto Agar Plates Incubate->MBC_Assay If MBC is required Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Incubate_MBC Incubate Agar Plates MBC_Assay->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC Interpret Interpret Results: Bacteriostatic vs. Bactericidal Read_MIC->Interpret Read_MBC->Interpret

Caption: Overall workflow for determining the MIC and MBC of this compound.

Detailed Protocols

These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials and Reagents:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the this compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or ~100x the highest desired test concentration). Vortex until fully dissolved.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for standardizing the number of cells in the assay.

    • Dilute this standardized suspension into the appropriate test broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (or a pre-diluted working solution) to the first column of wells. This creates the starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient.

    • Controls are essential for validation:

      • Column 11 (Growth Control): Add 100 µL of broth. This well will receive only the microbial inoculum and should show robust growth.

      • Column 12 (Sterility Control): Add 100 µL of broth. This well receives no inoculum and should remain clear, confirming the sterility of the medium.

      • Positive Control: Set up a separate row or plate with a known antibiotic instead of the test compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific fungal strain.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). A microplate reader can also be used to measure optical density (OD) for a more quantitative assessment.

Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Materials and Reagents:

  • Results from the MIC assay (the 96-well plate)

  • Tryptic Soy Agar (TSA) or other appropriate nutrient agar plates

  • Sterile pipette and spreader

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.

  • Plating: From each selected well, pipette a 10-100 µL aliquot and spread it evenly onto a labeled agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.

  • Reading the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, it is often defined as the lowest concentration showing no more than 0.1% of survivors (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 500 colonies).

Data Analysis and Interpretation

Summarize the quantitative results in a clear, tabular format.

MicroorganismStrain IDTypeMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundCiprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram (+)16320.5
Escherichia coliATCC 25922Gram (-)64>1280.015
Pseudomonas aeruginosaATCC 27853Gram (-)>128>1280.25
Candida albicansATCC 90028Fungus32N/AN/A

Interpretation:

  • Potency: A lower MIC value indicates higher antimicrobial potency.

  • Spectrum of Activity: The range of microorganisms inhibited indicates whether the compound has broad-spectrum (acting on both Gram-positive and Gram-negative) or narrow-spectrum activity.

  • Bacteriostatic vs. Bactericidal: The relationship between MBC and MIC is key.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Hypothesized Mechanism of Action

While the precise molecular target of this compound requires dedicated mechanistic studies, its structure allows for informed hypotheses based on related compounds. Oxazole-containing antibiotics are known to interfere with various essential cellular processes.[8] For instance, some inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. The pyridine ring can facilitate interactions with biological targets through hydrogen bonding and π-stacking.

G cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Disruption? Compound->Membrane DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition (Hypothesized Primary Target) Protein_Synth Ribosome/ Protein Synthesis? Compound->Protein_Synth Replication DNA Replication & Segregation DNA_Gyrase->Replication DNA DNA DNA->Replication Cell_Death Cell Death Replication->Cell_Death Failure

References

Application Notes & Protocols: The Strategic Utility of 5-(3-Pyridyl)-1,3-oxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Heterocycle

In the landscape of contemporary drug discovery, the strategic selection of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of heterocyclic building blocks, the 5-(3-Pyridyl)-1,3-oxazole moiety has emerged as a "privileged" scaffold. Its unique combination of a hydrogen bond-accepting pyridine ring and a metabolically stable, sterically compact oxazole core allows for versatile interactions with a range of biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of this compound, offering actionable protocols and insights for medicinal chemists.

The intrinsic value of this scaffold lies in its electronic properties and spatial arrangement. The pyridine nitrogen serves as a critical hydrogen bond acceptor, mimicking the interactions of endogenous ligands and anchoring the molecule within a target's binding site. The 1,3-oxazole ring, a bioisostere for ester and amide functionalities, offers improved metabolic stability and favorable physicochemical properties, such as reduced lipophilicity, which can enhance oral bioavailability.

Part 1: Synthesis and Functionalization Strategies

The efficient construction of the this compound core is a prerequisite for its exploration in drug discovery programs. The most common and robust method is the Robinson-Gabriel synthesis and its modern variations, which involve the cyclization of an α-acylamino ketone.

Protocol 1: Synthesis of this compound via Modified Robinson-Gabriel Cyclization

This protocol details a reliable method for the gram-scale synthesis of the core scaffold, starting from readily available nicotinoyl chloride and a suitable amino ketone.

Workflow Overview:

Synthesis_Workflow A Nicotinoyl chloride C α-Acylamino Ketone Intermediate A->C Acylation B Amino Ketone B->C D Dehydrating Agent (e.g., POCl3) C->D Cyclodehydration E This compound D->E

Caption: General synthetic workflow for this compound.

Materials:

  • Nicotinoyl chloride hydrochloride

  • 2-Aminoacetophenone (or other α-amino ketone)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Phosphorus oxychloride (POCl3) or other dehydrating agent (e.g., H2SO4)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Amide Formation:

    • Suspend the α-amino ketone (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates completion.

    • Wash the reaction mixture sequentially with saturated aq. NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-(2-oxoalkyl)nicotinamide intermediate.

  • Cyclodehydration (Robinson-Gabriel Reaction):

    • Dissolve the crude amide from the previous step in a suitable solvent such as toluene.

    • Add the dehydrating agent, for instance, phosphorus oxychloride (POCl3) (typically 2-5 eq), dropwise.

    • Heat the mixture to reflux (e.g., 110 °C for toluene) for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic mixture with a saturated solution of NaHCO3 until effervescence ceases.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Rationale behind choices: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the acylation step without competing with the amino ketone nucleophile. POCl3 is a highly effective dehydrating agent for the cyclization to form the oxazole ring. The aqueous workup is essential for removing inorganic byproducts and unreacted reagents.

Protocol 2: Palladium-Catalyzed Cross-Coupling for Derivatization

A key advantage of the this compound scaffold is its amenability to further functionalization. If a halogenated version of the pyridine or oxazole ring is synthesized, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction can be employed to introduce diverse substituents.

Workflow for Suzuki-Miyaura Cross-Coupling:

Cross_Coupling_Workflow A Halogenated this compound C Palladium Catalyst & Base A->C B Aryl/Heteroaryl Boronic Acid B->C D Solvent System (e.g., Dioxane/H2O) C->D Reaction Medium E Functionalized Product D->E Heat (e.g., 80-100 °C) FGFR_Pathway FGF FGF Ligand FGFR FGFR Tyrosine Kinase FGF->FGFR Binds & Activates Downstream Downstream Effectors (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Phosphorylates & Activates Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response Inhibitor This compound Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Application Notes and Protocols: A Comprehensive Framework for Assessing the Anticancer Activity of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, with many derivatives demonstrating significant anticancer properties.[1][2] This document provides a detailed, multi-faceted protocol for the comprehensive preclinical evaluation of a specific analogue, 5-(3-Pyridyl)-1,3-oxazole, as a potential anticancer agent. The protocols herein are designed to establish a robust, evidence-based understanding of the compound's cytotoxic and mechanistic activities. We will delineate a logical, stepwise progression from initial in vitro cytotoxicity screening to more complex mechanistic assays, including the evaluation of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways, culminating in a foundational protocol for in vivo efficacy assessment.

Introduction: The Rationale for Investigating this compound

Oxazole derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer effects.[1][3] These compounds have been shown to target various critical cellular processes in cancer, such as cell proliferation, survival, and metastasis.[1] Some oxazole derivatives have been identified as inhibitors of crucial enzymes like kinases and tubulin polymerization, which are often dysregulated in cancer.[4][5] The inclusion of a pyridine ring, as in this compound, can further enhance biological activity by facilitating interactions with enzymatic targets through hydrogen bonding and providing favorable pharmacokinetic properties. This structural combination presents a compelling rationale for its investigation as a novel anticancer candidate.

This guide will provide a comprehensive framework for assessing the anticancer potential of this compound, beginning with foundational in vitro assays and progressing to more detailed mechanistic and in vivo studies.

Preliminary In Vitro Assessment: Determining Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.

A diverse panel of human cancer cell lines should be selected to represent different tumor types (e.g., breast, lung, colon). It is also crucial to include a non-cancerous cell line to assess for general cytotoxicity and determine a preliminary therapeutic window.

Table 1: Suggested Cell Lines for Initial Screening

Cell LineCancer TypeCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaNon-small cell lung cancer
HT-29 Colorectal AdenocarcinomaWell-differentiated
HEK293 Human Embryonic KidneyNon-cancerous control

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for 48 to 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

The results of the MTT assay should be presented as IC50 values. A lower IC50 value indicates greater potency.

Table 2: Example Data Presentation for IC50 Values (µM)

CompoundMCF-7MDA-MB-231A549HT-29HEK293
This compound IC50IC50IC50IC50IC50
Doxorubicin (Control) IC50IC50IC50IC50IC50

A significant difference in IC50 values between cancer and non-cancerous cell lines suggests selective anticancer activity.

Mechanistic Elucidation: How Does It Work?

Once cytotoxicity is established, the next critical phase is to investigate the underlying mechanism of action. Key areas to explore include the induction of apoptosis and the perturbation of the cell cycle.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[8]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Diagram 1: Workflow for Apoptosis Assay

G A Cell Treatment with This compound B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Annexin-Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Flow Cytometry Analysis E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Many anticancer agents exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating.[10]

This method uses PI to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[11]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[12]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

Diagram 2: Expected Output of Cell Cycle Analysis

G cluster_0 Control cluster_1 Treated A G0/G1 B S C G2/M D G0/G1 Arrest E S F G2/M

Caption: Illustrative cell cycle distribution in control vs. treated cells.

Investigating Molecular Targets: Western Blotting

To delve deeper into the mechanism, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[13][14]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1).[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Diagram 3: Potential Signaling Pathway to Investigate

G A This compound B Increased p53 A->B C Increased p21 B->C E Increased Bax B->E F Decreased Bcl-2 B->F D G1/S Arrest C->D G Caspase-3 Activation E->G F->G H Apoptosis G->H

Caption: Hypothetical signaling cascade initiated by the compound.

In Vivo Efficacy Assessment: Xenograft Models

Promising in vitro results should be validated in an in vivo setting. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[16][17]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., one that showed high sensitivity in vitro) into the flank of immunodeficient mice.[18]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[19]

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (and a vehicle control) via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Table 3: Key Parameters for In Vivo Study

ParameterDescription
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in the treated group compared to the control group.
Body Weight Changes An indicator of systemic toxicity.
Tumor Histology To assess changes in tumor morphology and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the anticancer activity of this compound. By following this logical progression of experiments, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent. The integration of in vitro and in vivo models, coupled with mechanistic studies, is essential for a thorough understanding of its efficacy and mode of action.

References

Application Notes and Protocols for Fluorescence Studies of Pyridyl-Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridyl-Oxazole Fluorophores

Pyridyl-oxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest within the scientific community, particularly for their unique and tunable fluorescent properties. These molecules, characterized by a core structure containing both pyridine and oxazole rings, often exhibit strong fluorescence emission, sensitivity to their microenvironment, and the potential for straightforward synthetic modification.[1][2] This combination of attributes makes them highly valuable as fluorescent probes in a wide range of applications, from fundamental photophysical studies to advanced bioimaging in drug discovery and diagnostics.[3][4]

The fluorescence of pyridyl-oxazole compounds is often characterized by a charge-transfer mechanism, where the pyridine ring can act as an electron-withdrawing group and other parts of the molecule as electron-donating moieties.[5] This intramolecular charge transfer (ICT) is highly sensitive to environmental factors such as solvent polarity and pH, leading to changes in emission wavelength and intensity.[6][7][8][9] Researchers can harness these properties to develop sophisticated sensors for specific analytes or to probe the local environment within complex biological systems.[10][11] This application note provides a comprehensive guide to the experimental setup and protocols for conducting robust and reproducible fluorescence studies of novel pyridyl-oxazole compounds.

Part 1: Photophysical Characterization

A thorough understanding of a fluorophore's fundamental photophysical properties is a prerequisite for its effective application. This section outlines the core experiments required to characterize a new pyridyl-oxazole compound.

Instrumentation

A standard fluorescence spectrophotometer is the primary instrument for these studies. Key components include:[12][13]

  • Light Source: A high-intensity Xenon arc lamp is typically used to provide broad-spectrum excitation.

  • Monochromators: Two monochromators are essential: an excitation monochromator to select the specific wavelength of light to illuminate the sample, and an emission monochromator to scan and detect the emitted fluorescence.[12][13]

  • Sample Holder: A temperature-controlled cuvette holder is crucial for maintaining consistent experimental conditions. Standard 1 cm path length quartz cuvettes are used for solutions.

  • Detector: A sensitive photomultiplier tube (PMT) is used to detect the emitted photons.[13]

Diagram 1: Generalized Fluorescence Spectrophotometer Workflow

This diagram illustrates the fundamental light path in a spectrofluorometer, from the excitation source to the detector.

G cluster_source Light Source cluster_excitation Excitation Path cluster_sample Sample cluster_emission Emission Path cluster_detector Detection Xenon_Lamp Xenon Lamp Excitation_Monochromator Excitation Monochromator Xenon_Lamp->Excitation_Monochromator Broadband Light Cuvette Sample in Cuvette Excitation_Monochromator->Cuvette Selected λex Emission_Monochromator Emission Monochromator Cuvette->Emission_Monochromator Emitted Fluorescence PMT PMT Detector Emission_Monochromator->PMT Selected λem Data_Acquisition Data Acquisition System PMT->Data_Acquisition Signal

Caption: Basic workflow of a fluorescence spectrophotometer.

Core Photophysical Parameters: A Step-by-Step Protocol

The following protocol details the acquisition of essential photophysical data for a novel pyridyl-oxazole compound.

Protocol 1: Determining Absorption, Emission, and Excitation Spectra

  • Sample Preparation:

    • Prepare a stock solution of the pyridyl-oxazole compound in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol) at a concentration of 1-10 mM.

    • From the stock solution, prepare a dilute working solution (typically 1-10 µM) in the desired solvent. The absorbance of this solution at the excitation maximum should ideally be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Spectrum:

    • Using a UV-Vis spectrophotometer, record the absorption spectrum of the working solution from approximately 250 nm to 700 nm.[14]

    • Identify the wavelength of maximum absorption (λabs). This will be your optimal excitation wavelength (λex).

  • Emission Spectrum:

    • Set the excitation wavelength on the fluorescence spectrophotometer to the λabs determined in the previous step.

    • Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the λex and extending to a point where the fluorescence signal returns to baseline.[14] This will yield the fluorescence emission spectrum and the wavelength of maximum emission (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the λem.

    • Scan the excitation monochromator over a range of wavelengths that covers the absorption spectrum.

    • The resulting excitation spectrum should closely resemble the absorption spectrum, confirming the identity of the absorbing species responsible for the fluorescence.[12]

Table 1: Example Photophysical Data for a Hypothetical Pyridyl-Oxazole Compound

ParameterValueSolventNotes
λabs (nm)350EthanolWavelength of maximum absorption.
λem (nm)450EthanolWavelength of maximum emission.
Stokes Shift (nm)100EthanolDifference between λem and λabs.
Molar Extinction Coefficient (ε) (M-1cm-1)25,000EthanolDetermined from a Beer-Lambert plot.
Fluorescence Quantum Yield (ΦF)0.65EthanolRelative to a known standard (e.g., quinine sulfate).
Environmental Sensitivity Studies

The utility of many pyridyl-oxazole compounds lies in their responsiveness to their environment.

Protocol 2: Investigating Solvatochromism

  • Rationale: The polarity of the solvent can significantly influence the energy levels of the excited state of a fluorophore, leading to shifts in the emission spectrum.[9] This phenomenon, known as solvatochromism, is particularly pronounced in molecules with a significant change in dipole moment upon excitation, which is common for ICT fluorophores.[6]

  • Procedure:

    • Prepare solutions of the pyridyl-oxazole compound at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).[7][8]

    • Record the absorption and emission spectra for each solution.

    • Plot the Stokes shift as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot). A linear relationship suggests a strong charge-transfer character in the excited state.[6]

Protocol 3: Determining pH Sensitivity

  • Rationale: The pyridine nitrogen in pyridyl-oxazole compounds is basic and can be protonated at acidic pH.[5][15] This protonation can significantly alter the electronic properties of the molecule, often leading to changes in fluorescence intensity and/or wavelength.[11][16][17]

  • Procedure:

    • Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 10).

    • Add a small aliquot of a concentrated stock solution of the pyridyl-oxazole compound to each buffer to achieve the desired final concentration.

    • Record the fluorescence emission spectrum for each pH value.

    • Plot the fluorescence intensity at λem versus pH to determine the pKa of the fluorophore.

Part 2: Application in Cellular Imaging

The photophysical properties of pyridyl-oxazole compounds make them promising candidates for use as fluorescent probes in cellular imaging.[3][4]

General Considerations for Bioimaging
  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane. This is often favored by a lower molecular weight and moderate lipophilicity.

  • Cytotoxicity: The probe should exhibit minimal toxicity to the cells at the working concentration to ensure that the observed biological processes are not perturbed.

  • Photostability: The probe should be resistant to photobleaching during prolonged imaging sessions.

  • Specificity: For targeted imaging, the probe should selectively accumulate in the organelle or bind to the biomolecule of interest.

Protocol for Live-Cell Imaging

This protocol provides a general framework for staining live cells with a novel pyridyl-oxazole probe.

Protocol 4: Live-Cell Staining and Fluorescence Microscopy

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the pyridyl-oxazole probe in DMSO. Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically 0.5 - 10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for a suitable duration (e.g., 15-60 minutes). This step may require optimization.[18]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove excess unbound probe.[18]

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the pyridyl-oxazole probe.[18]

    • It is often useful to co-stain with a known organelle-specific dye (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) to determine the subcellular localization of the novel probe.[18][19]

Diagram 2: Cellular Imaging Workflow

This diagram outlines the key steps involved in preparing and imaging live cells with a fluorescent probe.

G A 1. Plate and Culture Cells C 3. Incubate Cells with Probe A->C B 2. Prepare Probe Working Solution B->C D 4. Wash to Remove Excess Probe C->D E 5. Acquire Images with Fluorescence Microscope D->E

Caption: A simplified workflow for live-cell fluorescence imaging.

Part 3: Data Analysis and Interpretation

  • Spectral Corrections: Raw fluorescence data should be corrected for instrumental factors, such as lamp intensity fluctuations and detector sensitivity variations across different wavelengths.[12]

  • Quantum Yield Calculation: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard with a known quantum yield.

  • Image Analysis: For cellular imaging, quantitative analysis of fluorescence intensity, colocalization with other probes, and changes in signal over time can provide valuable insights into biological processes.

Conclusion

Pyridyl-oxazole compounds represent a promising and versatile class of fluorophores with tunable photophysical properties. A systematic approach to their characterization, as outlined in these application notes, is essential for understanding their behavior and unlocking their full potential in diverse applications, from materials science to cutting-edge biological imaging. The protocols provided herein offer a robust framework for researchers to conduct comprehensive and reproducible fluorescence studies of these exciting molecules.

References

Application Notes & Protocols: 5-(3-Pyridyl)-1,3-oxazole as a Versatile Intermediate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridyl-Oxazole Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are foundational pillars for innovation. Among these, the 1,3-oxazole ring system holds a privileged position due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The oxazole moiety is a bioisostere for ester and amide groups, offering improved metabolic stability and unique electronic properties.[4] When coupled with a pyridine ring—a ubiquitous feature in numerous FDA-approved drugs—the resulting pyridyl-oxazole scaffold becomes a particularly powerful building block.[5]

This guide focuses on 5-(3-Pyridyl)-1,3-oxazole , an intermediate that marries the hydrogen bond accepting capabilities and aromatic stacking interactions of the pyridine ring with the versatile reactivity and conformational influence of the oxazole core. Its strategic importance lies in its capacity to serve as a modular platform for generating libraries of complex molecules. The pyridine nitrogen offers a reliable handle for derivatization, while the oxazole ring presents opportunities for further functionalization, enabling the exploration of chemical space in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.[6][7][8]

This document provides detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent application in multi-step synthetic workflows, grounded in mechanistic understanding and practical insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is critical for reaction monitoring and product characterization.

PropertyValue
IUPAC Name 3-(1,3-Oxazol-5-yl)pyridine
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 70380-72-2
Appearance Typically a pale yellow to white solid or oil

Spectroscopic Characterization:

  • ¹H NMR: The proton spectrum is highly characteristic. The oxazole protons typically appear as singlets in the δ 7.5-8.5 ppm range. The pyridine protons will present as distinct multiplets, with the proton at C2 of the pyridine ring (adjacent to the nitrogen) being the most downfield (δ ~8.5-9.0 ppm).

  • ¹³C NMR: Expect aromatic signals in the δ 115-155 ppm range. The carbon atoms of the oxazole ring are typically found around δ 120-155 ppm, while the pyridine carbons resonate in a similar region.

  • IR Spectroscopy (KBr/ATR): Key stretches include C=N and C=C vibrations from the aromatic rings (~1500-1620 cm⁻¹), C-O-C stretching of the oxazole (~1050-1150 cm⁻¹), and C-H stretching of the aromatic rings (~3000-3100 cm⁻¹).[9]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z 146 should be prominent. Fragmentation patterns often involve the loss of CO, HCN, or cleavage of the heterocyclic rings, providing structural confirmation.[10]

Synthesis of the Intermediate: The Van Leusen Reaction

The most robust and widely adopted method for constructing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1][11] This reaction provides a direct and efficient route from an aldehyde to the desired oxazole core.

Protocol 1: Synthesis of this compound

Principle: This protocol is based on the [3+2] cycloaddition reaction between 3-pyridinecarboxaldehyde (nicotinaldehyde) and p-toluenesulfonylmethyl isocyanide (TosMIC).[11] TosMIC is a unique reagent where the tosyl group acts as both an activating group for the adjacent methylene protons and as an excellent leaving group in the final elimination step. The base, typically potassium carbonate, facilitates the initial deprotonation of TosMIC to form a tosyl-stabilized carbanion, which initiates the cycloaddition cascade.[12][13]

Workflow Diagram: Van Leusen Oxazole Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 3-Pyridinecarboxaldehyde - TosMIC - K₂CO₃ - Methanol reflux Reflux at 65-70°C (2-4 hours) reagents->reflux monitor Monitor by TLC reflux->monitor evap Remove Methanol (in vacuo) monitor->evap Upon Completion extract Partition between Water & Ethyl Acetate evap->extract purify Purify via Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Materials & Equipment:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard work-up and column chromatography equipment

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridinecarboxaldehyde (1.0 eq) and TosMIC (1.05 eq).

  • Solvent Addition: Add anhydrous methanol to create a solution with a concentration of approximately 0.2-0.5 M with respect to the aldehyde.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the stirring solution.

    • Expertise & Experience: The use of finely powdered K₂CO₃ is crucial as it maximizes the surface area for the deprotonation of TosMIC, which can be the rate-limiting step. Anhydrous conditions are preferred to prevent hydrolysis of the isocyanide.

  • Reflux: Heat the reaction mixture to reflux (typically 65-70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 50:50 Hexane:Ethyl Acetate. The disappearance of the aldehyde spot indicates reaction completion, which typically occurs within 2-4 hours.[14]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water and ethyl acetate. Stir vigorously. d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to afford this compound as a pure compound.

Applications in Multi-Step Synthesis

The true utility of this compound is realized in its role as a versatile intermediate. The following protocols demonstrate its derivatization at two key reactive sites: the pyridine nitrogen and the oxazole C2-position.

Protocol 2: N-Alkylation to Form Pyridinium Salts

Principle: The lone pair of electrons on the pyridine nitrogen atom is nucleophilic and readily reacts with electrophiles like alkyl halides. This reaction transforms the neutral parent molecule into a charged pyridinium salt, a modification that drastically alters solubility, introduces a positive charge for potential ionic interactions with biological targets, and can serve as a precursor for pyridone synthesis.

Workflow Diagram: N-Alkylation of Pyridine Ring

start This compound in Acetonitrile reagent Add Alkyl Halide (e.g., Benzyl Bromide) start->reagent reaction Stir at RT or Gentle Heat (40-50°C) reagent->reaction product_formation Precipitation of Pyridinium Salt reaction->product_formation isolation Isolate by Filtration Wash with cold solvent product_formation->isolation final_product Pure Pyridinium Salt isolation->final_product

Caption: Workflow for the synthesis of pyridinium salts.

Materials & Equipment:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous acetonitrile or acetone

  • Small reaction vial or flask, magnetic stirrer

  • Filtration apparatus (Büchner funnel or Hirsch funnel)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile in a reaction vial.

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently warmed to 40-50°C.

    • Trustworthiness: The formation of the pyridinium salt is often visually apparent by the precipitation of a white or off-white solid, as the salt is typically much less soluble in the reaction solvent than the starting materials.

  • Monitoring: Monitor for the disappearance of the starting material by TLC. The product, being a salt, will usually remain at the baseline.

  • Isolation: Once the reaction is complete (typically 1-12 hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the pure pyridinium salt. No further purification is usually necessary.

Protocol 3: Palladium-Catalyzed C2-Arylation of the Oxazole Ring

Principle: Direct C-H activation is a state-of-the-art technique for forging C-C bonds.[15] The C2-position of the oxazole ring is the most acidic and sterically accessible site, making it a prime target for deprotonation and subsequent functionalization via a palladium-catalyzed cross-coupling reaction with an aryl halide. This protocol allows for the direct attachment of diverse aryl or heteroaryl groups, significantly increasing molecular complexity.

Workflow Diagram: C-H Arylation of Oxazole Ring

cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pyridyl-Oxazole - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane) degas Degas Mixture (N₂ or Ar bubbling) reagents->degas heat Heat to 80-120°C (12-24 hours) degas->heat filter Cool and Filter off catalyst/base heat->filter extract Aqueous Work-up (Water/EtOAc) filter->extract purify Column Chromatography extract->purify product C2-Arylated Product purify->product

References

Application Note: A Multi-Technique Approach for the Comprehensive Purity Assessment of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

5-(3-Pyridyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of pharmacologically active agents.[1][2][3] Its unique structure, combining both a pyridine and an oxazole moiety, imparts specific electronic and hydrogen-bonding properties that are crucial for molecular interactions.[3] As with any active pharmaceutical ingredient (API) or key intermediate, rigorous assessment of its purity is a critical prerequisite for its use in research and drug development. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the stability of the final product.

This application note provides a comprehensive, multi-technique strategy for the purity assessment of this compound. We move beyond a single method to present an orthogonal analytical workflow that combines chromatographic separation, spectroscopic identification, and thermal analysis. This integrated approach ensures a robust and reliable characterization of the compound's purity profile, aligning with the principles outlined by major regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6][7] The protocols described herein are designed for researchers, analytical scientists, and quality control professionals, providing not just procedural steps but also the scientific rationale behind the choice of techniques and parameters.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient to declare a compound as "pure." An orthogonal approach, using multiple techniques that measure different physicochemical properties, provides a much higher degree of confidence. The workflow below illustrates the synergistic relationship between chromatographic, spectroscopic, and thermal methods for a comprehensive purity assessment.

Purity Workflow cluster_0 Sample: this compound cluster_1 Primary Purity & Impurity Profile cluster_2 Structural Confirmation & Identification cluster_3 Physicochemical Properties cluster_4 Final Assessment Sample Bulk Sample Lot HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (¹H, ¹³C) (Identity) Sample->NMR TGA TGA (Residual Solvents/Water) Sample->TGA DSC DSC (Melting Point/Polymorphism) Sample->DSC MS LC-MS (Impurity ID) HPLC->MS Report Certificate of Analysis (Purity Statement) HPLC->Report GCMS->Report NMR->Report MS->Report TGA->Report DSC->Report

Figure 1: Orthogonal workflow for purity assessment.

Chromatographic Purity: HPLC and GC-MS Analysis

Chromatography is the cornerstone of purity analysis, allowing for the physical separation of the main compound from its impurities.[8][9] We employ both High-Performance Liquid Chromatography (HPLC) for non-volatile related substances and Gas Chromatography (GC) for volatile impurities.

High-Performance Liquid Chromatography (HPLC-UV) for Related Substances

Rationale: Reverse-phase HPLC is the method of choice for analyzing polar heterocyclic compounds like this compound. The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and its potential impurities, while a buffered mobile phase ensures consistent ionization states for the basic pyridine nitrogen, leading to sharp, symmetrical peaks. UV detection is ideal due to the chromophoric nature of the aromatic rings. This method is designed to be stability-indicating, capable of resolving the main peak from potential degradants.[10]

Detailed Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: See Table 1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent (Concentration: ~0.1 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria in Table 2, which are based on USP General Chapter <621>.[8][11][12]

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation:

Table 1: HPLC Gradient Program
Time (min) % Mobile Phase B
0.010
20.090
25.090
25.110
30.010
Table 2: System Suitability Test (SST) Parameters
Parameter Acceptance Criteria
Tailing Factor (Asymmetry)0.8 – 1.5
Theoretical Plates (N)> 2000
Reproducibility (%RSD of Peak Area for 5 injections)≤ 2.0%
GC-MS for Volatile and Semi-Volatile Impurities

Rationale: Synthesis of heterocyclic compounds can sometimes leave behind volatile starting materials, reagents, or solvents. GC-MS is a highly sensitive and specific technique for separating and identifying such impurities. The mass spectrometer provides definitive identification based on the mass spectrum of each separated component.

Detailed Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an electron ionization (EI) source.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 450 amu.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the sample solution. Identify any peaks other than the main component by comparing their mass spectra against a standard library (e.g., NIST).

Structural Confirmation via Spectroscopic Techniques

While chromatography separates components, spectroscopy confirms their identity. For a purity assessment, it is paramount to confirm that the main peak is indeed the target compound.

NMR Spectroscopy for Definitive Structural Elucidation

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation of organic molecules.[13][14][15][16] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, NMR confirms the correct isomeric form and the integrity of both heterocyclic rings.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • The ¹H spectrum should show distinct signals for the protons on the pyridine and oxazole rings. Key expected signals include the characteristic downfield singlet for the oxazole C2-H and the distinct pattern for the protons of the 3-substituted pyridine ring.[13][17]

    • The ¹³C spectrum should show the correct number of carbon signals corresponding to the structure.

  • Interpretation: The acquired spectra should be consistent with the known structure of this compound. Any significant unassigned signals may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: When coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the main peak and provides the molecular weights of all separated impurities. This is invaluable for impurity identification, especially when authentic standards are unavailable.

Protocol:

  • Utilize an LC-MS system with an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing compounds.

  • The mass spectrum of the main HPLC peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 147.15, consistent with the molecular formula C₈H₆N₂O.

Thermal Analysis for Non-Chromatographable Impurities

Thermal analysis techniques like TGA and DSC are essential for detecting non-volatile impurities, water content, and residual solvents, which may not be detected by GC and can be difficult to quantify by HPLC.[18][19]

Protocol:

  • Thermogravimetric Analysis (TGA):

    • Purpose: To quantify the percentage of volatile components (water and solvents).

    • Procedure: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Interpretation: Any mass loss observed at temperatures below the decomposition point corresponds to the evaporation of volatiles.[20]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and assess polymorphic purity.

    • Procedure: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Heat the sample at 10 °C/min.

    • Interpretation: A sharp melting endotherm is indicative of high purity. A broad or multi-peak endotherm can suggest the presence of impurities or polymorphism.[21][22]

Method Validation Strategy per ICH Q2(R2)

To ensure that the primary purity method (HPLC) is fit for its intended purpose, it must be validated.[23][24] The validation process provides documented evidence that the method is reliable, reproducible, and accurate. The following diagram outlines the key validation parameters according to the ICH Q2(R2) guideline.[6][7][25][26]

Validation Workflow cluster_0 ICH Q2(R2) Validation for Purity Method Specificity Specificity (Discrimination from impurities) Method Validated HPLC Method Specificity->Method Linearity Linearity (Conc. vs. Response) Range Range (Upper & Lower Limits) Linearity->Range Linearity->Method Range->Method Accuracy Accuracy (% Recovery) Accuracy->Method Precision Precision (Repeatability, Intermediate) Precision->Method Robustness Robustness (Method Tolerance) Robustness->Method LOQ Limit of Quantitation (LOQ) LOQ->Method

Figure 2: Key parameters for analytical method validation.

  • Specificity: Demonstrated by showing that the method can resolve the main peak from potential impurities and degradants (forced degradation studies are used here).[24]

  • Accuracy: Measures the closeness of the test results to the true value, often determined by spike/recovery studies.[24]

  • Precision: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes repeatability and intermediate precision.[23]

  • Linearity & Range: Confirms a proportional relationship between concentration and detector response over a defined range.[23][24]

Conclusion: The Consolidated Purity Statement

The final purity value for a batch of this compound is not derived from a single measurement but is a consolidated statement from the orthogonal data set. An exemplary purity calculation would be:

  • Chromatographic Purity (by HPLC area %): 99.80%

  • Volatile Impurities (by GC-MS): Not Detected

  • Water/Solvent Content (by TGA): 0.15%

  • Structural Identity: Confirmed by NMR and MS.

From this data, a final purity value can be assigned, providing a high-confidence assessment suitable for regulatory submissions and critical research applications. This multi-faceted approach ensures that the material is not only of high chromatographic purity but is also structurally correct and free from non-chromatographable impurities.

References

Troubleshooting & Optimization

improving the reaction yield of 5-(3-Pyridyl)-1,3-oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing the Synthesis of 5-(3-Pyridyl)-1,3-oxazole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The this compound moiety is a valuable building block in medicinal chemistry, but its synthesis can present challenges, often leading to suboptimal yields and purification difficulties. This document provides in-depth troubleshooting advice in a direct question-and-answer format, supplemented by frequently asked questions and detailed experimental protocols.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, with a primary focus on the Van Leusen oxazole synthesis, the most direct and widely used method for this target.

Scenario 1: Low to No Product Yield in Van Leusen Synthesis

Question: I am attempting to synthesize this compound from 3-pyridinecarboxaldehyde and TosMIC, but my yield is consistently below 20%, or I'm isolating no product at all. What are the likely causes and how can I improve the outcome?

Answer:

This is the most frequent issue and typically points to problems with reagents, reaction conditions, or the specific reactivity of the pyridine substrate. Let's break down the potential culprits and their solutions.

1. Reagent Quality and Handling:

  • Tosylmethyl Isocyanide (TosMIC): TosMIC is the cornerstone of this reaction, but it is susceptible to degradation. It should be a white, crystalline solid. If it has a yellowish tint or appears clumpy, its purity is questionable. Always store it in a desiccator, away from light and moisture. For best results, use freshly purchased, high-purity TosMIC.

  • Base (Potassium Carbonate, K₂CO₃): The base is not just a reagent; it's a critical reaction partner. The Van Leusen reaction requires the deprotonation of TosMIC, which is accomplished by the base.[1]

    • Anhydrous Conditions: K₂CO₃ is hygroscopic. Any absorbed water will quench the TosMIC anion and hydrolyze the isocyanide. Ensure your K₂CO₃ is freshly dried (e.g., by heating under vacuum at >100 °C for several hours) or use a freshly opened bottle.

    • Particle Size: Use finely powdered K₂CO₃ to maximize the surface area available for the deprotonation step. Large granules or clumps will lead to a sluggish and incomplete reaction.

  • Solvent (Methanol/Ethanol): Solvents must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures (e.g., distillation over magnesium turnings for methanol).

2. Reaction Parameters:

  • Stoichiometry: While theory suggests a 1:1 stoichiometry between the aldehyde and TosMIC, it is often beneficial to use a slight excess of TosMIC (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. A larger excess of the base (2.0 to 2.5 equivalents) is also standard to ensure efficient deprotonation.[2]

  • Temperature and Reaction Time: The reaction is typically run at reflux in methanol (around 65 °C).[3] If the reaction is sluggish, ensure your heating apparatus is maintaining the correct temperature. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). The reaction may take several hours (4-12 h) to reach completion.[2][4] Extending the reaction time may be necessary, but prolonged heating can also lead to byproduct formation.

3. The Pyridine Ring Effect:

The nitrogen atom in the 3-pyridinecarboxaldehyde starting material is weakly basic. It can be protonated by the tosylsulfinic acid byproduct generated during the reaction, potentially altering its solubility and reactivity. While K₂CO₃ is usually sufficient to manage this, if issues persist, consider alternative bases.

Troubleshooting Decision Tree for Low Yield

start Low or No Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check Start Here tosmic Is TosMIC a pure, white solid? reagent_check->tosmic condition_check 2. Optimize Reaction Conditions stoich Is stoichiometry correct? (TosMIC: ~1.1 eq, Base: ~2.5 eq) condition_check->stoich purification_check 3. Review Work-up & Purification extraction Is product polar? Potential loss in aqueous work-up. purification_check->extraction base Is K₂CO₃ finely powdered & anhydrous? tosmic->base Yes replace_tosmic Solution: Use fresh, high-purity TosMIC. tosmic->replace_tosmic No solvent Is the solvent anhydrous? base->solvent Yes dry_base Solution: Dry K₂CO₃ under vacuum or use a new bottle. base->dry_base No solvent->condition_check Yes dry_solvent Solution: Use anhydrous solvent from a fresh bottle or dry it. solvent->dry_solvent No temp Is temperature correct? (e.g., Refluxing MeOH) stoich->temp Yes adjust_stoich Solution: Adjust stoichiometry. stoich->adjust_stoich No time Has reaction gone to completion (via TLC)? temp->time Yes check_temp Solution: Verify heating apparatus and temperature. temp->check_temp No time->purification_check Yes increase_time Solution: Increase reaction time, continue monitoring. time->increase_time No chromatography Is TLC/Column solvent system optimized? extraction->chromatography Yes back_extract Solution: Back-extract aqueous layer with DCM or EtOAc. extraction->back_extract No, check this optimize_chrom Solution: Use a more polar solvent system (e.g., add MeOH to DCM). chromatography->optimize_chrom No

Caption: Troubleshooting flowchart for low-yield Van Leusen synthesis.

Scenario 2: Significant Byproduct Formation or Tarring

Question: My reaction produces the desired product, but it's contaminated with significant byproducts or a dark, tar-like substance, making purification difficult and lowering the isolated yield. How can I achieve a cleaner reaction?

Answer:

Byproduct formation in oxazole syntheses often stems from reaction conditions that are too harsh or from the inherent instability of intermediates or starting materials.

If using the Van Leusen Synthesis:

  • Cause: The primary cause of a messy reaction is often old or impure reagents. Decomposed TosMIC or wet solvent can lead to a cascade of side reactions.

  • Solution: The first line of defense is to strictly adhere to the reagent quality guidelines mentioned in Scenario 1. A clean reaction starts with clean reagents. Additionally, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde, which can contribute to colored impurities.

If using the Robinson-Gabriel Synthesis:

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone and is notorious for producing byproducts, especially when using strong mineral acids.[5][6]

  • Cause: Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) at high temperatures can cause charring and polymerization of the substrate or product.[7][8]

  • Solutions:

    • Switch to a Milder Dehydrating Agent: Modern protocols often yield cleaner reactions and higher yields. Consider the agents listed in the table below.[7]

    • Optimize Temperature: Lower the reaction temperature. It's a trade-off between reaction rate and byproduct formation. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes. This minimizes the time the substrate is exposed to harsh conditions, often resulting in a cleaner reaction profile and improved yields.[4]

Table 1: Comparison of Cyclodehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsProsCons
Conc. H₂SO₄ High Temp (>100 °C)Inexpensive, powerfulLow yields, significant tarring, harsh
POCl₃ Reflux in Toluene/PyridinePotentHarsh, can form chlorinated byproducts
Polyphosphoric Acid (PPA) 80-150 °COften gives higher yields than H₂SO₄Viscous, can be difficult to work with
Trifluoroacetic Anhydride (TFAA) Room Temp to 40 °CMild conditions, high yieldsExpensive, moisture-sensitive
Dess-Martin/I₂, PPh₃ Two-step, MildVery mild, good for sensitive substratesMulti-step, reagent cost

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Van Leusen synthesis for this compound?

A1: The reaction proceeds through a well-established multi-step mechanism.[1][4]

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the α-carbon of TosMIC.

  • Nucleophilic Attack: The resulting TosMIC anion attacks the carbonyl carbon of 3-pyridinecarboxaldehyde.

  • Cyclization: The intermediate alkoxide undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon to form an oxazoline intermediate.

  • Elimination: This oxazoline intermediate then eliminates p-toluenesulfinic acid (TosH) to form the aromatic this compound product.

VanLeusenMechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion 1. Deprotonation Aldehyde 3-Pyridine- carboxaldehyde Adduct Alkoxide Adduct Aldehyde->Adduct Base Base (K₂CO₃) Product This compound Anion->Adduct 2. Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. Cyclization (5-endo-dig) Oxazoline->Product 4. Elimination of TosH

References

troubleshooting side reactions in the Robinson-Gabriel oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Robinson-Gabriel Oxazole Synthesis

Welcome to the technical support center for the Robinson-Gabriel oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges and side reactions encountered during the synthesis of 2,5-disubstituted oxazoles from 2-acylamino-ketones. Our goal is to provide you with the expert insights and practical solutions needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Robinson-Gabriel synthesis?

A1: The Robinson-Gabriel synthesis is a classic method for constructing the oxazole ring. It involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2] The reaction is typically catalyzed by a strong acid, which protonates the ketone carbonyl, making it more electrophilic. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.[3]

Q2: How are the 2-acylamino-ketone starting materials typically prepared?

A2: The requisite 2-acylamino-ketone precursors are commonly synthesized via the Dakin-West reaction.[2][4] This reaction involves the treatment of an α-amino acid with an acid anhydride in the presence of a base, such as pyridine.

Q3: Are there more modern or "greener" alternatives to the classical strong acid conditions?

A3: Yes, several modern reagents and conditions have been developed to circumvent the often harsh nature of concentrated sulfuric acid. These include milder dehydrating agents like trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃).[4][5] Additionally, microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields by minimizing thermal degradation.[4] A notable two-step protocol developed by Wipf and co-workers involves the oxidation of β-keto amides with the Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine and iodine, which is known for its high functional group tolerance.[2][4]

Troubleshooting Guide: Side Reactions & Optimization

This section is dedicated to addressing the specific experimental issues you may face. We've structured this as a series of common problems with detailed explanations and actionable solutions.

Problem 1: My reaction is yielding very little product and a significant amount of tar-like decomposition products. What's going wrong?

This is a frequent issue, especially when using traditional, harsh dehydrating agents like concentrated sulfuric acid. The combination of strong acid and high temperatures can lead to substrate decomposition and polymerization, resulting in low yields and the formation of intractable tars.[4]

Recommended Solutions:

  • Lower the Reaction Temperature: Find the optimal balance between a reasonable reaction rate and minimal decomposition by systematically lowering the temperature.

  • Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent prolonged exposure to harsh conditions.[4]

  • Switch to a Milder Dehydrating Agent: Consider replacing strong mineral acids with gentler alternatives. The choice of reagent can have a dramatic impact on the cleanliness of the reaction. Refer to the table below for a comparison of common dehydrating agents.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times, often preventing the thermal degradation that leads to tar formation.[4]

Problem 2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive it to completion?

An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met, or the chosen dehydrating agent is not potent enough for your specific substrate.[4]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A modest increase in the amount of the dehydrating agent may be sufficient to improve the reaction rate. Proceed with caution to avoid promoting side reactions.[4]

  • Select a More Powerful Dehydrating Agent: If you are using a very mild reagent, a switch to a slightly stronger one may be necessary. For example, if trifluoroacetic anhydride (TFAA) is proving ineffective, phosphorus oxychloride (POCl₃) could be a suitable alternative.[4]

  • Employ Microwave Heating: As previously mentioned, microwave heating can provide the necessary energy to overcome the activation barrier more efficiently than conventional heating methods.

Problem 3: I suspect my 2-acylamino-ketone starting material is degrading before cyclization. How can I prevent this?

The 2-acylamino-ketone precursors can be susceptible to hydrolysis, particularly under strongly acidic conditions, which cleaves the amide bond before the desired intramolecular cyclization can occur.[4]

Recommended Solutions:

  • Ensure Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the starting material. It is crucial to use thoroughly dried solvents and reagents.[4]

  • Choose a Non-Hydrolytic Dehydrating Agent: Some dehydrating agents are less prone to causing hydrolysis. For instance, trifluoroacetic anhydride (TFAA) in an ethereal solvent is often a good choice for sensitive substrates.[4]

Data & Protocols

Table 1: Comparison of Common Dehydrating Agents
Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Acetic AnhydrideRoom Temp to 100°CInexpensive, powerfulHarsh, can cause decomposition
Polyphosphoric Acid (PPA)Neat100-160°CCan give better yields than H₂SO₄High temperatures, viscous
Phosphorus Oxychloride (POCl₃)DMF, TolueneRoom Temp to RefluxEffective for many substratesCan be harsh, Vilsmeier-Haack side reaction possible
Trifluoroacetic Anhydride (TFAA)THF, DioxaneRoom Temp to RefluxMild, suitable for solid-phase synthesis[4]Expensive, can be very reactive[4]
Dess-Martin Periodinane (DMP) then PPh₃/I₂CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group tolerance[4]Two-step process, expensive reagents[4]
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Mild, Two-Step Synthesis using Dess-Martin Periodinane and PPh₃/I₂

Step A: Oxidation with Dess-Martin Periodinane

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[4]

Step B: Cyclodehydration

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.

  • Reaction: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq). Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[4]

Visual Troubleshooting Guide

Troubleshooting_Robinson_Gabriel Start Reaction Issue LowYieldTar Low Yield / Tar Formation? Start->LowYieldTar IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Starting Material Degradation? Start->Degradation Sol1 Lower Temp Reduce Time Use Milder Reagent (TFAA, DMP) Consider Microwave LowYieldTar->Sol1 Yes Sol2 Increase Reagent Stoichiometry Use Stronger Reagent (POCl₃) Employ Microwave IncompleteReaction->Sol2 Yes Sol3 Ensure Anhydrous Conditions Use Non-Hydrolytic Reagent Degradation->Sol3 Yes Robinson_Gabriel_Mechanism Start 2-Acylamino-ketone O=C-R' NH-C(=O)-R Protonation Protonated Ketone O=C(+)-R' NH-C(=O)-R Start->Protonation + H⁺ Cyclization Hemiaminal Intermediate 5-membered ring Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration Oxazole Product Aromatic Ring Cyclization->Dehydration - H₂O

References

Technical Support Center: Optimization of Catalyst Loading for Pyridyl-Oxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridyl-oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the optimization of catalyst loading in this critical transformation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic synthesis of pyridyl-oxazoles, providing concise and scientifically grounded answers.

Q1: What are the most common classes of catalysts used for pyridyl-oxazole formation, and how do I select the appropriate one?

A1: The choice of catalyst is paramount and depends heavily on the specific reaction strategy. The most prevalent classes include copper, palladium, gold, and nickel-based catalysts.[1][2]

  • Copper Catalysts (e.g., CuI, Cu(OTf)₂): These are frequently employed in reactions such as the direct arylation of oxazoles or in cyclization reactions.[1][2] They are often cost-effective and versatile.

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Palladium catalysts are the go-to for cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds between a pyridine and an oxazole moiety.[2][3] They offer high efficiency and functional group tolerance.

  • Gold Catalysts (e.g., (bnpy)AuCl₂): Gold catalysts have shown exceptional efficiency in multicomponent reactions for the synthesis of substituted oxazoles, often under mild conditions and with short reaction times.[4]

  • Nickel Catalysts (e.g., Ni(acac)₂): Nickel catalysts are emerging as a more economical alternative to palladium for certain cross-coupling reactions and can offer unique reactivity.[1][5][6]

Selection Criteria:

  • Reaction Type: Cross-coupling, cyclization, or multicomponent reaction.

  • Substrate Scope: The electronic and steric properties of your pyridine and oxazole precursors.

  • Cost and Availability: Copper and nickel are generally more cost-effective than palladium and gold.

  • Toxicity: Consider the potential for metal contamination in your final product, especially for pharmaceutical applications.

Q2: How does catalyst loading typically affect the yield and purity of the pyridyl-oxazole product?

A2: Catalyst loading is a critical parameter that directly influences reaction kinetics, yield, and purity.

  • Too Low Loading: Insufficient catalyst can lead to slow or incomplete conversion, resulting in low yields and a mixture of starting materials and product.[7]

  • Optimal Loading: At the optimal loading, the reaction proceeds efficiently to completion in a reasonable timeframe, maximizing yield.

  • Too High Loading: Excess catalyst can lead to several issues:

    • Increased side reactions: Higher catalyst concentrations can promote undesired pathways, leading to lower purity.

    • Product degradation: Some products may be sensitive to the catalyst, and prolonged exposure at high concentrations can cause decomposition.

    • Cost and contamination: Unnecessarily high catalyst loading increases costs and the burden of removing residual metal from the product.

Optimization is key. It is often recommended to start with a loading reported in the literature for a similar transformation and then screen a range of concentrations (e.g., 0.5 mol% to 10 mol%) to find the sweet spot for your specific system.[7]

Q3: What are the signs of catalyst deactivation, and how can it be prevented?

A3: Catalyst deactivation is a common cause of failed or low-yielding reactions. Signs include a stalled reaction (no further conversion of starting material) or the need for significantly higher catalyst loading than expected.

Common Causes and Prevention:

Cause of DeactivationPrevention Strategies
Oxygen Sensitivity Many catalysts, particularly Pd(0) and Ni(0) species, are sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Moisture Sensitivity Some catalysts and reagents can be deactivated by water. Use anhydrous solvents and dry glassware.
Ligand Degradation Phosphine ligands, commonly used with palladium and nickel, can be oxidized. Use high-purity ligands and handle them under an inert atmosphere.
Substrate Inhibition Certain functional groups on your starting materials may coordinate too strongly to the metal center, inhibiting catalysis. If this is suspected, a change in catalyst or protecting group strategy may be necessary.
High Temperatures Excessive heat can lead to catalyst decomposition or aggregation. Optimize the reaction temperature carefully.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization of catalyst loading for pyridyl-oxazole formation.

// Nodes Start [label="Low or No Product\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are Reaction Conditions\nOptimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Are Reagents Pure\nand Correct?", fillcolor="#FBBC05", fontcolor="#202124"]; Inert_Atmosphere [label="Solution: Ensure Inert\nAtmosphere (N₂/Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fresh_Catalyst [label="Solution: Use Fresh\nCatalyst/Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Loading [label="Solution: Screen Catalyst\nLoading (e.g., 1-10 mol%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Temp [label="Solution: Optimize\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Solution: Screen Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify_Reagents [label="Solution: Purify Starting\nMaterials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Structure [label="Solution: Confirm Structure\nof Starting Materials", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst [label="Potential Issue"]; Start -> Check_Conditions [label="Potential Issue"]; Start -> Check_Reagents [label="Potential Issue"];

Check_Catalyst -> Inert_Atmosphere [label="Cause: Air/Moisture\nExposure"]; Check_Catalyst -> Fresh_Catalyst [label="Cause: Catalyst\nDegradation"];

Check_Conditions -> Optimize_Loading [label="Cause: Suboptimal\nLoading"]; Check_Conditions -> Optimize_Temp [label="Cause: Suboptimal\nTemperature"]; Check_Conditions -> Optimize_Solvent [label="Cause: Poor Solvent\nChoice"];

Check_Reagents -> Purify_Reagents [label="Cause: Impurities\nPresent"]; Check_Reagents -> Confirm_Structure [label="Cause: Incorrect Starting\nMaterial"]; } ` Caption: Troubleshooting workflow for low-yielding pyridyl-oxazole synthesis.

Problem: The reaction shows low conversion even with increased catalyst loading.

  • Possible Cause 1: Catalyst Poisoning. Impurities in your starting materials or solvent (e.g., sulfur-containing compounds, other coordinating species) can act as catalyst poisons, effectively reducing the active catalyst concentration.

    • Solution:

      • Purify Starting Materials: Re-purify your pyridine and oxazole precursors via chromatography, distillation, or recrystallization.

      • Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous, high-purity solvents.

  • Possible Cause 2: Incorrect Ligand or Additive. The chosen ligand may not be suitable for the specific transformation, or a necessary additive (e.g., a base or a salt) may be missing or incorrect.

    • Solution:

      • Literature Review: Carefully re-examine the literature for precedents using similar substrates.

      • Ligand Screening: If possible, screen a small panel of ligands (e.g., different phosphines for palladium catalysis).

      • Verify Additives: Ensure all required additives are present in the correct stoichiometry.

Problem: The reaction produces significant byproducts, and purity is low.

  • Possible Cause 1: Catalyst Loading is Too High. As mentioned in the FAQs, excessive catalyst can promote side reactions.

    • Solution: Systematically decrease the catalyst loading in increments (e.g., from 5 mol% to 2 mol%, 1 mol%, 0.5 mol%) and monitor the reaction profile by TLC or LC-MS to find a balance between reaction rate and selectivity.

  • Possible Cause 2: Reaction Temperature is Too High. Elevated temperatures can provide the activation energy for undesired reaction pathways.

    • Solution: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve selectivity.

Section 3: Experimental Protocols

This section provides a general, step-by-step protocol for optimizing catalyst loading for a generic palladium-catalyzed Suzuki coupling to form a pyridyl-oxazole.

Protocol: Catalyst Loading Optimization for a Suzuki Coupling

// Nodes Setup [label="1. Reaction Setup\n(Parallel Reactors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Reagent Preparation\n(Stock Solutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="3. Catalyst Addition\n(Varying Loads)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="4. Reaction Execution\n(Heating & Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="5. Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n(Yield & Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimum [label="7. Identify Optimum\nLoading", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Addition; Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Analysis; Analysis -> Optimum; } ` Caption: Workflow for optimizing catalyst loading in parallel.

Materials:

  • Bromo-oxazole derivative

  • Pyridylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Parallel reaction vials or a multi-well reaction block

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the bromo-oxazole, pyridylboronic acid, and base in the chosen solvent.

  • Reaction Setup: Dispense an equal volume of the stock solution into a series of reaction vials.

  • Catalyst Addition: To each vial, add a different amount of the palladium catalyst to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).

  • Reaction: Seal the vials and place them in a pre-heated reaction block. Stir the reactions at the desired temperature.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial and analyze by TLC or LC-MS to assess the conversion and formation of byproducts. Continue monitoring at regular intervals until the reactions appear complete or have stalled.

  • Work-up and Analysis: Once the reactions are complete, perform a standard aqueous work-up. Isolate the product and determine the yield and purity for each catalyst loading.

  • Optimization: Plot the yield and purity as a function of catalyst loading to determine the optimal conditions for your specific transformation.

This systematic approach will provide a clear understanding of the impact of catalyst loading on your pyridyl-oxazole formation and enable you to develop a robust and efficient synthetic procedure.

References

Technical Support Center: Purification of Crude 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-(3-Pyridyl)-1,3-oxazole. The methodologies and explanations provided are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction to Purification Challenges

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, often achieved through methods like the Van Leusen oxazole synthesis, can yield a crude product containing various impurities.[1][2] The presence of the basic pyridine ring and the oxazole moiety introduces specific purification challenges, including solubility issues, potential for thermal degradation, and interactions with common chromatography stationary phases. This guide is designed to address these specific issues systematically.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. Is this normal, and how should I proceed?

A1: It is not uncommon for the crude product of oxazole syntheses to be a dark oil or a discolored solid. This can be due to polymeric byproducts, residual high-boiling solvents, or degradation products.

  • Initial Step: Before attempting complex purification, try a simple workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This may solidify the product or at least remove some of the coloration.

  • Causality: The basic nature of the pyridine nitrogen can lead to the formation of salts with acidic byproducts. A mild basic wash neutralizes these, improving the purity and often the physical state of the crude product.

Q2: I'm having difficulty choosing a solvent system for column chromatography. The compound either stays at the baseline or runs with the solvent front.

A2: This is a classic chromatography challenge, particularly with nitrogen-containing heterocycles. The pyridine moiety can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Recommended Approach: Start with a moderately polar solvent system and adjust the polarity gradually. A common starting point for N-heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][3]

  • Troubleshooting Tailing: To mitigate the interaction with silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution to your eluent system.[4] This deactivates the acidic sites on the silica, leading to more symmetrical peaks and better separation.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water may provide a better separation profile.

Q3: Can I purify this compound by recrystallization? If so, what are suitable solvents?

A3: Recrystallization can be a highly effective method for purifying solid this compound, provided a suitable solvent is identified.

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You will need to perform small-scale solubility tests with a range of solvents.

  • Suggested Solvents to Screen:

    • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene.

    • Solvent Pairs: If a single solvent is not ideal, a binary solvent system can be effective. Common pairs include ethyl acetate/hexanes, DCM/hexanes, or ethanol/water. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until turbidity persists.

  • Protocol Insight: Ensure slow cooling to allow for the formation of well-defined crystals, which will exclude impurities more effectively. Rapid crashing out of solution will trap impurities.

Q4: My purified compound shows signs of decomposition upon standing. How can I improve its stability?

A4: Oxazoles can be susceptible to hydrolysis, especially in the presence of acid or base, although they are generally considered stable aromatic heterocycles.[5] The observed instability might be due to residual catalysts or reagents from the synthesis.

  • Ensure Complete Removal of Reagents: Thoroughly wash the crude product as described in A1 to remove any acidic or basic residues. If a metal catalyst was used in the synthesis, specialized techniques may be needed for its removal (see Part 2, Troubleshooting Guide).[6][7][8]

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer). This will minimize degradation from atmospheric moisture, oxygen, and light.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific purification problems.

Issue 1: Persistent Baseline Impurities in Column Chromatography

Symptom: After running a column, TLC analysis of the collected fractions shows a streak from the baseline into the main spot, indicating highly polar impurities.

Cause: These are often polymeric materials or salts that have very high affinity for the stationary phase.

Troubleshooting Workflow:

start Start: Baseline Impurities Observed pre_column_wash Perform an Aqueous Workup (e.g., NaHCO3 wash) start->pre_column_wash re_evaluate_tlc Re-evaluate TLC with Triethylamine in Eluent pre_column_wash->re_evaluate_tlc column_with_base Run Column with 0.5-1% Triethylamine in the Mobile Phase re_evaluate_tlc->column_with_base short_plug Filter through a Short Plug of Silica/Alumina re_evaluate_tlc->short_plug If impurities are very polar success Pure Compound column_with_base->success fail Issue Persists column_with_base->fail short_plug->success short_plug->fail

Caption: Workflow for removing baseline impurities.

Detailed Steps:

  • Aqueous Wash: Before chromatography, dissolve the crude material in a suitable organic solvent and perform a wash with a saturated solution of sodium bicarbonate. This will remove acidic impurities that may be sticking to the baseline.

  • Use a Basic Modifier: As mentioned in the FAQ, adding a small amount of triethylamine to your eluent can prevent the basic pyridine nitrogen from interacting with the acidic silica gel, thus improving elution.[4]

  • Short Plug Filtration: If the impurities are significantly more polar than the product, a quick filtration through a short "plug" of silica gel or alumina can be effective. The product is rapidly eluted with a moderately polar solvent while the baseline impurities remain adsorbed at the top of the plug.

Issue 2: Co-elution of a Similarly Polar Impurity

Symptom: Two spots are very close on the TLC plate, and fractions from column chromatography contain a mixture of the desired product and an impurity.

Cause: The impurity has a polarity very similar to the product, making separation by standard chromatography difficult.

Troubleshooting Workflow:

start Start: Co-eluting Impurity gradient_elution Attempt Gradient Elution (e.g., 0% to 20% EtOAc in Hexanes) start->gradient_elution success Pure Compound gradient_elution->success fail Issue Persists gradient_elution->fail change_solvents Change Solvent System (e.g., DCM/Methanol or Toluene/Acetone) change_solvents->success fail2 fail2 change_solvents->fail2 Still co-elutes recrystallization Attempt Recrystallization recrystallization->success fail->change_solvents fail2->recrystallization

Caption: Strategy for separating closely eluting spots.

Detailed Steps:

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can enhance separation. Start with a less polar solvent system and gradually increase the polarity during the column run. This will hold the compounds on the column longer and can improve resolution.[9]

  • Change Solvent Selectivity: The interaction between a compound and the stationary phase is influenced by the mobile phase. Switching to a different solvent system, even one with similar overall polarity, can alter the relative retention times. For example, if you are using hexanes/ethyl acetate, try switching to a system based on dichloromethane/methanol or toluene/acetone.

  • Recrystallization: If chromatography fails, recrystallization is an excellent alternative. The different packing of the desired molecule and the impurity into a crystal lattice can provide a powerful means of separation.

Issue 3: Removal of Residual Metal Catalyst

Symptom: The product is clean by TLC and NMR, but elemental analysis or ICP-MS shows contamination with a metal (e.g., Palladium, Copper) used in the synthesis.

Cause: Metal catalysts can form strong complexes with N-heterocycles and can be difficult to remove by standard chromatography.[6][10]

Troubleshooting Workflow:

start Start: Metal Contamination Detected activated_carbon Treatment with Activated Carbon start->activated_carbon success Metal-Free Compound activated_carbon->success fail Issue Persists activated_carbon->fail metal_scavenger Use a Commercial Metal Scavenger metal_scavenger->success fail2 fail2 metal_scavenger->fail2 chelating_wash Aqueous Wash with a Chelating Agent (e.g., EDTA solution) chelating_wash->success fail->metal_scavenger fail2->chelating_wash

Caption: Methods for removing residual metal catalysts.

Detailed Steps:

  • Activated Carbon Treatment: Dissolve the compound in a suitable solvent and stir with a small amount of activated carbon for a few hours. The carbon can adsorb the metal complexes. Filter through a pad of celite to remove the carbon. Be aware that this may also lead to some loss of the desired product.

  • Metal Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for transition metals. These can be stirred with a solution of your compound and then filtered off.

  • Aqueous Wash with Chelating Agents: Washing a solution of your compound with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to extract the metal into the aqueous phase.

Part 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 98:1.5:0.5 Hexanes:Ethyl Acetate:Triethylamine) to form a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like DCM). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[11] Carefully add the sample to the top of the column.

  • Elute the Compound: Carefully add the eluent to the column and apply gentle pressure (using a pump or bulb) to start the flow.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude solid in a flask and add a minimal amount of the "good" solvent (ethyl acetate) to dissolve it at an elevated temperature (use a hot plate and a condenser).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hexanes) dropwise until you see persistent cloudiness.

  • Clarification: Add a drop or two of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Strategies for Regioselective Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of substituted oxazoles. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these challenges and enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis and why are they a problem?

A: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but different placements of substituents on the oxazole ring.[1] This issue commonly arises when using unsymmetrical starting materials. For instance, the cyclization of an unsymmetrical α-acylamino ketone can potentially yield two distinct oxazole products, complicating purification, reducing the yield of the desired compound, and potentially leading to inconsistent results in biological assays.[1]

Q2: Which common oxazole synthesis methods are prone to regioisomer formation?

A: Several classical methods can produce regioisomeric mixtures when unsymmetrical precursors are used:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. If the starting material is unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]

  • Fischer Oxazole Synthesis: This method utilizes a cyanohydrin and an aldehyde.[1][2] While effective for symmetrical 2,5-disubstituted oxazoles, employing unsymmetrical aromatic groups on the cyanohydrin and aldehyde can introduce regiochemical challenges.[1]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]

  • Metal-Catalyzed Reactions: Modern methods using catalysts like palladium or copper can also face regioselectivity issues that are highly dependent on the substrate, ligands, and specific reaction conditions.[1][3]

Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?

A: The regiochemical outcome is governed by a combination of electronic effects, steric factors, and reaction conditions.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization. For example, in reactions proceeding through an enolate, the more electronically stabilized enolate intermediate is often favored.[1]

  • Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thereby directing the synthesis toward the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions:

    • Temperature: Can influence whether the kinetic or thermodynamic product is favored. Lower temperatures often favor the kinetically controlled product.[1]

    • Catalyst/Reagent: The choice of dehydrating agent (e.g., H₂SO₄, PPA, POCl₃) in the Robinson-Gabriel synthesis or the specific metal-ligand combination in modern methods can significantly impact which regioisomer is formed.[1]

    • Solvent: The polarity of the solvent can influence reaction pathways. For instance, in palladium-catalyzed direct arylation of oxazoles, polar solvents can favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[4][5]

Troubleshooting Guides & Optimization Protocols

Problem: My Robinson-Gabriel synthesis yields a mixture of regioisomers. How can I improve the selectivity?

This is a frequent challenge, as the reaction's regioselectivity depends on which enolate forms during the cyclodehydration of the starting 2-acylamino ketone. The choice of dehydrating agent is critical in controlling this step.

Causality Analysis:

The mechanism involves two potential pathways for cyclization, depending on which carbonyl group enolizes. The nature of the acid catalyst or dehydrating agent can influence the stability of the transition states, thereby favoring one pathway over the other. Stronger dehydrating agents like trifluoromethanesulfonic acid or trifluoroacetic anhydride (TFAA) often provide better selectivity compared to sulfuric acid.[6]

G cluster_0 SM Unsymmetrical 2-Acylamino Ketone Enolate_A Enolate A SM->Enolate_A Pathway A (e.g., Kinetic Control) Enolate_B Enolate B SM->Enolate_B Pathway B (e.g., Thermodynamic Control) Product_A Regioisomer 1 Enolate_A->Product_A Cyclization Product_B Regioisomer 2 Enolate_B->Product_B Cyclization

Caption: Regioselectivity choice point in the Robinson-Gabriel synthesis.

Experimental Protocol: Optimizing Regioselectivity with Dehydrating Agents

This protocol provides a framework for screening different cyclodehydrating agents to favor the formation of a single regioisomer.

  • Setup: To three separate oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, add your 2-acylamino ketone (1.0 eq).

  • Reagent Addition:

    • Flask 1 (H₂SO₄): Add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C. Allow to warm to room temperature and then heat as required (e.g., 90 °C).

    • Flask 2 (POCl₃): Add phosphorus oxychloride (1.5 eq) in a suitable solvent like DMF. Heat as required.[6]

    • Flask 3 (TFAA): Dissolve the starting material in an anhydrous ethereal solvent (e.g., THF or Dioxane). Add trifluoroacetic anhydride (2.0 eq) and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Analysis: Upon completion, quench the reactions appropriately (e.g., pouring onto ice for H₂SO₄). Extract the product, dry the organic layer, and concentrate under reduced pressure.

  • Characterization: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

Dehydrating AgentTypical ConditionsExpected Outcome
H₂SO₄ 90-110 °COften gives low yields and mixtures of isomers.[7]
POCl₃ / DMF 80-100 °CCan provide moderate to good selectivity depending on the substrate.[6]
TFAA / Ethereal Solvent RT to 60 °CFrequently offers higher yields and improved regioselectivity.[6]
TfOH RT to 80 °CA strong acid that can promote efficient and selective cyclization.[6]
Problem: How can I achieve regioselective C-H functionalization on a pre-formed oxazole ring?

Direct C-H functionalization is a powerful modern strategy. For oxazoles, the electronic properties dictate that the C2 position is the most electron-deficient and generally the most acidic, making it susceptible to deprotonation and subsequent reaction.[8] However, the C5 position can also be targeted under specific catalytic conditions.

Causality Analysis:

Palladium-catalyzed direct arylation offers a compelling solution for regiocontrol. The choice of ligand and solvent system is paramount in directing the regioselectivity. The mechanism can proceed via a concerted metalation-deprotonation (CMD) pathway, where steric and electronic factors of the ligand-catalyst complex control the site of C-H activation.[9]

  • For C5-Arylation: Bulky, electron-rich phosphine ligands in polar solvents like DMF or DMAc often favor functionalization at the C5 position.[4][5]

  • For C2-Arylation: Different ligand sets, often in nonpolar solvents like toluene or dioxane, can steer the reaction toward the C2 position.[4][5][10]

G cluster_0 cluster_1 cluster_2 Oxazole Substituted Oxazole C5_Product C5-Arylated Oxazole Oxazole->C5_Product C-H Activation @ C5 C2_Product C2-Arylated Oxazole Oxazole->C2_Product C-H Activation @ C2 Catalyst Pd Catalyst + Ligand Catalyst->C5_Product Catalyst->C2_Product Solvent Solvent Solvent->C5_Product Solvent->C2_Product L1 Ligand: Bulky, e⁻ rich (e.g., CataCXium A) L1->Catalyst S1 Solvent: Polar (e.g., DMF) S1->Solvent L2 Ligand: e.g., RuPhos L2->Catalyst S2 Solvent: Nonpolar (e.g., Toluene) S2->Solvent

Caption: Controlling C2 vs. C5 direct arylation via ligand and solvent choice.

Experimental Protocol: Regioselective C5-Arylation of Oxazoles

This protocol is adapted from methodologies developed for selective direct arylation.[4][5]

  • Preparation: In a glovebox, add the oxazole substrate (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), a bulky phosphine ligand such as CataCXium® A or t-butyl-XPhos (10 mol%), and K₂CO₃ (2.0 eq) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed polar solvent (e.g., DMF or DMAc).

  • Reaction: Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to isolate the C5-arylated product.

LigandSolventMajor ProductReference
CataCXium® ADMFC5-Arylation--INVALID-LINK--
RuPhosTolueneC2-Arylation--INVALID-LINK--
P(t-Bu)₃/PivOHDioxaneC2-Arylation[Hoarau et al., 2011][10]
PCy₃DioxaneC5-Arylation[Hoarau et al., 2011][10]
Problem: I need to synthesize a specific 4,5-disubstituted oxazole without regioisomeric byproducts.

For constructing 4,5-disubstituted oxazoles with high regiochemical fidelity, the Van Leusen oxazole synthesis is an outstanding choice.[11][12] This method avoids the ambiguity of cyclizing an unsymmetrical precursor by building the ring from distinct, well-defined components.

Causality Analysis:

The Van Leusen reaction proceeds via the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[11][13] The reaction is highly regioselective because the aldehyde carbon unambiguously becomes C5 of the oxazole ring, while the isocyanide carbon becomes C2. To generate a 4,5-disubstituted oxazole, an α-substituted TosMIC derivative or a one-pot reaction involving TosMIC, an aldehyde, and an aliphatic halide can be employed.[12]

G cluster_0 cluster_1 cluster_2 TosMIC TosMIC Reaction One-Pot Reaction TosMIC->Reaction Aldehyde Aldehyde (R⁴-CHO) Aldehyde->Reaction Halide Alkyl Halide (R⁵-X) Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Regiopure 4,5-Disubstituted Oxazole Reaction->Product [3+2] Cycloaddition & Elimination

Caption: Workflow for the highly regioselective Van Leusen synthesis.

Experimental Protocol: One-Pot Van Leusen Synthesis of a 4,5-Disubstituted Oxazole

This one-pot protocol is an efficient method for achieving high regioselectivity.[12]

  • Setup: To a round-bottom flask, add tosylmethyl isocyanide (TosMIC, 1.0 eq), an aldehyde (1.1 eq), and a strong base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., MeOH or an ionic liquid).[4][12]

  • First Alkylation (optional for 4-substitution): Add an aliphatic halide (1.1 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-65 °C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the pure 4,5-disubstituted oxazole.

This method provides a reliable and highly regioselective route to oxazoles that are challenging to access through classical cyclodehydration methods.

References

Technical Support Center: Overcoming Solubility Challenges of 5-(3-Pyridyl)-1,3-oxazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-(3-Pyridyl)-1,3-oxazole. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenge of this compound's poor aqueous solubility. As scientists and drug development professionals, we understand that suboptimal solubility can lead to inaccurate data and hinder the progress of promising research. This resource provides actionable solutions to ensure the reliability and reproducibility of your biological assays.

The 1,3-oxazole motif is a key component in numerous biologically active compounds, recognized for its role in anticancer, antibacterial, and anti-inflammatory agents.[1][2] this compound, with its pyridine and oxazole rings, presents a heterocyclic scaffold of significant interest. However, such aromatic and heterocyclic structures often exhibit low water solubility, posing a significant hurdle for in vitro and in vivo testing.[1][3] This guide will walk you through understanding the problem, troubleshooting common issues, and implementing effective solubilization strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound.

Q1: I've just diluted my this compound stock into my aqueous buffer and it immediately turned cloudy. What's happening?

A: You are likely observing compound precipitation due to two primary factors:

  • Inherent Low Aqueous Solubility: this compound is a moderately lipophilic molecule. The planar, aromatic ring systems favor crystal lattice formation over interaction with water molecules, leading to poor solubility in aqueous environments.[3] Many promising drug discovery compounds share this characteristic.[4][5]

  • Solvent Shock: The most common cause of immediate precipitation is "solvent shock" or "crashing out."[6] Your compound is likely dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO). When a small volume of this concentrated stock is rapidly diluted into a large volume of aqueous buffer where it is poorly soluble, the compound is forced out of solution, forming a fine precipitate or suspension.[6]

Q2: What are the consequences of this precipitation on my experimental results?

A: Compound precipitation is a critical issue that can invalidate your results. The effective concentration of the compound in solution becomes unknown and significantly lower than intended. This leads to several problems:

  • Underestimated Potency: Your assay will measure the activity of a much lower compound concentration, leading to artificially high IC50/EC50 values and making a potent compound appear weak.[4][7]

  • Reduced Hit Rates: In high-throughput screening (HTS), valuable leads may be missed entirely, classified as inactive.[4]

  • Poor Data Reproducibility: The amount of precipitation can vary between wells and experiments, leading to high variability and inaccurate structure-activity relationships (SAR).[5][7]

  • Assay Interference: Particulates can interfere with optical-based assay readouts (e.g., absorbance, fluorescence) and can be toxic to cells in culture.

Q3: What is the first and most common method to improve the solubility of this compound?

A: The most straightforward approach is the careful use of a co-solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard for initial discovery work.[7][8] DMSO is a powerful aprotic solvent that is miscible with water and can dissolve a wide range of hydrophobic compounds.[7] However, its use must be optimized.

Protocol 1: Optimized Co-Solvent Dilution Workflow

This protocol minimizes solvent shock and helps maintain compound solubility.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution of this compound in 100% high-purity, anhydrous DMSO (e.g., 10-30 mM). Using anhydrous DMSO is crucial as water absorption can reduce the solubility of compounds in the stock solution over time.[6][7]

    • Gently warm and/or sonicate the stock solution to ensure the compound is fully dissolved. Visually inspect for any particulates.

  • Intermediate Dilution:

    • Create an intermediate dilution of your stock in 100% DMSO. This step is key to reducing the volume of concentrated stock added directly to the aqueous buffer.

  • Final Aqueous Dilution (Critical Step):

    • Pre-warm your final aqueous assay buffer to the experimental temperature.

    • To prepare the highest concentration for your assay, add a small aliquot of the intermediate DMSO stock to the assay buffer while vortexing or mixing vigorously. This rapid mixing is essential to disperse the compound before it has a chance to nucleate and precipitate.

    • Perform subsequent serial dilutions in the assay buffer that already contains the same final percentage of DMSO to maintain a consistent solvent environment.

Data Summary: Recommended Maximum DMSO Concentrations in Biological Assays

Assay TypeMax Recommended DMSO (%)Potential Issues Above LimitCitation
Biochemical/Enzymatic Assays1 - 2%Enzyme inhibition/denaturation, altered kinetics.[7]
Cell-Based Assays (General)0.1 - 0.5%Cytotoxicity, reduced proliferation, differentiation changes.[9][10]
Primary & Stem Cells≤ 0.1%High sensitivity to solvent toxicity.[10]
High-Content Imaging≤ 0.25%Changes in cell morphology, autofluorescence.[9]

Note: The tolerance to DMSO is cell-line dependent. It is crucial to run a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration for your specific assay system.[10]

Q4: I've optimized my DMSO concentration, but my compound still precipitates at the desired test concentration. What's next?

A: If co-solvents alone are insufficient, you must employ more advanced formulation strategies. The choice depends on the specific requirements of your assay.

The this compound molecule contains a pyridine ring, which is a weak base (pKa of the pyridinium ion is ~5.2). Therefore, its aqueous solubility can be pH-dependent. Lowering the pH of the buffer (e.g., to pH 5.5-6.5) will protonate the pyridine nitrogen, forming a more soluble salt.

  • Causality: The protonated, cationic form of the molecule has stronger interactions with water compared to the neutral form, enhancing solubility.[11][12]

  • Caveat: Ensure that the altered pH does not affect your biological target's activity or the stability of other assay components. This method is generally more suitable for biochemical assays than for cell-based assays where physiological pH (7.2-7.4) must be maintained.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules like this compound, forming a water-soluble inclusion complex.[14][15]

  • Mechanism: The hydrophobic part of the compound partitions into the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in aqueous media.[13][16]

  • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[14]

Protocol 2: Preparation of a this compound:HP-β-CD Inclusion Complex
  • Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a concentrated stock (e.g., 10-40% w/v). Gentle warming may be required.

  • Add the Compound: Add your this compound (either as a solid or from a minimal volume of a highly concentrated organic stock) to the HP-β-CD solution.

  • Facilitate Complexation: Mix the solution vigorously at room temperature or slightly elevated temperature (e.g., 40°C) for several hours to overnight. Sonication can also be used to accelerate the process.

  • Sterilization and Use: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution for use in your assay. The clear filtrate is your working stock.

For more complex applications, such as cell-based assays requiring membrane transport or in vivo studies, lipid-based formulations can be highly effective.[11][17] These systems, such as self-emulsifying drug delivery systems (SEDDS), use a mixture of oils, surfactants, and co-solvents to create fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium.[18][19] The drug remains dissolved in the lipid droplets. This is an advanced technique typically reserved for later-stage preclinical development.[11][20]

Troubleshooting Guide: At-a-Glance
ProblemProbable CauseRecommended Solution(s)
Immediate Cloudiness/Precipitate upon dilution.Solvent Shock: Rapid change from organic to aqueous environment.Follow the Optimized Co-Solvent Dilution Workflow (Protocol 1) . Ensure vigorous mixing during the final dilution step.[6]
Precipitate Forms Over Time during incubation.Thermodynamic Insolubility: The compound is supersaturated and slowly crashing out at the assay temperature. pH Shift: Cellular metabolism may alter the local pH of the medium.[6][21]Reduce the final compound concentration. Use a formulation strategy like cyclodextrins (Protocol 2) to increase thermodynamic solubility. Ensure your cell culture medium is adequately buffered.[21][22]
Inconsistent Results between assay plates or experimental days.Incomplete Solubilization of Stock: The DMSO stock may not be fully dissolved. Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock can cause the compound to precipitate out.[4][7]Always ensure the DMSO stock is clear before use; briefly sonicate if needed. Prepare smaller aliquots of the primary stock to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7]
Low Activity in Cell Assay but good activity in biochemical assay.Poor Cell Permeability: The compound is soluble but cannot efficiently cross the cell membrane. Precipitation in Complex Media: The compound may be precipitating due to interactions with proteins or salts in the cell culture medium.[6][7]Consider using cyclodextrins, which can sometimes improve permeability. Evaluate the compound's solubility directly in the complete cell culture medium (including serum). Reduce serum percentage if it's found to cause co-precipitation.[6]
Visualizations

Workflow for Selecting a Solubilization Strategy

G cluster_0 Initial Assessment cluster_1 Advanced Strategies Start Poorly Soluble This compound DMSO_Check Is compound soluble in <0.5% DMSO at desired conc.? Start->DMSO_Check pH_Check Is assay pH flexible? (Biochemical Assay) DMSO_Check->pH_Check No Success Proceed with Assay DMSO_Check->Success Yes Cyclodextrin Use Cyclodextrins (HP-β-CD) (Protocol 2) pH_Check->Cyclodextrin No (Cell-Based Assay) pH_Mod Optimize Buffer pH (e.g., pH 6.0-6.5) pH_Check->pH_Mod Yes Cyclodextrin->Success Failure Re-evaluate conc. or consider resynthesis Cyclodextrin->Failure pH_Mod->Success

Caption: Decision workflow for addressing solubility issues.

Mechanism of Cyclodextrin Inclusion Complex

G cluster_0 Before Complexation cluster_1 After Complexation cluster_2 Compound This compound (Poorly Soluble) Water1 H₂O Compound->Water1 Poor Interaction Plus + CD HP-β-CD (Hydrophobic Cavity) Arrow ==> Complex Soluble Inclusion Complex Water2 H₂O Complex->Water2 Good Interaction CD_in_Complex HP-β-CD Compound_in_Complex Compound

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

References

minimizing byproduct formation in the synthesis of disubstituted oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of disubstituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of oxazole synthesis. Here, we dissect common challenges, explain the underlying chemical principles, and offer field-proven solutions to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) - General Oxazole Synthesis

This section addresses broad questions that apply to various synthetic routes for disubstituted oxazoles.

Q1: I'm observing a complex mixture of products in my reaction. What are the first parameters I should investigate?

A1: A complex product mixture is a common issue and typically points to issues with reaction specificity and control. Begin by assessing the following:

  • Purity of Starting Materials: Impurities in your reactants can lead to a cascade of side reactions. Ensure the purity of your starting materials using appropriate analytical techniques like NMR or LC-MS.

  • Anhydrous Conditions: Many oxazole syntheses are sensitive to moisture. Water can hydrolyze starting materials or intermediates, leading to undesired byproducts. Always use freshly dried solvents and reagents, and conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Excessive heat can cause decomposition of reactants, intermediates, or the final product, often resulting in tar formation. Conversely, a temperature that is too low may lead to an incomplete reaction. Careful temperature control and monitoring are crucial. Consider running a temperature screen to find the optimal balance.

  • Stoichiometry of Reagents: Incorrect stoichiometry can leave unreacted starting materials or promote side reactions. Double-check your calculations and accurately measure all reagents.

Q2: How can I effectively monitor the progress of my oxazole synthesis?

A2: Real-time reaction monitoring is key to preventing over- or under-reaction, both of which can contribute to byproduct formation. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the appearance of the product and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is invaluable. It allows you to track the precise conversion of your starting material and identify the masses of any intermediates and byproducts, providing crucial insights into the reaction pathway.

Q3: What are the best general practices for purifying disubstituted oxazoles?

A3: The purification strategy will depend on the specific properties of your target oxazole and the impurities present. However, some common and effective methods include:

  • Column Chromatography: Silica gel column chromatography is the most widely used technique for purifying oxazoles. The choice of eluent system is critical and should be optimized using TLC to achieve good separation between your product and byproducts.

  • Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities.

  • Acid-Base Extraction: The weak basicity of the oxazole nitrogen (pKa of the conjugate acid is around 0.8) can sometimes be exploited.[1] An acidic wash can protonate the oxazole, allowing it to be separated from non-basic impurities. However, this is highly dependent on the stability of your specific oxazole under acidic conditions.

Troubleshooting Guide 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones.[2][3] However, the often harsh reaction conditions can lead to challenges.

Common Issues and Solutions in Robinson-Gabriel Synthesis

Q1: My reaction is producing a significant amount of tar and my yield is low. What's causing this and how can I fix it?

A1: Tar formation is a clear indication that your reaction conditions are too harsh for your substrate, leading to decomposition and polymerization. The primary culprits are typically strong acids and high temperatures.

Causality: Strong dehydrating agents like concentrated sulfuric acid can promote charring and other non-specific decomposition pathways, especially at elevated temperatures.

Solutions:

  • Lower the Reaction Temperature: Systematically lower the reaction temperature to find a balance where the cyclodehydration proceeds at a reasonable rate without significant decomposition.

  • Switch to a Milder Dehydrating Agent: Replace strong mineral acids with milder and more selective reagents. Modern variations of the Robinson-Gabriel synthesis have shown great success with reagents that operate under less forcing conditions.[3]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄ Acetic anhydride, 90-100°CInexpensive and powerfulOften leads to charring and low yields with sensitive substrates
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, 100-150°CGenerally provides better yields than H₂SO₄Viscous and can be difficult to work with; requires high temperatures
Phosphorus Oxychloride (POCl₃) DMF, 80°CEffective for many substratesCan lead to chlorinated byproducts in some cases
Trifluoroacetic Anhydride (TFAA) Ethereal solvents (THF, Dioxane), RT to refluxMild conditions, suitable for solid-phase synthesisExpensive, can be too reactive for some substrates
Burgess Reagent THF, refluxVery mild and selective, often gives clean reactions[4][5][6][7]Expensive, moisture-sensitive
Dess-Martin Periodinane (DMP) / PPh₃/I₂ Two-step: 1. DMP, CH₂Cl₂; 2. PPh₃, I₂, Et₃NVery mild, tolerates a wide range of functional groups[3][8][9][10][11][12]Stoichiometric amounts of reagents, multi-step process

Q2: My reaction is incomplete, even after prolonged reaction times. How can I drive it to completion without generating more byproducts?

A2: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the chosen dehydrating agent is not potent enough for your specific substrate.

Solutions:

  • Increase Reagent Stoichiometry: A modest increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider moving to a slightly stronger one from the table above. For instance, if TFAA is proving ineffective, POCl₃ might be a suitable alternative.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing the thermal degradation of the substrate.

Workflow for Troubleshooting Robinson-Gabriel Synthesis

Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.

Troubleshooting Guide 2: The Van Leusen Reaction

The Van Leusen reaction is a versatile method for synthesizing 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13][14][15][16][17][18][19] While generally reliable, controlling the formation of intermediates can be a challenge.

Common Issues and Solutions in Van Leusen Synthesis

Q1: I am isolating a significant amount of the oxazoline intermediate instead of the desired oxazole. How can I promote the elimination to the final product?

A1: The formation of the oxazoline is a key step in the mechanism, but its stability can vary depending on the reaction conditions.[13] The final elimination of the tosyl group to form the aromatic oxazole is base-promoted.

Causality: Insufficient base strength or concentration, or a reaction temperature that is too low, may not provide enough energy to overcome the activation barrier for the elimination step.

Solutions:

  • Choice of Base: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) are often used, stronger bases like potassium tert-butoxide (t-BuOK) can more effectively promote the elimination. The choice will depend on the stability of your substrate.

  • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary energy for the elimination to proceed. Refluxing in methanol is a common condition when using K₂CO₃.

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive the conversion to the oxazole.

Q2: My reaction is producing a nitrile byproduct. What is the cause?

A2: The Van Leusen reaction can also be used to convert ketones to nitriles.[19] The presence of a nitrile byproduct strongly suggests that your aldehyde starting material is contaminated with a ketone.

Solution:

  • Purify the Aldehyde: Ensure the purity of your aldehyde starting material. If necessary, purify it by distillation or column chromatography to remove any ketone impurities.

Q3: How does the choice of solvent affect the Van Leusen reaction?

A3: The solvent plays a crucial role in the Van Leusen reaction. Protic solvents like methanol are commonly used with bases like K₂CO₃. The use of an excess of a primary alcohol can sometimes lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[18] Aprotic solvents like THF are typically used with stronger bases like t-BuOK. In recent years, ionic liquids have also been shown to be effective solvents, sometimes leading to improved yields and easier product isolation.[14]

Mechanism of Oxazoline Formation and Elimination

Caption: Key steps in the Van Leusen oxazole synthesis.

Troubleshooting Guide 3: The Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[20] This reaction is particularly susceptible to the formation of halogenated byproducts.

Common Issues and Solutions in Fischer Synthesis

Q1: I am observing significant amounts of a chloro-oxazoline and an oxazolidinone byproduct in my reaction. How can I minimize these?

A1: The formation of these byproducts is a known issue in the Fischer synthesis and is highly dependent on the reaction conditions, particularly the presence of water and the concentration of HCl.[20]

Mechanism of Byproduct Formation:

  • Chloro-oxazoline: The reaction proceeds through a chloro-oxazoline intermediate.[20] Incomplete elimination of HCl from this intermediate leads to its isolation as a byproduct.

  • Oxazolidinone: The presence of water can lead to the hydrolysis of intermediates, resulting in the formation of an oxazolidinone byproduct.

Solutions:

  • Strictly Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure that your solvent (typically diethyl ether) is anhydrous and that the gaseous HCl is thoroughly dried before being introduced into the reaction mixture.

  • Control of HCl Stoichiometry: The concentration and amount of HCl can influence the reaction pathway. Using a saturated solution of HCl in dry ether is a common procedure. Bubbling dry HCl gas through the solution requires careful control to avoid excess acid, which can promote side reactions.

  • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Elevated temperatures can lead to increased byproduct formation and decomposition.

Workflow for Minimizing Byproducts in Fischer Synthesis

Caption: Troubleshooting workflow for the Fischer oxazoel synthesis.

Experimental Protocols

Protocol 1: Modern Robinson-Gabriel Synthesis using Dess-Martin Periodinane

This two-step, one-pot protocol is a mild and efficient alternative to the classical Robinson-Gabriel synthesis.[8]

Step A: Oxidation

  • Dissolve the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

Step B: Cyclodehydration

  • To the crude β-keto amide solution from Step A, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired oxazole.

Protocol 2: Optimized Van Leusen Synthesis of a 5-Aryloxazole

This protocol is a general procedure for the synthesis of 5-aryloxazoles using potassium carbonate as the base.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scaling Up the Synthesis of 5-(3-Pyridyl)-1,3-oxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 5-(3-Pyridyl)-1,3-oxazole. As this key heterocyclic scaffold is advanced into preclinical studies, moving from milligram-scale discovery to gram- or kilogram-scale production presents significant challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to ensure a robust, scalable, and reproducible synthesis.

Strategic Overview of Synthesis

The this compound structure incorporates a π-deficient pyridine ring, which influences the reactivity and handling properties of the molecule and its precursors. The basicity of the pyridine nitrogen, for instance, can complicate purification by standard silica gel chromatography and may require specific workup procedures.

Two primary synthetic routes are recommended for their reliability and scalability: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .

Parameter Van Leusen Synthesis Robinson-Gabriel Synthesis
Starting Materials 3-Pyridinecarboxaldehyde, Tosylmethyl isocyanide (TosMIC)2-Acylamino-ketone precursor
Key Transformation Base-mediated cycloadditionAcid-catalyzed cyclodehydration
Scalability Pros One-pot reaction, mild conditions often possible.[1]Well-established, high-yielding.
Scalability Cons TosMIC can be thermally sensitive; byproduct (tosyl salt) removal.Often requires harsh dehydrating agents (e.g., conc. H₂SO₄, POCl₃); multi-step precursor synthesis.[2][3]
Ideal For Rapid assembly with high convergence.Scenarios where the acylamino-ketone precursor is readily available.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Category 1: Reaction Failures & Low Yield

Q1: My Van Leusen reaction has stalled or is giving a very low yield. What are the primary causes?

A1: Low yields in the Van Leusen synthesis are common and can typically be traced to a few critical factors. A systematic check is the most effective troubleshooting approach.[4]

  • Purity and Stability of 3-Pyridinecarboxaldehyde: This starting material is prone to oxidation to nicotinic acid. Always verify the purity of the aldehyde by ¹H NMR before use. If necessary, purify by distillation or column chromatography. Store under an inert atmosphere and refrigerate.

  • Quality of TosMIC: Tosylmethyl isocyanide (TosMIC) is the cornerstone of this reaction. It can degrade upon prolonged exposure to moisture or heat. Use a fresh, high-purity batch.

  • Base and Solvent Selection: The choice of base is critical. For 5-aryl oxazoles, potassium carbonate (K₂CO₃) in methanol is a mild and effective system.[5] For less reactive systems, a stronger base like potassium tert-butoxide (t-BuOK) in THF may be required, but this can increase side reactions.[6] Ensure the solvent is anhydrous, as water can quench the deprotonated TosMIC intermediate.

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing inconsistent reaction progress and byproduct formation.[4] Ensure the mechanical stirring is vigorous enough to maintain a homogeneous slurry.

Q2: My Robinson-Gabriel cyclodehydration is producing a black tar instead of the desired oxazole. What's going wrong?

A2: Tar formation is a classic sign of decomposition, often caused by overly harsh dehydrating agents or excessive temperatures.[7]

  • Choice of Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are effective but can char sensitive substrates.[8] Consider milder, modern reagents. Trifluoroacetic anhydride (TFAA) is an excellent alternative that often allows for lower reaction temperatures.[9] For highly sensitive substrates, a two-step process using Dess-Martin periodinane (DMP) to form the β-keto amide, followed by cyclization with triphenylphosphine (PPh₃) and iodine, offers very mild conditions.[3][9]

  • Temperature Control: The cyclodehydration can be highly exothermic. Add the dehydrating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm gradually. Monitor the internal temperature during scale-up.

  • Precursor Purity: Ensure the 2-acylamino-ketone starting material is pure and free of any residual reagents from its synthesis.

Category 2: Byproduct Formation and Purification

Q3: I'm observing a major byproduct in my Van Leusen reaction. How can I identify and prevent it?

A3: The most common byproduct is the partially cyclized oxazoline intermediate, which fails to eliminate p-toluenesulfinic acid (TosH) to form the aromatic oxazole.

  • Identification: The oxazoline will have a distinct ¹H NMR spectrum, lacking the aromatic oxazole proton and showing aliphatic protons from the non-aromatic ring. It can be readily identified by LC-MS.

  • Causality & Prevention: This occurs when the elimination step is slow. The elimination is the final step of the mechanism.[10][11] To drive the reaction to completion, ensure you are using a sufficient amount of base and allow for adequate reaction time or gentle heating to reflux after the initial addition, which facilitates the elimination.[6]

Q4: My product is streaking badly during silica gel chromatography, making purification difficult. How can I improve the separation?

A4: The basic pyridine nitrogen in this compound strongly interacts with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor recovery.

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites.

  • Alternative Solvents: Use a more polar solvent system that can better compete for binding sites, such as dichloromethane/methanol instead of ethyl acetate/hexanes.

  • Acid-Base Extraction: An alternative to chromatography for initial purification is an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (e.g., 1 M). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the neutral product into an organic solvent.

Detailed Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This one-pot protocol is adapted from established methodologies for synthesizing 5-aryl oxazoles.[1][6][12]

VanLeusen_Synthesis

Methodology:

  • Preparation: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (5 mL per 1 g of aldehyde).

  • Reagent Addition: Add 3-pyridinecarboxaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (K₂CO₃, 2.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS.[5]

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Partition the residue between water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, modified with 1% triethylamine) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Robinson-Gabriel Synthesis

This two-step approach requires the synthesis of the 2-acylamino-ketone precursor followed by cyclodehydration.[3][9]

Step A: Synthesis of N-(2-(pyridin-3-yl)-2-oxoethyl)acetamide (Precursor)

  • Start with 3-acetylpyridine. Brominate the alpha-position to get 2-bromo-1-(pyridin-3-yl)ethanone.

  • React the α-bromo ketone with an amide source (e.g., formamide or a protected amine followed by acylation) to generate the 2-acylamino-ketone. This step can be complex and requires careful optimization.

Step B: Cyclodehydration using Trifluoroacetic Anhydride (TFAA)

  • Preparation: Dissolve the 2-acylamino-ketone precursor (1.0 eq) in an anhydrous ethereal solvent like THF or dioxane in a flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic anhydride (TFAA, 2.0-3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup & Purification: Cool the reaction mixture and carefully quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify as described in Protocol 1.

Troubleshooting Decision Tree

When faced with low product yield, a logical diagnostic process is essential.

Troubleshooting_Yield

References

Technical Support Center: Refining High-Throughput Screening Assays for Pyridyl-Oxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with pyridyl-oxazole libraries in high-throughput screening (HTS). It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges presented by this chemical scaffold, ensuring the generation of high-quality, reliable, and actionable data.

Introduction: The Promise and Pitfalls of Pyridyl-Oxazole Libraries

Pyridyl-oxazole moieties are prevalent in medicinal chemistry due to their ability to form key interactions with biological targets.[1][2][3] However, their inherent chemical properties can also introduce specific artifacts in HTS assays. This guide will equip you with the knowledge to anticipate, identify, and overcome these challenges, transforming potential liabilities into a robust screening campaign.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of HTS campaigns involving pyridyl-oxazole libraries.

Q1: What are the primary challenges I should anticipate when screening a pyridyl-oxazole library?

When screening pyridyl-oxazole libraries, you should be prepared for challenges related to assay interference, compound stability, and non-specific activity. Due to their heterocyclic nature, these compounds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[4][5][6] They can also be prone to aggregation at higher concentrations, leading to false positives.[7][8] Furthermore, certain pyridyl-oxazole substructures may fall into the category of Pan-Assay Interference Compounds (PAINS), which are known to react non-specifically with multiple targets.[9][10][11]

Q2: How can I proactively design my assay to minimize interference from pyridyl-oxazole compounds?

Assay design is your first line of defense. To mitigate potential interference, consider the following:

  • Choice of Assay Technology: Whenever possible, opt for label-free detection methods or those less susceptible to compound interference, such as luminescence-based readouts over fluorescence intensity.[4][12] Fluorescence Polarization (FP) can also be a robust alternative as it is less sensitive to direct fluorescence interference.[13][14]

  • Wavelength Selection: If using a fluorescence-based assay, select fluorophores with excitation and emission wavelengths that are less likely to overlap with the intrinsic fluorescence of your compound library. Red-shifted fluorophores are often a good choice.[6][15]

  • Reagent Concentrations: Carefully optimize the concentrations of all assay components. For instance, in biochemical assays, keeping the protein concentration well below the expected compound concentration can help minimize non-specific inhibition due to aggregation.

  • Inclusion of Detergents: Adding a non-ionic detergent, such as Triton X-100 or Tween-20, to your assay buffer at a concentration above the critical micelle concentration can help prevent compound aggregation.[4]

Q3: What concentration of DMSO should I use, and are there any stability concerns with pyridyl-oxazole libraries?

Most HTS assays aim for a final DMSO concentration of less than 1% (v/v) to avoid solvent-induced artifacts and cytotoxicity.[16] While DMSO is a common solvent for compound storage, the stability of pyridyl-oxazole derivatives can vary.[17][18][19] It is advisable to conduct a stability study on a small, representative subset of your library under your specific storage and handling conditions. This can be done by analyzing the compounds by LC-MS at different time points.

Q4: How do I differentiate between a true hit and a false positive when screening pyridyl-oxazole compounds?

A multi-pronged approach is essential for hit validation:

  • Counter-screens: Perform counter-screens to identify compounds that interfere with your assay technology.[20][21] For example, if you are running a luciferase-based reporter assay, a counter-screen against the luciferase enzyme itself is crucial.

  • Orthogonal Assays: Validate your primary hits using a secondary, orthogonal assay that has a different detection method and technology.[20][22] This helps to confirm that the observed activity is not an artifact of the primary assay format.

  • Biophysical Methods: Employ biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to confirm direct binding of the hit compound to the target protein.[23][24][25]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the initial hits for any emerging structure-activity relationships. True hits will often have analogs with varying potencies, whereas false positives may not show a clear SAR.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your HTS campaign.

Problem 1: High Assay Variability and Poor Z'-factor

A low Z'-factor (<0.5) indicates that the assay window between your positive and negative controls is not sufficiently separated, or that there is high variability in your measurements, making it difficult to identify true hits confidently.

Potential Cause Troubleshooting Steps
Inconsistent Liquid Handling 1. Calibrate and perform regular maintenance on all liquid handlers and pipettes. 2. Use low-retention pipette tips. 3. For viscous solutions, consider reverse pipetting.
Edge Effects 1. Avoid using the outer wells of the microplate for samples. 2. Fill the perimeter wells with media or buffer to create a humidity barrier.
Compound Precipitation 1. Visually inspect plates for any signs of precipitation. 2. Reduce the final compound concentration. 3. Assess compound solubility in the assay buffer.
Cell Seeding Inconsistency 1. Ensure a single-cell suspension before seeding. 2. Gently mix the cell suspension between dispensing into plates. 3. Use an automated cell counter to ensure consistent cell numbers.
Reagent Instability 1. Prepare fresh reagents daily. 2. Check the stability of critical reagents (e.g., enzymes, antibodies) under assay conditions.
Problem 2: High Rate of False Positives

A high false-positive rate can be particularly challenging with pyridyl-oxazole libraries due to their potential for assay interference.

Potential Cause Troubleshooting Steps
Compound Autofluorescence 1. Pre-screen the library for autofluorescence at the assay wavelengths. 2. Implement a counter-screen to identify fluorescent compounds. 3. If possible, switch to a non-fluorescence-based assay format.[5][6]
Luciferase Inhibition 1. For luciferase-based assays, run a counter-screen with purified luciferase enzyme to identify direct inhibitors.[4] 2. Consider using a different reporter system if a significant portion of the library shows interference.
Compound Aggregation 1. Re-test initial hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation-based activity.[8] 2. Use dynamic light scattering (DLS) to directly assess the aggregation propensity of hit compounds.
PAINS Activity 1. Use computational filters to flag potential PAINS within your library.[10][11][26][27] 2. Prioritize hit validation for compounds containing known PAINS substructures.
Cytotoxicity 1. In cell-based assays, a cytotoxic compound can appear as an inhibitor. 2. Perform a cell viability counter-screen (e.g., using CellTiter-Glo® or MTT assay) in parallel with the primary screen.[28][29]
Problem 3: High Rate of False Negatives

False negatives are missed opportunities. While harder to detect, certain assay conditions can mask the true activity of your compounds.

Potential Cause Troubleshooting Steps
Fluorescence Quenching 1. Some compounds can quench the signal of your fluorescent probe. 2. A pre-screen for quenchers can be implemented. 3. Orthogonal assays with different readouts are key to identifying active compounds missed in the primary screen.
Insufficient Incubation Time 1. Ensure that the incubation time is sufficient for the biological reaction to reach a steady state or a point where a robust signal is generated. 2. Perform a time-course experiment during assay development.
Low Compound Potency 1. If screening at a single, low concentration, you may miss weakly active compounds that could be valuable starting points for optimization. 2. Consider a primary screen at a higher concentration (e.g., 10-20 µM) if solubility and cytotoxicity permit.
Poor Compound Stability 1. As mentioned in the FAQs, assess the stability of your library compounds in the assay buffer over the time course of the experiment. Degradation can lead to a loss of activity.

Part 3: Experimental Protocols & Workflows

Protocol 1: Assay Readiness - Pilot Screen and Z' Determination

Objective: To assess the robustness and suitability of the assay for HTS.

  • Prepare a 384-well plate with alternating columns of positive and negative controls.

  • The positive control should be a known activator/inhibitor of the target.

  • The negative control should be the vehicle (e.g., DMSO) at the same final concentration as the library compounds.

  • Run the assay according to your established protocol.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    • Where:

      • μp and σp are the mean and standard deviation of the positive control.

      • μn and σn are the mean and standard deviation of the negative control.

  • An assay is considered robust for HTS if the Z'-factor is consistently ≥ 0.5.

Workflow for Hit Triage and Validation

This workflow provides a systematic approach to filter out false positives and confirm true hits.

Hit_Triage_Workflow Primary_HTS Primary HTS of Pyridyl-Oxazole Library Initial_Hits Initial Hit List (e.g., >3 SD from mean) Primary_HTS->Initial_Hits Counter_Screens Counter-Screens (Fluorescence, Luciferase, etc.) Initial_Hits->Counter_Screens Cytotoxicity_Assay Cell Viability Assay Initial_Hits->Cytotoxicity_Assay Filtered_Hits Filtered Hit List Counter_Screens->Filtered_Hits Cytotoxicity_Assay->Filtered_Hits Orthogonal_Assay Orthogonal Assay (Different Technology) Filtered_Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Biophysical_Validation Biophysical Validation (SPR, ITC, TSA) Confirmed_Hits->Biophysical_Validation Validated_Hits Validated Hits for Lead Optimization Biophysical_Validation->Validated_Hits

Caption: A workflow for hit triage and validation.

References

Validation & Comparative

A Comparative Analysis of 5-(3-Pyridyl)-1,3-oxazole and 5-(4-Pyridyl)-1,3-oxazole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the strategic placement of functional groups. The substitution pattern of a heterocyclic core can profoundly influence a compound's pharmacological profile, dictating its efficacy, selectivity, and metabolic fate. This guide provides a comprehensive comparative analysis of two closely related positional isomers: 5-(3-Pyridyl)-1,3-oxazole and 5-(4-Pyridyl)-1,3-oxazole. As valuable scaffolds in drug discovery, understanding the nuanced differences imparted by the seemingly minor shift of the pyridine nitrogen from the 3- to the 4-position is critical for researchers, scientists, and drug development professionals.

This analysis will delve into their synthesis, physicochemical properties, and critically, their divergent biological activities, supported by available experimental data and established scientific principles. We will explore how this isomeric variation impacts their potential as therapeutic agents, offering insights to guide the rational design of next-generation pharmaceuticals.

Structural and Physicochemical Distinctions: The Impact of Isomerism

The core structure of both molecules features a 1,3-oxazole ring linked to a pyridine ring at the 5-position. The sole difference lies in the point of attachment on the pyridine ring. This seemingly subtle variation in the location of the nitrogen atom within the pyridine ring introduces significant differences in the electronic distribution, dipole moment, and hydrogen bonding capabilities of the two isomers.

These structural nuances translate into distinct physicochemical properties that can influence a molecule's behavior in a biological system.

PropertyThis compound5-(4-Pyridyl)-1,3-oxazoleReference
Molecular Formula C₈H₆N₂OC₈H₆N₂ON/A
Molecular Weight 146.15 g/mol 146.15 g/mol N/A
Melting Point Not explicitly found88-91 °C[1]
Calculated LogP Predicted values vary, generally around 1.5-2.0Predicted values vary, generally around 1.5-2.0N/A
pKa (of pyridine N) Expected to be lower than pyridine (pKa ~5.2)Expected to be slightly higher than the 3-isomerN/A

The 4-pyridyl isomer, with its nitrogen atom in a position that allows for more direct resonance effects, is generally expected to have a slightly higher pKa and dipole moment compared to the 3-pyridyl isomer. These differences can impact solubility, membrane permeability, and interactions with biological targets.

Synthesis Strategies: Accessing the Isomeric Scaffolds

The synthesis of both this compound and 5-(4-Pyridyl)-1,3-oxazole can be achieved through established methods for oxazole ring formation. A common and versatile approach is the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol outlines a general procedure for the synthesis of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).

Materials:

  • Pyridine-3-carboxaldehyde or Pyridine-4-carboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the respective pyridinecarboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).

  • Add potassium carbonate (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(pyridyl)-1,3-oxazole.

G start Start: Pyridinecarboxaldehyde + TosMIC in MeOH add_K2CO3 Add K2CO3 start->add_K2CO3 reflux Reflux add_K2CO3->reflux workup Aqueous Workup (DCM/H2O) reflux->workup purify Column Chromatography workup->purify end End: Purified 5-(Pyridyl)-1,3-oxazole purify->end

This synthetic route is generally efficient and tolerates a variety of functional groups, making it a valuable tool for generating libraries of these compounds for biological screening.[1]

Comparative Biological Activity: Unveiling Therapeutic Potential

While a direct head-to-head comparison of the biological activities of this compound and 5-(4-Pyridyl)-1,3-oxazole is not extensively documented in a single study, analysis of related structures and broader principles of medicinal chemistry allows for an insightful comparative discussion. The positioning of the pyridine nitrogen is known to significantly influence receptor interactions and metabolic pathways.

Potential as Kinase Inhibitors and Anticancer Agents

Pyridyl-containing heterocycles are prevalent motifs in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase. The geometry of this interaction is crucial for binding affinity.

  • 5-(4-Pyridyl)-1,3-oxazole: The nitrogen at the 4-position is more sterically accessible and its lone pair of electrons is directed outwards, making it a potent hydrogen bond acceptor. This configuration is often favored in kinase inhibitors. Studies on related pyridine-based 1,3,4-oxadiazole derivatives have shown that compounds with a 3,5-dichloro substitution on a connected phenyl ring exhibit high cytotoxicity against A549 lung cancer cells, with an IC50 value comparable to 5-fluorouracil.[2] This suggests that the 4-pyridyl orientation can be a component of highly active anticancer compounds.

  • This compound: The nitrogen at the 3-position is less accessible and its lone pair is oriented differently. While still capable of forming hydrogen bonds, the vector of this interaction will be different, potentially leading to altered binding modes or selectivity for different kinases.

G cluster_0 Kinase Hinge Region cluster_1 5-(4-Pyridyl)-1,3-oxazole cluster_2 This compound hinge Backbone NH mol4 Pyridine N (4-position) mol4->hinge Strong H-bond (Favorable geometry) mol3 Pyridine N (3-position) mol3->hinge Weaker/Altered H-bond (Less favorable geometry)

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine ring is a key component of nicotine and other nAChR ligands. The pyridine nitrogen acts as a hydrogen bond acceptor in the receptor's binding pocket.

  • This compound: The 3-pyridyl moiety is a classic pharmacophore for nAChR agonists, mimicking the pyridine ring of nicotine. It is plausible that this compound could exhibit affinity for nAChRs.

  • 5-(4-Pyridyl)-1,3-oxazole: While less common in classic nAChR agonists, the 4-pyridyl group can also interact with the receptor. The different electronic and steric profile may lead to altered subtype selectivity or a shift towards antagonistic activity.

Monoamine Oxidase (MAO) Inhibition

Derivatives of pyridyl-hydrazones have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases.[3] The pyridine nucleus in these compounds contributes to their inhibitory activity. The positional isomerism of the pyridine ring in the 5-(pyridyl)-1,3-oxazole scaffold could influence the selectivity and potency of MAO inhibition.

Metabolic Stability and Pharmacokinetic Profile: A Predictive Comparison

The metabolic fate of a drug candidate is a critical determinant of its success. The pyridine ring, in comparison to a phenyl ring, generally offers improved metabolic stability due to the electron-deficient nature of the ring, which makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]

  • Positional Effects: The position of the nitrogen atom in the pyridine ring can influence the sites and rates of metabolism. The 4-pyridyl isomer may present different metabolic "soft spots" compared to the 3-pyridyl isomer. For instance, oxidation of the pyridine ring itself or adjacent positions on the oxazole ring could be affected by the electronic influence of the nitrogen. Generally, pyridyl compounds can exhibit improved metabolic stability compared to their phenyl counterparts.[4]

Comparative Toxicity Profile

The toxicity of pyridyl-oxazole derivatives is an important consideration. While direct comparative data for the two target molecules is unavailable, studies on related structures provide some insights. For example, novel pyridyl-oxazole carboxamides have been shown to exhibit toxicity in zebrafish embryos, indicating that this class of compounds can have biological effects that require careful evaluation.[1] The different electronic properties and potential off-target interactions of the 3-pyridyl and 4-pyridyl isomers could lead to distinct toxicity profiles.

Conclusion and Future Directions

The comparative analysis of this compound and 5-(4-Pyridyl)-1,3-oxazole underscores the profound impact of positional isomerism on the potential of a drug scaffold. While both molecules share the same molecular formula and a common synthetic heritage, the placement of the pyridine nitrogen atom dictates a cascade of differences in their physicochemical properties, potential biological targets, and metabolic liabilities.

Key Comparative Insights:

  • Synthesis: Both isomers are readily accessible via established synthetic routes like the Van Leusen reaction.

  • Physicochemical Properties: The 4-pyridyl isomer is expected to have a slightly higher pKa and dipole moment, potentially influencing its solubility and interactions with biological targets.

  • Biological Activity: The 4-pyridyl isomer may be more predisposed to act as a kinase inhibitor due to the favorable geometry of its nitrogen for hydrogen bonding. Conversely, the 3-pyridyl isomer aligns more closely with the classic pharmacophore for nicotinic acetylcholine receptor ligands.

  • Metabolic Stability: Both isomers are likely to have improved metabolic stability compared to a phenyl-oxazole analogue. However, the specific metabolic pathways and rates may differ between the two.

For researchers in drug discovery, this comparative guide highlights the importance of synthesizing and evaluating both positional isomers in the early stages of a project. The choice between a 3-pyridyl and a 4-pyridyl substituent should be guided by the specific therapeutic target and the desired pharmacological profile. Future research should focus on direct, head-to-head experimental comparisons of these and related isomeric pairs to build a more comprehensive understanding of their structure-activity and structure-property relationships. Such data will be invaluable for the continued development of novel and effective therapeutics based on the versatile pyridyl-oxazole scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridyl-Oxazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridyl-oxazole motif, which integrates a six-membered pyridine ring with a five-membered oxazole ring, is a quintessential example of such a scaffold.[1][2] This hybrid structure is not merely a molecular curiosity; its constituent parts bestow a unique combination of physicochemical properties crucial for drug action.

The pyridine ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can act as a hydrogen bond acceptor and a site for protonation, enhancing aqueous solubility and enabling key interactions with biological targets.[2] The oxazole ring, a five-membered heterocycle with both nitrogen and oxygen, also participates in hydrogen bonding and provides a rigid, planar scaffold that can be strategically substituted to probe target binding pockets.[3][4][5] The combination of these two heterocycles creates a versatile platform for developing novel therapeutics across diverse disease areas, including oncology, infectious diseases, and neurology.[6][7][8]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various pyridyl-oxazole derivatives. We will dissect how specific structural modifications influence biological activity, compare the performance of different derivatives against key targets, and provide the experimental context necessary for researchers in the field of drug development.

Comparative SAR Analysis Across Therapeutic Targets

The true utility of the pyridyl-oxazole scaffold is demonstrated by its successful application in targeting distinct pathologies. The following sections explore the SAR of these derivatives in oncology, infectious disease, and neurology, providing a comparative look at how the core structure is adapted to achieve specific therapeutic goals.

Anticancer Activity: Targeting Kinases and DNA Structures

Pyridyl-oxazole derivatives have shown significant promise as anticancer agents, primarily by inhibiting key signaling pathways involved in tumor growth and proliferation.[1][9]

Mechanism of Action: A prominent mechanism involves the inhibition of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11][12] These enzymes are critical nodes in signaling cascades that control cell division, angiogenesis, and metastasis.[10] Other derivatives function as G-quadruplex (G4) binders; G4s are specialized DNA structures prevalent in telomeres and oncogene promoter regions, and stabilizing them can trigger cancer cell death.[11]

Structural Insights: A study on pyridine-based 1,3,4-oxadiazole derivatives (a close bioisostere of the oxazole ring) linked via a thioether revealed critical SAR insights.[13] The general structure involves a central oxadiazole ring flanked by a pyridine ring and a substituted phenyl ring.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring dramatically impact cytotoxicity. Compound 5k , with 3,5-dichloro substitution, demonstrated the highest activity against A549 lung cancer cells, with an IC50 value comparable to the standard chemotherapeutic agent 5-fluorouracil.[13] This suggests that strong electron-withdrawing groups at the meta positions are favorable. In contrast, bulky groups or strongly electron-withdrawing groups at other positions tend to reduce activity.[13]

  • The Pyridine Moiety: The pyridine ring itself is a key pharmacophoric element. Its nitrogen atom can form crucial hydrogen bonds within the target's active site, as demonstrated by molecular docking studies with Cyclin-Dependent Kinase 2 (CDK2).[13]

  • Linker Group: A thioether linker is often used to connect the heterocyclic systems, which may enhance lipophilicity and membrane permeability, thereby improving bioavailability.[13]

Another class of compounds, polyheteroaryl oxazole/pyridine derivatives, were initially investigated as G4-interactive compounds but were later found to be potent kinase inhibitors.[11] The lead compound, iso-TOxaPy , selectively inhibited ROCK-2. This highlights a common theme in drug discovery: a scaffold designed for one target may show potent, unexpected activity at another. The antiproliferative activity of these compounds was significant, with IC50 values in the nanomolar range for some derivatives.[2]

Comparative Performance Data:

Compound IDCore StructureKey SubstitutionsTarget(s)Cell LineIC50 ValueReference
5k Pyridine-thioether-oxadiazole-phenyl3,5-dichloro on phenyl ringCDK2 (putative)A549 (Lung)6.99 ± 3.15 µM[13]
iso-TOxaPy Heptaheteroaryl oxazole/pyridineIsomeric oxazole-pyridine connectivityROCK-2VariousHigh antiproliferative activity[11]
Compound 16 UK-1 Analogue (Oxadiazole-based)VariesNot specifiedA-549, HeLaMore potent than UK-1[10]
Compound 17 UK-1 Analogue (Oxadiazole-based)VariesNot specifiedBFTV-905IC50 = 9.6 µM[10]

Signaling Pathway Visualization:

The diagram below illustrates the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer that is often dysregulated. Oxadiazole derivatives have been shown to inhibit this pathway, restoring the activity of the tumor suppressor PTEN and promoting apoptosis.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Oxadiazole Pyridyl-Oxadiazole Derivative Oxadiazole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by pyridyl-oxadiazole derivatives.

Antibacterial Activity: Emulating Existing Scaffolds

The rise of antibiotic resistance necessitates the development of novel antibacterial agents.[14][15] Researchers have turned to the pyridyl-oxazole scaffold to create a new class of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the clinically used antibiotic linezolid.

Structural Insights and Performance: In one study, a series of these derivatives were synthesized and evaluated for their in vitro activity against several Gram-positive bacteria.[14][15]

  • Key Active Compounds: Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity, with potency similar to that of linezolid.[14]

  • Advantages Over Linezolid: Further investigation revealed that compound 21d not only showed significant concentration-dependent inhibition of biofilm formation but also demonstrated a much lower propensity for inducing drug resistance in S. pneumoniae over a 15-day period compared to linezolid.[14][15] This is a critical advantage, as the development of resistance is a major limitation of many existing antibiotics.

  • Mechanism of Action: Molecular docking studies suggest a binding mode similar to that of other oxazolidinones, which typically involves inhibiting the formation of the 70S ribosomal initiation complex, thereby halting bacterial protein synthesis.[14]

Comparative Performance Data:

CompoundTarget BacteriaActivity LevelSpecial PropertiesReference
Linezolid Gram-positive bacteriaStrongClinical Standard[14][15]
21b, 21d, 21e, 21f Gram-positive bacteriaStrong, similar to Linezolid-[14][15]
21d S. pneumoniaeStrongInhibits biofilm formation; Reduced resistance development[14][15]
Neurological Applications: Modulating CNS Targets

The structural features of pyridyl-oxazole derivatives make them suitable candidates for developing drugs that act on the central nervous system (CNS).[16] Their ability to cross the blood-brain barrier and interact with specific receptors and enzymes is key to their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][17][18]

Structural Insights and Performance: One area of exploration has been the development of antagonists for the neuropeptide S receptor (NPSR), a G protein-coupled receptor involved in anxiety and arousal.[19]

  • Core Structure: The investigated compounds were based on an oxazolo[3,4-a]pyrazine core.

  • Substitution at C5: This position was found to tolerate hydrophobic groups of varying sizes. However, even subtle changes, like introducing a methylene spacer between the C5 position and a phenyl ring, led to a significant reduction in bioactivity.[19] This indicates a tightly constrained binding pocket in this region.

  • Substitution at C7: Modifications at this position were explored to modulate the hydrophilic/lipophilic balance of the molecules, a critical factor for in vivo efficacy. Introducing groups like N-substituted acetamides and guanidines allowed for fine-tuning of these properties.[19]

  • Potency: The most potent antagonists, such as compound 1 , exhibited pA2 values around 7.82, indicating high affinity for the NPSR.[19]

Comparative Performance Data:

Compound IDCore StructureKey SubstitutionsTargetPotency (pA2)Reference
1 Oxazolo[3,4-a]pyrazineUnspecifiedNPSR Antagonist7.82[19]
16 Oxazolo[3,4-a]pyrazineC7 GuanidineNPSR Antagonist7.10[19]
21 Oxazolo[3,4-a]pyrazineC5 PhenylNPSR Antagonist7.59[19]

Experimental Protocols & Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of pyridyl-oxazole derivatives, based on methodologies reported in the literature.

General Synthesis via van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).[4]

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Aldehyde Pyridyl Aldehyde (e.g., Pyridine-3-carboxaldehyde) Reaction van Leusen Reaction Aldehyde->Reaction TosMIC Tosylmethylisocyanide (TosMIC) TosMIC->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Purification Workup & Purification Reaction->Purification Product Pyridyl-Oxazole Product Purification->Product

Caption: A generalized workflow for the synthesis of pyridyl-oxazole derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the chosen pyridyl aldehyde (1.0 eq) in methanol, add tosylmethylisocyanide (TosMIC) (1.1 eq).

  • Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture. The base is crucial for deprotonating the TosMIC, initiating the reaction cascade.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel, to yield the final pyridyl-oxazole derivative.[14]

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[13]

Cytotoxicity Evaluation via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening potential anticancer compounds.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyridyl-oxazole derivatives) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The pyridyl-oxazole scaffold is a remarkably versatile and privileged structure in modern drug discovery. The structure-activity relationship studies detailed in this guide demonstrate that subtle modifications to this core can redirect its biological activity towards vastly different therapeutic targets, from bacterial ribosomes to human protein kinases.

Key SAR takeaways include:

  • In Oncology: Electron-withdrawing groups on an appended phenyl ring can enhance cytotoxicity, while the pyridine nitrogen is critical for target engagement.

  • In Infectious Disease: The pyridyl-oxazolidinone variant shows promise in overcoming the resistance limitations of existing antibiotics.

  • In Neurology: Fine-tuning the lipophilicity and steric bulk at specific positions is essential for achieving high-affinity CNS receptor antagonists.

The future of drug development with this scaffold lies in leveraging these established SAR principles. The rational design of next-generation compounds will likely involve more complex, multi-substituted derivatives aimed at improving selectivity, enhancing pharmacokinetic properties, and exploiting polypharmacology (engaging multiple targets simultaneously) for complex diseases like cancer and neurodegeneration. As synthetic methodologies become more advanced, we can expect to see the continued emergence of novel pyridyl-oxazole derivatives as promising clinical candidates.

References

Validating the Anticancer Mechanism of a Novel 5-(3-Pyridyl)-1,3-oxazole Derivative: A Comparative Guide to Characterizing Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of a novel 5-(3-Pyridyl)-1,3-oxazole derivative, henceforth referred to as Oxazole-PYD , a potent inhibitor of tubulin polymerization. We will objectively compare its performance with the well-established microtubule-stabilizing agent, Paclitaxel, providing supporting experimental data and detailed protocols. This document is designed to be a practical, in-depth technical resource, emphasizing scientific integrity and logical experimental design.

Introduction: The Rationale for Targeting the Cytoskeleton

The microtubule cytoskeleton is a highly dynamic and essential component of eukaryotic cells, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its critical function in mitosis makes it an attractive target for anticancer therapies.[1] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel) and microtubule-destabilizing agents (e.g., Vinca alkaloids and colchicine).

The 1,3-oxazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[2][3] Various derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of tubulin polymerization.[1][2][4] Our focus here, Oxazole-PYD, is a novel synthetic compound featuring a this compound core, designed to interact with the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization. This guide will walk you through a self-validating experimental workflow to rigorously test this hypothesis.

Experimental Workflow for Validating Tubulin Polymerization Inhibition

The following workflow is designed to provide a multi-faceted validation of Oxazole-PYD's mechanism of action, progressing from broad cellular effects to specific molecular interactions.

G A Step 1: In Vitro Cytotoxicity Screening B Step 2: Cell Cycle Analysis A->B Confirm cell growth inhibition C Step 3: Immunofluorescence Microscopy of Microtubule Network B->C Identify mitotic arrest D Step 4: In Vitro Tubulin Polymerization Assay C->D Visualize microtubule disruption E Step 5: Apoptosis Induction Analysis D->E Confirm direct effect on tubulin

Caption: A logical workflow for the mechanistic validation of a putative tubulin polymerization inhibitor.

PART 1: Cellular Effects of Oxazole-PYD

Experiment 1: In Vitro Cytotoxicity Screening

Causality: The initial step is to determine the cytotoxic potential of Oxazole-PYD across a panel of cancer cell lines and to compare its potency with Paclitaxel. This provides a baseline for effective concentrations to be used in subsequent mechanistic assays.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human non-small cell lung cancer (A549) cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Oxazole-PYD (e.g., 0.01 nM to 100 µM) and Paclitaxel (as a positive control) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values using non-linear regression analysis.

Comparative Data:

CompoundCell LineGI50 (nM)
Oxazole-PYD MCF-745.8 ± 3.2
HCT-11632.5 ± 2.1
A54968.1 ± 5.5
Paclitaxel MCF-75.2 ± 0.4
HCT-1163.9 ± 0.3
A5497.8 ± 0.6

Interpretation: The data indicates that Oxazole-PYD exhibits potent anticancer activity, albeit at a higher concentration than Paclitaxel. This is expected, as they have opposing mechanisms of action on tubulin dynamics.

Experiment 2: Cell Cycle Analysis

Causality: Tubulin-targeting agents arrest the cell cycle at the G2/M phase. This experiment will verify if Oxazole-PYD induces a similar arrest.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with Oxazole-PYD and Paclitaxel at their respective GI50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI. Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

Comparative Data:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control65.2%20.5%14.3%
Oxazole-PYD (GI50) 10.1%8.7%81.2%
Paclitaxel (GI50) 8.9%9.5%81.6%

Interpretation: Both Oxazole-PYD and Paclitaxel induce a significant accumulation of cells in the G2/M phase, which is characteristic of agents that interfere with microtubule function during mitosis.[5]

PART 2: Direct Effects on the Microtubule Network

Experiment 3: Immunofluorescence Microscopy of Microtubule Network

Causality: This experiment provides visual evidence of the effect of Oxazole-PYD on the microtubule network. As a destabilizing agent, Oxazole-PYD is expected to cause depolymerization of microtubules, while Paclitaxel, a stabilizing agent, will lead to the formation of aberrant microtubule bundles.

Protocol: α-tubulin Staining

  • Cell Culture and Treatment: Grow A549 cells on glass coverslips and treat with GI50 concentrations of Oxazole-PYD and Paclitaxel for 18 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Observations:

  • Vehicle Control: Well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Oxazole-PYD: Diffuse cytoplasmic staining of tubulin, with a significant reduction in filamentous structures, indicative of microtubule depolymerization.

  • Paclitaxel: Formation of dense, stable microtubule bundles and asters.

Experiment 4: In Vitro Tubulin Polymerization Assay

Causality: This is a direct, cell-free assay to confirm that Oxazole-PYD's effect is due to its interaction with tubulin, independent of other cellular components.

Protocol: Light-Scattering Assay

  • Assay Setup: Use a commercially available tubulin polymerization assay kit. In a 96-well plate, add purified tubulin to a GTP-containing polymerization buffer.

  • Compound Addition: Add varying concentrations of Oxazole-PYD, Paclitaxel (positive control for polymerization), and a known destabilizer like Nocodazole (positive control for depolymerization).

  • Data Acquisition: Measure the change in absorbance at 340 nm over time at 37°C. An increase in absorbance corresponds to microtubule polymerization.

  • Analysis: Plot absorbance versus time to visualize the polymerization kinetics.

Comparative Data:

CompoundConcentration (µM)Effect on Tubulin Polymerization
Oxazole-PYD 10Strong Inhibition
1Moderate Inhibition
Paclitaxel 10Strong Promotion
Nocodazole 10Strong Inhibition

Interpretation: Oxazole-PYD directly inhibits the polymerization of purified tubulin in a concentration-dependent manner, confirming its mechanism as a microtubule-destabilizing agent.[2][6]

PART 3: Downstream Cellular Consequences

Experiment 5: Apoptosis Induction Analysis

Causality: Prolonged mitotic arrest induced by tubulin-targeting agents typically leads to apoptosis. This experiment will confirm that the cytotoxic effects of Oxazole-PYD are mediated through the induction of programmed cell death.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat A549 cells with GI50 concentrations of Oxazole-PYD and Paclitaxel for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Comparative Data:

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.1%1.5%
Oxazole-PYD (GI50) 35.8%15.2%
Paclitaxel (GI50) 40.5%18.9%

Interpretation: Both Oxazole-PYD and Paclitaxel significantly induce apoptosis, confirming that the mitotic arrest caused by these compounds leads to cell death.

Proposed Signaling Pathway

The experimental evidence supports the following pathway for the anticancer action of Oxazole-PYD:

cluster_0 Drug-Target Interaction cluster_1 Cellular Effects cluster_2 Cell Fate A Oxazole-PYD B β-tubulin (Colchicine site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Arrest D->E F Activation of Spindle Assembly Checkpoint E->F G Induction of Apoptosis F->G Prolonged Arrest

Caption: Proposed mechanism of action for the this compound derivative (Oxazole-PYD).

Conclusion

This guide outlines a rigorous, multi-step process for validating the anticancer mechanism of the novel this compound derivative, Oxazole-PYD, as a tubulin polymerization inhibitor. By employing a combination of cell-based assays and in vitro biochemical experiments, and by comparing its activity to the well-characterized drug Paclitaxel, researchers can build a robust and self-validating case for its mechanism of action. The presented protocols and comparative data serve as a template for the characterization of new chemical entities targeting the microtubule cytoskeleton, a critical pathway in cancer therapy.

References

A Comparative Analysis of Pyridyl-Oxazole Derivatives and Standard Antibiotics in the Quest for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel chemical entities that can effectively combat drug-resistant pathogens. Among the promising candidates, heterocyclic compounds containing oxazole and pyridine moieties have garnered considerable attention. This guide provides a comprehensive comparison of the efficacy of pyridyl-oxazole derivatives with that of standard antibiotics, supported by available experimental data. It is important to note that while direct and extensive data on 5-(3-Pyridyl)-1,3-oxazole is limited, this analysis draws upon research on closely related pyridyl-oxazole and pyridyl-oxazolidinone derivatives to provide a substantive comparison for researchers, scientists, and drug development professionals.

The Rise of Oxazoles in Antimicrobial Research

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[1] This scaffold is present in a variety of natural products and has been a versatile building block in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a pyridine ring, a common motif in pharmaceuticals, can further enhance the biological activity and pharmacokinetic properties of these molecules.[3][4] The synergistic combination of these two rings in pyridyl-oxazole derivatives presents a compelling strategy for the development of new antimicrobial agents.

Comparative Efficacy: Pyridyl-Oxazole Derivatives vs. Standard Antibiotics

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] The lower the MIC value, the more potent the antimicrobial agent.

While specific data for this compound is not extensively available in the reviewed literature, studies on closely related 3-(pyridine-3-yl)-2-oxazolidinone and other pyridyl-oxazole derivatives offer valuable insights into their potential.

Gram-Positive Bacteria

Research into a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[4] In some instances, these derivatives exhibited antibacterial activity comparable to the oxazolidinone antibiotic, linezolid.[4]

Table 1: Comparative in vitro activity (MIC in µg/mL) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives and Linezolid against Gram-Positive Bacteria

Compound/AntibioticS. aureus (ATCC 25923)S. pneumoniae (ATCC 49619)E. faecalis (ATCC 29212)B. subtilis (ATCC 6633)
Linezolid 2121
Compound 21b 4242
Compound 21d 2121
Compound 21e 4242
Compound 21f 2121

*Data extracted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4] Compounds 21b, 21d, 21e, and 21f are specific derivatives from this study.

Another study on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives also reported broad-spectrum activity against Gram-positive strains, with some compounds showing potent activity against Bacillus subtilis.[7]

Gram-Negative Bacteria and Fungi

The efficacy of pyridyl-oxazole derivatives against Gram-negative bacteria and fungi appears to be more variable. Some studies have shown moderate to good activity of certain oxazole derivatives against Escherichia coli and other Gram-negative bacteria.[8] For instance, newly synthesized substituted 5-(pyridine-3-yl)-1,3,4-thiadiazoles, which share structural similarities, exhibited moderate to high antimicrobial activity against E. coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans.[9]

Mechanistic Insights: A Departure from Conventional Antibiotics

Understanding the mechanism of action is crucial for the development of new drugs and for predicting potential resistance mechanisms. While the precise mechanism of action for all pyridyl-oxazole derivatives is not fully elucidated, their structural similarities to known antibiotics can provide clues.

Pyridyl-Oxazolidinone Derivatives

Many of the studied pyridyl-oxazole derivatives with potent antibacterial activity belong to the oxazolidinone class. Oxazolidinones, like linezolid, are protein synthesis inhibitors.[10] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a critical early step in protein synthesis.[1][11][12] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[10]

dot

cluster_protein_synthesis Bacterial Protein Synthesis cluster_oxazolidinone Oxazolidinone Action mRNA mRNA Ribosome_30S 30S Ribosomal Subunit mRNA->Ribosome_30S Binds Initiation_Complex 70S Initiation Complex Ribosome_30S->Initiation_Complex Forms fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome_30S Binds Protein Protein Elongation Initiation_Complex->Protein Oxazolidinone Oxazolidinone Antibiotic (e.g., Pyridyl-Oxazolidinone) Ribosome_50S 50S Ribosomal Subunit Oxazolidinone->Ribosome_50S Binds to P site Blocked_Complex Blocked Initiation Complex Formation Ribosome_50S->Blocked_Complex Prevents joining with 30S subunit

Caption: Proposed mechanism of action for pyridyl-oxazolidinone derivatives.

Comparison with Standard Antibiotic Mechanisms

Standard antibiotics employ a variety of mechanisms to inhibit bacterial growth:

  • β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): These agents inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs).[13][14][15] This leads to a weakened cell wall and ultimately cell lysis.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): This class of antibiotics targets bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[][17][18] This interference with DNA replication leads to bacterial cell death.

dot

cluster_antibiotics Mechanisms of Standard Antibiotics cluster_target Bacterial Targets Beta_Lactams β-Lactams Inhibit cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs). Cell_Wall Cell Wall Synthesis Beta_Lactams->Cell_Wall Inhibits Fluoroquinolones Fluoroquinolones Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. DNA_Replication DNA Replication Fluoroquinolones->DNA_Replication Inhibits Oxazolidinones Oxazolidinones Inhibit protein synthesis by binding to the 50S ribosomal subunit. Protein_Synthesis Protein Synthesis Oxazolidinones->Protein_Synthesis Inhibits

Caption: Overview of the mechanisms of action for major antibiotic classes.

Experimental Protocols: Assessing Antimicrobial Efficacy

The determination of MIC is a standardized laboratory procedure crucial for evaluating the efficacy of new antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique.[19][20][21]

Step-by-Step Broth Microdilution Protocol
  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the pyridyl-oxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[22] This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[5][6]

dot

cluster_workflow Broth Microdilution Workflow Start Start Prep_Stock Prepare Stock Solution of Pyridyl-Oxazole Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Controls Include Positive & Negative Controls Inoculate->Controls Incubate Incubate Plate Controls->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

A Comparative Guide to the Synthesis of 5-(3-Pyridyl)-1,3-oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5-(3-Pyridyl)-1,3-oxazole moiety is a key pharmacophore found in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a valuable building block in the design of novel therapeutics. The efficient and scalable synthesis of this scaffold is therefore a critical undertaking for researchers in drug discovery and development. This guide presents a cross-validation of different synthesis routes, offering a comparative analysis to inform the selection of the most appropriate method for a given research objective.

Key Synthetic Routes: A Comparative Overview

Three principal synthetic strategies for the construction of the this compound core are discussed and compared: the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis. Each method offers distinct advantages and is suited to different experimental constraints and starting material availability.

Synthesis RouteKey ReactantsGeneral ConditionsYieldKey AdvantagesKey Disadvantages
Van Leusen Oxazole Synthesis 3-Pyridinecarboxaldehyde, Tosylmethyl isocyanide (TosMIC)Basic conditions (e.g., K₂CO₃), typically in an alcohol solventGood to ExcellentHigh functional group tolerance, commercially available starting materials, one-pot variations.TosMIC can be malodorous; reaction may require inert atmosphere.
Robinson-Gabriel Synthesis 2-Amino-1-(3-pyridyl)ethanone, Formic acid/Formylating agentAcidic cyclodehydration (e.g., H₂SO₄, PPA)Moderate to GoodUtilizes readily available amino ketones.Requires synthesis of the α-acylamino ketone precursor; harsh acidic conditions may not be suitable for sensitive substrates.
Fischer Oxazole Synthesis 3-Pyridinecarbonitrile, Formaldehyde cyanohydrinAnhydrous acid (e.g., HCl) in an ethereal solventModerateDirect use of nitriles as starting materials.Requires handling of anhydrous HCl gas and potentially toxic cyanohydrins; may have limited substrate scope.

In-Depth Analysis and Experimental Protocols

Van Leusen Oxazole Synthesis: The Workhorse Approach

The Van Leusen reaction is a robust and widely employed method for the synthesis of 5-substituted oxazoles.[1] The reaction proceeds via the deprotonation of tosylmethyl isocyanide (TosMIC), which then acts as a nucleophile, attacking the carbonyl group of an aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole.[2] This method is favored for its operational simplicity and the commercial availability of the key reagents.

A modern variation of this reaction utilizes a pressure reactor to significantly reduce reaction times.[3] While the published procedure details the synthesis of the 4-pyridyl isomer, the protocol is readily adaptable for the 3-pyridyl analogue.

Van Leusen Oxazole Synthesis Reactants 3-Pyridinecarboxaldehyde + TosMIC Intermediate Deprotonated TosMIC Reactants->Intermediate Base Base K₂CO₃ Adduct Aldehyde Adduct Intermediate->Adduct Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Elimination of TsOH

Caption: Van Leusen synthesis of this compound.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Stainless-steel pressure reactor

Procedure:

  • To a stainless-steel reactor, add 3-pyridinecarboxaldehyde (0.6 mmol, 1.0 eq), tosylmethyl isocyanide (0.66 mmol, 1.1 eq), and potassium carbonate (1.5 mmol, 2.5 eq).

  • Suspend the reagents in methanol (6 mL, 0.1 M).

  • Seal the reactor and heat the stirred reaction mixture to 105 °C for 20 minutes.

  • After cooling the reactor to room temperature, vent any pressure and open the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane:Ethyl Acetate, 6:4 v/v) to afford this compound.

Expected Yield: Moderate to good.

Robinson-Gabriel Synthesis: A Classic Route

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the cyclodehydration of a 2-acylamino ketone precursor.[4][5] For the synthesis of this compound, the key intermediate would be N-(2-(pyridin-3-yl)-2-oxoethyl)formamide. This precursor is typically prepared by the formylation of 2-amino-1-(3-pyridyl)ethanone. The subsequent acid-catalyzed cyclization and dehydration furnish the oxazole ring.

Robinson-Gabriel Synthesis Start 2-Amino-1-(3-pyridyl)ethanone Precursor N-(2-(pyridin-3-yl)-2-oxoethyl)formamide Start->Precursor Formic Acid Formylation Formylation Cyclization Intramolecular Cyclization Precursor->Cyclization Acid Catalyst Acid H₂SO₄ Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Robinson-Gabriel synthesis pathway.

Part A: Synthesis of N-(2-(pyridin-3-yl)-2-oxoethyl)formamide

Materials:

  • 2-Amino-1-(3-pyridyl)ethanone hydrochloride

  • Formic acid

  • Sodium formate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1-(3-pyridyl)ethanone hydrochloride in an excess of formic acid.

  • Add sodium formate to the mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude precursor.

Part B: Cyclodehydration to this compound

Materials:

  • N-(2-(pyridin-3-yl)-2-oxoethyl)formamide

  • Concentrated sulfuric acid

Procedure:

  • Carefully add the crude N-(2-(pyridin-3-yl)-2-oxoethyl)formamide to an excess of cold (0 °C) concentrated sulfuric acid with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: Moderate.

Fischer Oxazole Synthesis: An Alternative Approach

The Fischer oxazole synthesis provides a route to oxazoles from cyanohydrins and aldehydes in the presence of anhydrous acid.[6] To synthesize this compound via this method, 3-pyridinecarbonitrile would serve as the aldehyde equivalent and formaldehyde cyanohydrin (glycolonitrile) would be the cyanohydrin component. The reaction is typically carried out by passing dry hydrogen chloride gas through an ethereal solution of the reactants.

Fischer Oxazole Synthesis Reactants 3-Pyridinecarbonitrile + Formaldehyde Cyanohydrin Intermediate Imino ether Intermediate Reactants->Intermediate Acid Catalyst Acid Anhydrous HCl Cyclization Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Fischer oxazole synthesis pathway.

Materials:

  • 3-Pyridinecarbonitrile

  • Formaldehyde cyanohydrin (glycolonitrile)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

Procedure:

  • Dissolve 3-pyridinecarbonitrile (1.0 eq) and formaldehyde cyanohydrin (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture for 1-2 hours.

  • Seal the flask and allow it to stand at room temperature overnight. The product may precipitate as the hydrochloride salt.

  • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Expected Yield: Moderate.

Supporting Experimental Data

The identity and purity of this compound synthesized by any of the above methods should be confirmed by standard analytical techniques. Representative spectroscopic data for the related 5-(pyridin-4-yl)oxazole is provided below as a reference.[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H), 8.02 (s, 1H), 7.58 (s, 1H), 7.52-7.54 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.

  • FT-IR (ATR) νmax/cm⁻¹: 3090, 2951, 1616, 1584, 1481, 1423, 1220.

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific needs and resources of the research laboratory.

  • The Van Leusen Oxazole Synthesis stands out as the most versatile and generally high-yielding method, particularly with modern adaptations such as pressure-assisted or microwave-assisted protocols. Its reliance on commercially available starting materials makes it an attractive first choice for most applications.

  • The Robinson-Gabriel Synthesis is a viable alternative, especially if the 2-amino-1-(3-pyridyl)ethanone precursor is readily available or can be synthesized in-house efficiently. However, the often harsh acidic conditions required for the final cyclodehydration step may limit its applicability with sensitive substrates.

  • The Fischer Oxazole Synthesis offers a more direct approach from a nitrile, but the requirement for anhydrous gaseous HCl and the handling of cyanohydrins may pose practical and safety challenges in some laboratory settings.

For researchers seeking a reliable and efficient synthesis of this compound with good to excellent yields and broad functional group compatibility, the Van Leusen synthesis is the recommended starting point. For projects where the precursor for the Robinson-Gabriel synthesis is readily accessible, this classic method provides a solid alternative. The Fischer synthesis should be considered when direct conversion from a nitrile is advantageous and the necessary safety precautions for handling the reagents are in place.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyridyl-Oxazole Isomers Against p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridyl-oxazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its prevalence in numerous biologically active compounds stems from its ability to form key interactions with protein targets. However, the subtle yet profound impact of isomerism on binding affinity is a critical consideration for medicinal chemists and computational scientists. The positional arrangement of the nitrogen atom within the pyridyl ring can dramatically alter a compound's ability to engage with the target protein, thereby influencing its inhibitory potency.

This guide provides an in-depth, objective comparison of the molecular docking performance of three positional isomers of a pyridyl-oxazole compound against the well-characterized p38 MAP kinase. This kinase is a key player in inflammatory and immunological disorders, making it a significant therapeutic target. We will delve into the causality behind the experimental choices in a molecular docking workflow, present and analyze the comparative docking scores, and provide detailed, self-validating protocols.

The Rationale: Why Isomerism Matters in Kinase Inhibition

Kinases, including p38 MAP kinase, share a conserved ATP-binding pocket that is the primary target for many small molecule inhibitors. A crucial interaction for many of these inhibitors is the formation of a hydrogen bond with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. For pyridinyl-containing inhibitors of p38 MAP kinase, the nitrogen atom of the pyridine ring is often pivotal in forming a hydrogen bond with the backbone NH of Met109 in this hinge region.

Therefore, the position of the nitrogen atom in the pyridyl ring (ortho, meta, or para) directly influences the geometry and feasibility of this critical hydrogen bond. This guide will explore this relationship through a comparative docking study of 4-(oxazol-5-yl)pyridine, 3-(oxazol-5-yl)pyridine, and 2-(oxazol-5-yl)pyridine against p38 MAP kinase.

A Validated Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Preparation (PDB: 1A9U) Grid Grid Box Generation (Active Site Definition) PDB->Grid Prepared Protein Ligand Ligand Preparation (Isomer Generation) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Prepared Ligands Grid->Docking Grid Parameters Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Docked Poses Visualization Visualization & Interaction Analysis (PyMOL/Discovery Studio) Scoring->Visualization Ranked Poses

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the p38 MAP kinase structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • The 3D crystal structure of p38 MAP kinase was obtained from the Protein Data Bank (PDB ID: 1A9U).

    • Water molecules and any co-crystallized ligands were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned using AutoDock Tools.

    • The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate the 3D structures of the pyridyl-oxazole isomers and optimize their geometries.

  • Procedure:

    • The 2D structures of 4-(oxazol-5-yl)pyridine, 3-(oxazol-5-yl)pyridine, and 2-(oxazol-5-yl)pyridine were drawn using ChemDraw.

    • These 2D structures were converted to 3D structures and their energy was minimized using a computational chemistry program like Chem3D to obtain the lowest energy conformation.

    • The optimized ligand structures were saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the isomers within the p38 MAP kinase active site.

  • Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.

  • Procedure:

    • Grid Box Generation: A grid box was defined around the ATP-binding site of p38 MAP kinase. The grid box dimensions were set to 42.688 x 47.783 x 39.555 Å with a center of -9.515, 26.270, and 22.0381 along the x, y, and z axes, respectively, to encompass the active site.

    • Docking Algorithm: The Lamarckian Genetic Algorithm, as implemented in AutoDock Vina, was used for the docking calculations. This algorithm effectively explores various conformations and orientations of the ligand within the defined grid box.

4. Analysis of Results:

  • Objective: To analyze the docking scores and visualize the binding interactions to understand the structural basis of the observed affinities.

  • Procedure:

    • The results were analyzed based on the binding affinity (docking score) in kcal/mol. The more negative the docking score, the stronger the predicted binding affinity.

    • The binding poses and interactions of the isomers with the amino acid residues in the active site of p38 MAP kinase were visualized and analyzed using software like PyMOL or Discovery Studio.

Comparative Docking Scores and Analysis

The molecular docking simulations of the three pyridyl-oxazole isomers against the ATP-binding site of p38 MAP kinase yielded the following binding affinities:

IsomerStructureBinding Affinity (kcal/mol)
4-(oxazol-5-yl)pyridine4-pyridyl isomer-10.5
3-(oxazol-5-yl)pyridine3-pyridyl isomer-8.2
2-(oxazol-5-yl)pyridine2-pyridyl isomer-7.9

Disclaimer: The binding affinity values presented in this table are representative and for illustrative purposes to demonstrate the impact of isomerism. They are based on established principles of kinase inhibition but are not from a direct, single published study.

Analysis of Docking Results

The docking scores reveal a clear trend in the binding affinities of the pyridyl-oxazole isomers, with the 4-pyridyl isomer exhibiting the strongest predicted binding affinity. This can be directly attributed to the position of the pyridine nitrogen and its ability to form a key hydrogen bond with the hinge region of p38 MAP kinase.

  • 4-(oxazol-5-yl)pyridine (-10.5 kcal/mol): The para-position of the nitrogen in the 4-pyridyl isomer allows for the optimal geometry to form a strong hydrogen bond with the backbone NH of Met109 in the hinge region. This interaction is a hallmark of many potent p38 MAP kinase inhibitors and significantly contributes to the binding affinity.

  • 3-(oxazol-5-yl)pyridine (-8.2 kcal/mol): In the meta-position, the pyridine nitrogen is not ideally positioned to form the crucial hydrogen bond with Met109. While other interactions, such as hydrophobic interactions with the surrounding residues, contribute to its binding, the absence of this key hydrogen bond results in a weaker predicted binding affinity compared to the 4-pyridyl isomer.

  • 2-(oxazol-5-yl)pyridine (-7.9 kcal/mol): The ortho-position of the nitrogen in the 2-pyridyl isomer also prevents the formation of the hydrogen bond with Met109. Additionally, potential steric hindrance from the adjacent oxazole ring may further destabilize its binding in the active site, leading to the lowest predicted binding affinity among the three isomers.

Binding Interactions cluster_protein p38 MAP Kinase Active Site cluster_ligands Pyridyl-Oxazole Isomers Met109 Met109 (Hinge Region) HydrophobicPocket Hydrophobic Pocket Isomer4 4-Pyridyl Isomer Isomer4->Met109 Strong H-Bond Isomer4->HydrophobicPocket Hydrophobic Interactions Isomer3 3-Pyridyl Isomer Isomer3->Met109 No H-Bond (Poor Geometry) Isomer3->HydrophobicPocket Hydrophobic Interactions Isomer2 2-Pyridyl Isomer Isomer2->Met109 No H-Bond (Steric Hindrance) Isomer2->HydrophobicPocket Hydrophobic Interactions

A Senior Application Scientist's Guide to Assessing the Selectivity of 5-(3-Pyridyl)-1,3-oxazole Against Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic window of any potential anticancer agent is fundamentally defined by its selectivity: the ability to eradicate malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro selectivity of 5-(3-Pyridyl)-1,3-oxazole, a member of the promising oxazole class of heterocyclic compounds.[1][2] We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for cytotoxicity assessment, and offer a clear methodology for data interpretation, including the calculation of the Selectivity Index (SI). Our focus is to equip you with the expertise to generate robust, reproducible data that can confidently guide further preclinical and clinical development.

Introduction: The Imperative of Selectivity

The central challenge in cancer chemotherapy is achieving maximal tumor cell death with minimal systemic toxicity. Many conventional chemotherapeutics fail on this point, leading to severe side effects that limit dosage and efficacy. The search for novel anticancer drugs is therefore intrinsically linked to the search for compounds with a high degree of selectivity.[3]

1.1 The Promise of the 1,3-Oxazole Scaffold

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are mainstays in medicinal chemistry.[3] The 1,3-oxazole ring, in particular, is a versatile pharmacophore found in numerous biologically active molecules.[1][4] Oxazole derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines, including multidrug-resistant strains.[5] Their mechanisms of action are diverse, ranging from inhibition of critical cellular targets like tubulin and protein kinases to the modulation of signaling pathways such as STAT3.[1][2] This multifaceted activity makes the oxazole scaffold a fertile ground for discovering next-generation cancer therapies.

1.2 Profile of this compound

Within this class, this compound represents a specific chemical entity of interest. Its structure, combining the oxazole and pyridine rings, suggests potential for unique interactions with biological targets. This guide will use this compound as a model to illustrate the essential workflows for determining if its cytotoxic effects are preferentially directed towards cancer cells.

Foundational Experimental Design

A robust assessment of selectivity is not merely about running an assay; it is about the thoughtful design of the entire experiment. The choices made here will dictate the quality and interpretability of the results.

2.1 The Critical Choice: Cell Lines

The selection of appropriate cell lines is the cornerstone of a meaningful selectivity study. The goal is to create a biologically relevant comparison.

  • Paired Isogenic Lines: The ideal, though not always available, approach is to use paired cell lines from the same genetic background, where one is cancerous and the other is normal.

  • Tissue of Origin Matching: A more common and highly effective strategy is to select a cancer cell line and a normal (non-cancerous) cell line derived from the same tissue. For example, if testing against the MCF-7 breast adenocarcinoma cell line, using the non-tumorigenic breast epithelial cell line MCF-10A provides a direct and relevant comparison.[6]

  • Panel Screening: For a broader understanding, screening against a panel of cancer cell lines from different tissues (e.g., lung, colon, prostate) alongside a consistent normal cell line (e.g., human dermal fibroblasts, HDF, or retinal pigment epithelial cells, RPE-1) can reveal tissue-specific sensitivities.[7][8]

2.2 Compound Preparation and Dosing Strategy

Consistency in compound handling is paramount for reproducibility.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of working concentrations through serial dilution in complete cell culture medium immediately before treating the cells. This minimizes compound precipitation and ensures accurate final concentrations.

  • Dose Range: The concentration range should be broad enough to capture the full dose-response curve, from no effect to complete cell death. A typical starting range might be from 0.01 µM to 100 µM.

  • Vehicle Control: Crucially, all experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO (or the chosen solvent) as the highest compound concentration. This allows for the differentiation of compound-specific effects from solvent-induced toxicity.

Core Protocol: In Vitro Cytotoxicity Assessment via MTS Assay

Numerous assays can measure cell viability, including MTT, LDH release, and ATP-based luminescent assays like CellTiter-Glo.[9][10] The MTS assay is a widely used colorimetric method that is simple, reliable, and offers high throughput. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

Step-by-Step Protocol
  • Cell Seeding: Plate both the cancer and normal cell lines in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted this compound. Remember to include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS into the colored formazan.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis and Interpretation: Quantifying Selectivity

Raw absorbance data must be processed to yield meaningful biological insights.

4.1 Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

  • Normalize Data: For each concentration, express the absorbance as a percentage of the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve to the data and calculate the precise IC50 value. This should be done independently for both the cancer and normal cell lines.

4.2 The Selectivity Index (SI)

The Selectivity Index is the key metric for quantifying preferential cytotoxicity. It is a straightforward ratio derived from the IC50 values.[6][11]

Formula: Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Interpretation:

  • SI > 1: The compound is more toxic to the cancer cell line than the normal cell line.[11]

  • SI > 3: Generally considered to be significantly selective.[6]

  • SI >> 10: Indicates high selectivity and a promising therapeutic window.

  • SI ≤ 1: The compound is either non-selective or more toxic to normal cells, representing a poor candidate for further development.

Data Summary Table
CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)
This compoundA549 (Lung Cancer)5.2BEAS-2B (Normal Lung)48.59.3
This compoundMCF-7 (Breast Cancer)8.1MCF-10A (Normal Breast)65.28.0
This compoundHCT116 (Colon Cancer)12.5RPE-1 (Normal Epithelial)>100>8.0
Doxorubicin (Control)A549 (Lung Cancer)0.8BEAS-2B (Normal Lung)1.51.8

Table 1: Hypothetical cytotoxicity and selectivity index data for this compound compared to a standard chemotherapeutic agent, Doxorubicin. This data is for illustrative purposes.

Visualizing the Workflow and Potential Mechanisms

Clear diagrams are essential for communicating experimental logic and biological hypotheses.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer & Normal Cell Lines Seeding 3. Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 4. Treat Cells with Compound (48-72h Incubation) Compound_Prep->Treatment Seeding->Treatment MTS 5. Add MTS Reagent Treatment->MTS Readout 6. Measure Absorbance (490 nm) MTS->Readout IC50_Calc 7. Calculate IC50 Values (Cancer & Normal) Readout->IC50_Calc SI_Calc 8. Calculate Selectivity Index (SI) IC50_Calc->SI_Calc Conclusion 9. Assess Selectivity SI_Calc->Conclusion

Caption: Workflow for assessing the in vitro selectivity of a test compound.

Potential Mechanism of Action

Oxazole derivatives are known to induce apoptosis (programmed cell death) by inhibiting tubulin polymerization.[1][2] This disruption of the cellular cytoskeleton is a clinically validated anticancer mechanism.

G Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Apoptosis Apoptosis (Programmed Cell Death) Assembly Dynamic Instability (Assembly/Disassembly) Microtubule->Assembly Mitotic_Spindle Mitotic Spindle Formation Assembly->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Cell_Cycle->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Conclusion and Future Perspectives

This guide outlines a foundational, yet powerful, strategy for the initial assessment of the selectivity of this compound. A favorable Selectivity Index from these in vitro studies provides a strong rationale for advancing the compound to more complex models. Future work should include apoptosis vs. necrosis assays to confirm the mode of cell death, and eventually, validation in 3D culture systems or in vivo xenograft models to better mimic the tumor microenvironment.[12] The principles and protocols detailed herein provide the critical first step in the journey of translating a promising chemical entity into a potential therapeutic.

References

In-Vivo Validation of the Therapeutic Potential of 5-(3-Pyridyl)-1,3-oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vivo validation framework for a novel investigational compound, 5-(3-Pyridyl)-1,3-oxazole, within the context of oncology drug development. We will objectively compare its hypothetical performance against established therapeutic alternatives, supported by detailed experimental methodologies and synthesized preclinical data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new chemical entities.

Introduction: The Therapeutic Promise of Novel Oxazole Derivatives

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a pyridine ring, as seen in this compound, often confers unique pharmacological characteristics, making it a compound of significant interest for therapeutic development.[3] While in-vitro studies are essential for initial screening, in-vivo validation is the critical next step to ascertain a compound's true therapeutic potential, evaluating its efficacy and safety in a complex biological system.[4]

Based on the known biological activities of similar oxazole-containing compounds, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[5][6] Tubulin proteins are the building blocks of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[7] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[8] This guide will therefore focus on the in-vivo validation of this compound as a potential tubulin polymerization inhibitor for the treatment of solid tumors.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

This compound is hypothesized to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is expected to arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[9]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization M_Phase_Arrest G2/M Phase Arrest Microtubule->M_Phase_Arrest Disruption leads to Pyridyl_Oxazole This compound Pyridyl_Oxazole->Tubulin_Dimers Binds to β-tubulin Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

In-Vivo Validation Strategy: A Comparative Xenograft Study

To evaluate the in-vivo efficacy of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[10] This model allows for the assessment of the compound's direct antitumor activity in a setting that mimics human tumor growth.[11]

Experimental Workflow

The following workflow outlines the key stages of the in-vivo validation study.

In_Vivo_Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., HCT116) Implantation 2. Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Implantation Monitoring 3. Tumor Growth Monitoring Implantation->Monitoring Randomization 4. Randomization into Treatment Groups Monitoring->Randomization Treatment 5. Drug Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Endpoint Analysis: Tumor Weight, Histopathology Data_Collection->Endpoint

Figure 2: Experimental workflow for the in-vivo xenograft study.
Detailed Experimental Protocol: Human Colon Carcinoma (HCT116) Xenograft Model

This protocol provides a step-by-step methodology for assessing the antitumor activity of this compound.

1. Animal Model and Husbandry:

  • Species: Athymic nude mice (nu/nu), female, 6-8 weeks old.
  • Acclimatization: Acclimatize animals for at least one week prior to the study.
  • Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.

2. Cell Culture and Tumor Implantation:

  • Cell Line: Human colorectal carcinoma cell line HCT116.
  • Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Implantation: Harvest cells during the exponential growth phase. Resuspend cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every other day.
  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Treatment Groups and Drug Administration:

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO in saline) intraperitoneally (i.p.) daily.
  • Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg, i.p., daily). Dose selection should be based on prior maximum tolerated dose (MTD) studies.
  • Group 3 (Paclitaxel - Positive Control): Administer Paclitaxel at a clinically relevant dose (e.g., 10 mg/kg, i.p., every three days).[11]
  • Group 4 (Doxorubicin - Comparative Agent): Administer Doxorubicin at a standard preclinical dose (e.g., 5 mg/kg, i.p., once a week).[12]

5. Data Collection and Endpoint Analysis:

  • Tumor Volume and Body Weight: Measure tumor volume and body weight twice weekly throughout the study.
  • Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), exhibit ulceration, or if there is a significant loss of body weight (>20%).
  • Tumor Excision and Analysis: At the end of the study, euthanize all remaining animals, excise the tumors, and record their final weights. A portion of the tumor tissue should be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Comparative Performance Analysis

The following table presents a hypothetical but plausible dataset comparing the in-vivo efficacy of this compound with established anticancer agents.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, i.p.1850 ± 210-+2.5
This compound 25 mg/kg, daily, i.p. 650 ± 95 64.9 -3.1
Paclitaxel10 mg/kg, every 3 days, i.p.580 ± 8068.6-8.5
Doxorubicin5 mg/kg, weekly, i.p.920 ± 12550.3-12.2

Discussion and Scientific Rationale

The synthesized data suggests that this compound exhibits significant antitumor activity in the HCT116 xenograft model, with a tumor growth inhibition of 64.9%. This level of efficacy is comparable to that of the established tubulin polymerization inhibitor, Paclitaxel (68.6%), and superior to the topoisomerase inhibitor, Doxorubicin (50.3%).

A crucial aspect of this comparative analysis is the assessment of toxicity, for which body weight change serves as a surrogate marker. In this hypothetical scenario, this compound demonstrates a more favorable safety profile, with a minimal mean body weight loss of 3.1%, compared to the more significant weight loss observed with Paclitaxel (8.5%) and Doxorubicin (12.2%). This suggests that this compound may have a wider therapeutic window.

The choice of comparator agents is deliberate. Paclitaxel serves as a direct mechanistic competitor, allowing for a head-to-head comparison of efficacy within the same therapeutic class.[13] Doxorubicin, with its distinct mechanism of action (DNA intercalation and topoisomerase II inhibition), provides a broader context for the potency of this compound against a standard-of-care chemotherapeutic agent.[14]

The self-validating nature of this protocol is embedded in the inclusion of both vehicle and positive controls. The robust tumor growth in the vehicle group confirms the viability of the xenograft model, while the significant tumor growth inhibition in the Paclitaxel group validates the sensitivity of the chosen cell line to tubulin-targeting agents.

Conclusion and Future Directions

This guide outlines a rigorous in-vivo validation strategy for this compound, positioning it as a promising novel anticancer agent. The hypothetical data demonstrates its potential for potent antitumor efficacy with an improved safety profile compared to existing therapies.

Further preclinical development should include:

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing schedules.

  • Evaluation in additional cancer models, including patient-derived xenografts (PDXs), to assess broader applicability.

  • In-depth toxicological studies to fully characterize its safety profile.

The successful completion of these studies would provide a strong rationale for advancing this compound into clinical trials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 5-(3-Pyridyl)-1,3-oxazole represents a class of molecules with significant potential in medicinal chemistry and materials science.[1][2][3] Its proper handling and disposal are not merely procedural formalities but are critical components of a robust laboratory safety program and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe disposal of this compound, grounded in established regulatory frameworks and scientific principles. Our commitment is to empower you with the knowledge to manage chemical waste safely, ensuring compliance and protecting both personnel and the environment.

Hazard Profile and Risk Assessment

Key Postulated Hazards:

  • Acute Toxicity: Likely harmful if swallowed.[5][7]

  • Skin Irritation: May cause skin irritation upon contact.[5][8]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[5][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[7]

During thermal decomposition, hazardous combustion products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are expected to be released.[4]

Hazard CategoryPostulated RiskPrimary Exposure RouteRecommended Control
Acute Oral Toxicity Harmful if swallowedIngestionDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][7]
Skin Corrosion/Irritation Causes skin irritationDermal ContactWear protective gloves and clothing.[8]
Eye Damage/Irritation Causes serious eye irritation/damageOcular ContactWear safety glasses with side-shields or chemical goggles.
Respiratory Irritation May cause respiratory irritationInhalationUse only in a well-ventilated area, preferably a chemical fume hood.[4][8]
Thermal Decomposition Formation of toxic gasesInhalationIn case of fire, wear self-contained breathing apparatus.[4]

The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law regulating hazardous waste.[9] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[10] All generators must determine if their waste is hazardous, manage it properly, and ensure it is transported and disposed of at a permitted facility.[10][11] The relevant regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[12]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard ensures the safety of laboratory personnel.[13] It mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[14][15] Employers are required to provide training on the specific hazards of chemicals in the workplace.[6][14]

Pre-Disposal: Safe Handling and Waste Segregation

Proper disposal begins with safe handling during use. The following procedures minimize exposure and prevent accidental release.

Step-by-Step Handling Protocol:

  • Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation risk.[13]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye/Face Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: A flame-resistant lab coat.

  • Waste Segregation:

    • Principle of Incompatibility: Chemical incompatibility can lead to dangerous reactions.[16] While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents and strong acids.[17]

    • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Create a dedicated, clearly labeled waste container for this compound and its contaminated materials.

Step-by-Step Disposal Protocol

The following workflow provides a direct, procedural path for the compliant disposal of this compound.

Disposal_Workflow cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal A Step 1: Characterize Waste Treat as Hazardous Waste under RCRA. B Step 2: Select Container Use a compatible, sealable container. A->B C Step 3: Label Container Attach a Hazardous Waste Label immediately. B->C D Step 4: Collect Waste Add waste (pure chemical, contaminated PPE, etc.) to the labeled container in a fume hood. C->D E Step 5: Secure Storage Store sealed container in a designated Satellite Accumulation Area (SAA). D->E F Step 6: Monitor Fill Level Keep container closed except when adding waste. Do not overfill. E->F G Step 7: Request Pickup When container is full or project is complete, submit a chemical waste pickup request to EHS. F->G H Step 8: Manifest and Transport EHS arranges for a licensed hazardous waste vendor to transport and dispose of the waste. G->H

Caption: Disposal workflow for this compound.

Detailed Explanation of Steps:

  • Waste Characterization: Based on the presumed hazards, all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or weigh paper) must be managed as hazardous waste in accordance with EPA regulations.[10][11]

  • Containerization: Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[17]

  • Labeling: Affix your institution's official hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and an accurate list of all components and their concentrations.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Final Disposal: Never dispose of this chemical down the drain or in the regular trash.[4][18] Disposal must be conducted through a licensed professional waste disposal company, typically coordinated by your institution's EHS department.[4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and appropriate disposal method for such organic compounds.[4]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

  • Minor Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[4][17]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and secure the area.

    • Alert your supervisor and contact your institution's emergency EHS number.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation: Move the affected person to fresh air.[4]

    • In all cases of exposure, seek immediate medical attention. Provide the medical team with the chemical name and, if available, a copy of a relevant SDS.[4]

References

A Senior Application Scientist's Guide to Handling 5-(3-Pyridyl)-1,3-oxazole: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 5-(3-Pyridyl)-1,3-oxazole. While comprehensive toxicological data for this specific compound is not thoroughly established, its structure—containing both a pyridine and an oxazole moiety—necessitates a cautious approach. The protocols outlined below are based on the known hazards of related heterocyclic compounds and established best practices in chemical safety.

Hazard Assessment: A Proactive Stance on Safety

The chemical architecture of this compound suggests several potential hazards. The pyridine ring is associated with various health risks, and oxazole-containing compounds can also present dangers.[1][2] Safety data for structurally similar compounds, such as 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol and 5-Pyridin-3-YL-oxazole-2-carbaldehyde, indicate risks of skin, eye, and respiratory irritation, as well as harm if swallowed.[3][4][5]

Therefore, we must operate under the assumption that this compound is a hazardous substance. The following table summarizes the anticipated hazard profile that dictates our PPE and handling strategy.

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.Pyridine derivatives can be toxic upon ingestion.[6] Data for similar compounds supports this classification.
Skin Irritation Causes skin irritation.Many heterocyclic compounds can irritate or be absorbed through the skin.[4][5]
Eye Damage Causes serious eye damage/irritation.The parent compound, oxazole, is classified as causing serious eye damage.[1][2] This is a critical consideration.
Respiratory Irritation May cause respiratory irritation.Handling the compound as a powder or creating aerosols can lead to inhalation and irritation of the respiratory tract.[3][5]
Flammability Potentially flammable.Pyridine and oxazole are both flammable liquids.[1][7] While the solid-state flammability may differ, this potential must be respected.

Core PPE Requirements: Your First Line of Defense

Engineering controls, primarily a certified laboratory chemical fume hood, are the foundation of safety.[8] PPE is the essential final barrier between you and the chemical. The selection of PPE must be deliberate and based on the hazards identified above.

Eye and Face Protection

Direct contact with the eyes can cause serious damage. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times. They provide a seal around the eyes to protect against splashes, mists, and fine powders.[9]

  • Face Shield: A face shield, worn in conjunction with goggles, is mandatory when there is a significant risk of splashes or sprays, such as during transfers of solutions or when working with pressurized systems.[9] It protects the entire face from direct contact.

Skin & Body Protection
  • Gloves: Choosing the correct gloves is critical. A single pair of thin nitrile gloves is not sufficient for prolonged work.[8]

    • Double Gloving: Always wear two pairs of gloves. This provides a backup in case the outer glove is breached and simplifies the process of de-gloving to handle non-contaminated items like a notebook or computer.

    • Glove Selection:

      • Inner Glove: A standard nitrile examination glove.

      • Outer Glove: A chemically resistant glove such as butyl rubber or a flexible laminate (e.g., Silver Shield). Always consult the manufacturer's glove compatibility chart for specific breakthrough times if available.

  • Laboratory Coat/Gown:

    • A flame-resistant lab coat is required for all procedures.[9]

    • For procedures with a high risk of contamination or when handling larger quantities, a disposable, fluid-resistant gown worn over the lab coat provides an additional layer of protection and simplifies disposal.

Respiratory Protection

All handling of this compound, especially in its solid form, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]

  • Fume Hood: This is the primary method of respiratory protection.

  • Respirator: If engineering controls are not available or in the event of a spill or uncontrolled release, respiratory protection is necessary. A NIOSH-approved respirator, such as a full face-piece respirator with organic vapor cartridges or an N95 respirator for particulates, should be used.[10][11] All personnel requiring a respirator must be properly fit-tested and trained.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adhering to a strict sequence for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.

G cluster_prep Pre-Operation cluster_don Donning PPE cluster_handle Chemical Handling cluster_doff Doffing PPE prep Verify Fume Hood Operation & Gather All Materials don1 1. Don Inner Nitrile Gloves prep->don1 Enter Lab don2 2. Don Lab Coat / Gown don3 3. Don Chemical Splash Goggles don4 4. Don Face Shield (if required) don5 5. Don Outer Chemical-Resistant Gloves handle Perform All Manipulations Inside Fume Hood don5->handle Begin Work doff1 1. Remove Outer Gloves (Contaminated) handle->doff1 Work Complete doff2 2. Remove Face Shield & Gown doff3 3. Remove Goggles doff4 4. Remove Inner Gloves doff5 5. Wash Hands Thoroughly exit Exit doff5->exit Leave Lab

Caption: Workflow for safe handling of this compound.

Donning Sequence (Step-by-Step)
  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Gown: Don your flame-resistant lab coat and secure all fastenings. If required, wear a disposable gown over it.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: If the procedure warrants it, put on a face shield over your goggles.

  • Outer Gloves: Put on your outer, chemically resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat/gown.

Doffing Sequence (Step-by-Step)

The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean items (inner gloves or bare hands).

  • Outer Gloves: Remove the outer gloves first. Peel one glove off by pinching the cuff and turning it inside out. Use the inside-out glove to remove the second glove, touching only the inside of the second glove's cuff. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Gown: Remove your face shield and disposable gown (if used). Dispose of them in the appropriate waste stream.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the inner pair of nitrile gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste.[12][13] Waste streams must be segregated to ensure safe and compliant disposal.

G cluster_source Waste Generation Point (Fume Hood) cluster_segregation Waste Segregation cluster_disposal Final Disposal src Contaminated Materials: - Gloves, Gowns, Wipes - Pipette Tips, Syringes - Aqueous/Organic Solutions solid Solid Waste Container (Labeled: 'Hazardous Waste, This compound') src->solid Gloves, Gowns, Paper Towels liquid Liquid Waste Container (Compatible, Sealed, in Secondary Containment) src->liquid Solutions, Rinsates sharps Sharps Container (Puncture-Proof) src->sharps Needles, Contaminated Glassware ehs Arrange Pickup by Environmental Health & Safety (EHS) or Licensed Contractor solid->ehs liquid->ehs sharps->ehs

Caption: Waste segregation and disposal workflow.

Waste Collection Protocol
  • Solid Waste: All contaminated solid items (gloves, bench paper, wipes, etc.) must be collected in a dedicated, clearly labeled hazardous waste bag or container.[8] The label must include "Hazardous Waste" and the chemical name.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, compatible waste container (e.g., glass or high-density polyethylene).[13] This container must be stored in a secondary containment bin. Never pour this waste down the drain.[13]

  • Final Disposal: When waste containers are full, they must be securely closed and moved to a designated waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.[8][13] This typically involves high-temperature incineration.[6][12]

By implementing this comprehensive PPE and disposal plan, you establish a robust framework for safely handling this compound, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Pyridyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-(3-Pyridyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.